molecular formula C6H4N2S B1254671 Thieno[3,2-d]pyrimidine CAS No. 272-68-4

Thieno[3,2-d]pyrimidine

カタログ番号: B1254671
CAS番号: 272-68-4
分子量: 136.18 g/mol
InChIキー: RBNBDIMXFJYDLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[3,2-d]pyrimidine is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes it a privileged pharmacophore for designing novel bioactive molecules . This compound serves as a key synthetic intermediate and core structure for developing potent, selective inhibitors against various therapeutic targets. Recent research highlights its prominent application in oncology. This compound derivatives have been successfully designed as highly potent and selective inhibitors of Cyclin-dependent kinase 7 (CDK7), demonstrating promising antitumor efficacy in cellular models . The scaffold's versatility also enables the design of inhibitors for other kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Janus kinases (JAK), underscoring its broad utility in kinase-targeted drug discovery . Beyond oncology, this scaffold has been utilized to develop potent anti-inflammatory agents. Novel this compound derivatives have been identified as potent RIPK2 inhibitors, showing significant in vitro and in vivo efficacy in anti-inflammatory models, including protection against acute liver injury . Additional research applications include the development of selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are important targets in purinergic signaling . The rigid, planar structure of the this compound core allows it to fit effectively into the ATP-binding pockets of various kinases, facilitating strong target engagement . Its synthetic flexibility allows for extensive structural modifications, enabling researchers to fine-tune the properties of resulting compounds for optimal potency, selectivity, and pharmacokinetic profiles . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use and is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

thieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-2-9-6-3-7-4-8-5(1)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNBDIMXFJYDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504083
Record name Thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-68-4
Record name Thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Ascendance of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases and its broad spectrum of biological activities. This guide provides an in-depth overview of the synthesis and biological evaluation of this compound derivatives, offering a valuable resource for researchers engaged in the discovery of novel therapeutic agents. These compounds have shown considerable promise as anticancer, antimicrobial, and anti-inflammatory agents, with some derivatives demonstrating potent and selective inhibition of key biological targets.

Synthetic Strategies: Building the this compound Core

The synthesis of this compound derivatives typically commences from appropriately substituted thiophene precursors. A common and versatile approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source, such as formic acid or triethyl orthoformate.[1] Subsequent modifications can be introduced at various positions of the heterocyclic core to generate a diverse library of compounds.

One prevalent synthetic route starts with the reaction of mercaptoacetic acid, which undergoes esterification and a double ring closure condensation to form the this compound backbone.[2] Another established method involves the sequential aromatic nucleophilic substitution (SNAr) and Suzuki reactions to introduce various substituents.[3] For instance, different secondary amines can be introduced through an SNAr reaction, followed by the coupling of aryl or heteroaryl boronic acids via a Suzuki reaction.[3] Some syntheses have reported achieving high yields of up to 97% for tricyclic thieno[3,2-d]pyrimidines.[1]

A general synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Core Structure cluster_3 Final Products Thiophene Derivative Thiophene Derivative Cyclization Cyclization Thiophene Derivative->Cyclization e.g., with formic acid This compound This compound Cyclization->this compound Substitution Substitution Diverse Derivatives Diverse Derivatives Substitution->Diverse Derivatives Coupling Coupling Coupling->Diverse Derivatives This compound->Substitution e.g., SNAr This compound->Coupling e.g., Suzuki

A generalized workflow for the synthesis of this compound derivatives.

Biological Evaluation: A Spectrum of Therapeutic Potential

This compound derivatives have been extensively evaluated for a range of biological activities, demonstrating their potential as scaffolds for the development of new drugs.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds. They have been shown to inhibit the proliferation of various cancer cell lines, including cervical (HeLa), colon (HT-29), breast (MCF-7), and prostate (PC-3) cancer cells.[1][4] The mechanism of action often involves the inhibition of key enzymes in cell cycle regulation and signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and Phosphatidylinositol 3-kinase (PI3K).[1][5]

Compound/SeriesCancer Cell Line(s)Activity (IC50 / % Inhibition)Target(s)Reference
Tricyclic thieno[3,2-d]pyrimidines (e.g., 6e)HeLa, HT-2986% and 81% inhibition at 5.0 μM respectivelyCDKs[1]
Thieno[2,3-d][1][4][6]triazolo[1,5-a]pyrimidines (e.g., 10b, 10e)MCF-7IC50 = 19.4 ± 0.22 μM and 14.5 ± 0.30 μM respectivelyEGFR, PI3K[4]
This compound derivatives (e.g., 7, 21)Various cancer cell linesPotent inhibitionPI3Kα[5]
This compound derivative (3j)-IC50 = 0.62 ± 0.02 μMh-NTPDase1[3]
This compound derivative (4d)-IC50 = 0.33 ± 0.09 μMh-NTPDase2[3]
This compound derivative (4c)-IC50 = 0.13 ± 0.06 μMh-NTPDase3[3]
This compound derivative (3b)-IC50 = 0.32 ± 0.10 μMh-NTPDase8[3]
This compound derivative (HY3)-IC50 = 11 nMRIPK2[7]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. This compound derivatives have shown promise in this area, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[6] A key target for these compounds is DNA gyrase, an essential bacterial enzyme.[6]

Compound/SeriesOrganism(s)Activity (Binding Affinity / MIC)TargetReference
This compound derivatives (S1-S10)BacteriaBinding affinities from -6.8 to -8.2 kcal/molDNA gyrase B[6]
Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. This compound derivatives have been investigated for their anti-inflammatory potential, with some compounds showing significant in vivo efficacy.[7] One of the targeted pathways involves the inhibition of receptor-interacting protein kinase 2 (RIPK2), a key mediator of inflammatory signaling.[7]

CompoundIn vivo ModelActivityTargetReference
HY3APAP-induced Acute Liver InjurySignificant anti-inflammatory and hepatoprotective effectsRIPK2[7]

A typical workflow for the biological evaluation of these compounds is outlined below:

Biological_Evaluation_Workflow Synthesized Derivatives Synthesized Derivatives Primary Screening Primary Screening Synthesized Derivatives->Primary Screening In vitro Assays In vitro Assays Primary Screening->In vitro Assays e.g., Anticancer, Antimicrobial In vivo Studies In vivo Studies In vitro Assays->In vivo Studies Promising Candidates Lead Compound Identification Lead Compound Identification In vivo Studies->Lead Compound Identification

A streamlined workflow for the biological screening of this compound derivatives.

Key Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their interaction with specific signaling pathways that are dysregulated in disease.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival.[8] Its overactivation is a common feature in many cancers. This compound derivatives have been designed as potent inhibitors of PI3Kα, thereby suppressing downstream signaling and inhibiting cancer cell proliferation.[5]

PI3K_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival Thieno_pyrimidine This compound Derivative Thieno_pyrimidine->PI3K inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for key assays used in the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, HT-29) are seeded in 96-well plates at a density of 5x103 to 1x104 cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a positive control (e.g., Doxorubicin) and incubated for 48-72 hours.[1]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compounds, a positive control (e.g., diclofenac), and a vehicle control are administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Molecular Docking Studies

Computational methods are often employed to predict the binding modes and affinities of the synthesized compounds with their biological targets.

  • Protein and Ligand Preparation: The 3D structure of the target protein (e.g., CDK, DNA gyrase, PI3K) is obtained from the Protein Data Bank (PDB). The structures of the this compound derivatives are drawn and optimized using molecular modeling software.

  • Docking Simulation: Docking is performed using software such as AutoDock or Glide. The program explores possible binding conformations of the ligand within the active site of the protein.

  • Analysis of Results: The results are analyzed based on the binding energy (or docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. This provides insights into the structure-activity relationship.[6]

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of this compound derivatives. The versatility of their synthesis and their diverse biological activities make them a highly attractive scaffold for the development of new therapeutic agents. Further research into optimizing their potency, selectivity, and pharmacokinetic properties is warranted to translate their therapeutic potential into clinical applications.

References

An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide focuses on the fundamental physicochemical properties of the parent molecule, this compound-2,4(1H,3H)-dione, and explores the extensive biological activities of its derivatives. This document provides a comprehensive overview of its chemical characteristics, detailed experimental protocols for the synthesis of its analogs, and an in-depth analysis of their mechanisms of action, particularly in the context of cancer therapy and enzyme inhibition. Through structured data presentation and visual diagrams of key signaling pathways, this guide aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Physicochemical Properties of this compound-2,4(1H,3H)-dione

Table 1: Computed Physicochemical Properties of this compound-2,4(1H,3H)-dione [1]

PropertyValueSource
Molecular Formula C₆H₄N₂O₂SPubChem
Molecular Weight 168.18 g/mol PubChem
XLogP3 0.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 0PubChem
Exact Mass 167.99934855 DaPubChem
Topological Polar Surface Area 86.4 ŲPubChem
Complexity 219PubChem

Note: The values presented in this table are computationally generated and may differ from experimental values.

Experimentally determined melting points for various derivatives of the this compound scaffold have been reported, which can offer an indication of the thermal stability of the core structure.

Table 2: Experimental Melting Points of Selected this compound Derivatives

DerivativeMelting Point (°C)
3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one144–146
3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one258–261
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one241–243
2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one303–304
8-Bromo-3-(3-methoxybenzyl)quinazolin-4(3H)-one139–140
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-oneNot specified
3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamide104–106

Synthesis and Experimental Protocols

The synthesis of the this compound core and its derivatives typically involves the construction of a substituted aminothiophene precursor followed by cyclization to form the pyrimidine ring. Various synthetic strategies have been developed to access a diverse range of analogs.

General Synthesis of Thieno[3,2-d]pyrimidinone Derivatives

A common route to thieno[3,2-d]pyrimidinones involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives.[2]

Experimental Protocol: Synthesis of 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one [3]

  • Step 1: Synthesis of Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate. To a solution of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate in ethanol, N,N-dimethoxymethyl-N,N-dimethylamine is added. The reaction mixture is heated under microwave irradiation. The solvent is then removed under reduced pressure to yield the intermediate product.

  • Step 2: Cyclization. A solution of the intermediate from Step 1 and 3-methoxybenzylamine in DMF is heated under microwave irradiation. Water is added to quench the reaction, and the aqueous layer is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The residue is purified by silica gel column chromatography to afford the final product.

Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones (Isomeric Core)

While the focus is on the [3,2-d] isomer, understanding the synthesis of the [2,3-d] isomer provides valuable context for the broader thienopyrimidine class. The synthesis often involves the use of 1,1′-carbonyldiimidazole (CDI) as a coupling reagent for the cyclization of 2-aminothiophene-3-carboxamide precursors.[4][5]

Experimental Protocol: General Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones [4][5]

  • A solution of a 2-aminothiophene-3-carboxamide derivative and 1,1′-carbonyldiimidazole (CDI) in a suitable solvent such as dichloromethane is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up by washing with water and brine.

  • The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Biological Activities and Signaling Pathways

The this compound scaffold is a cornerstone in the development of various therapeutic agents, with its derivatives exhibiting a wide range of biological activities, most notably as anticancer agents and enzyme inhibitors.

Anticancer Activity

Derivatives of this compound-2,4(1H,3H)-dione have demonstrated significant potential in cancer therapy by targeting key signaling pathways involved in cell proliferation, survival, and migration.

Table 3: Anticancer Activity of Selected this compound Derivatives

Derivative ClassTarget Cancer Cell LinesKey Findings
Tricyclic Thieno[3,2-d]pyrimidinesHeLa (cervical), HT-29 (colon)Inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[6]
Diaryl Urea Thieno[3,2-d]pyrimidinesH460 (lung), HT-29 (colon), MKN-45 (gastric), MDA-MB-231 (breast)Potent antitumor activities with low micromolar IC₅₀ values.[7]
Thieno[2,3-d]pyrimidine Derivatives (Isomers)MCF-7 (breast), HCT-116 (colon), PC-3 (prostate)Excellent potency against breast cancer cell lines.[8]
Inhibition of Key Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit specific kinases and other enzymes that are crucial for tumor growth and survival.

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for drug development. Several this compound derivatives have been designed as potent PI3K inhibitors.[9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation ThienoPyrim This compound Derivatives ThienoPyrim->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. This compound derivatives have been investigated as CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[6]

CDK_Inhibition_Workflow ThienoPyrim This compound Derivatives CDK Cyclin-Dependent Kinases (CDKs) ThienoPyrim->CDK inhibit CellCycle Cell Cycle Progression CDK->CellCycle promotes Arrest Cell Cycle Arrest CellCycle->Arrest leads to Apoptosis Apoptosis Arrest->Apoptosis can induce

Caption: Mechanism of action of this compound derivatives as CDK inhibitors.

Derivatives of thieno[3,2-d]pyrimidinone have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme involved in steroid metabolism. This inhibitory activity has implications for hormone-dependent conditions.[3]

Antimicrobial Activity

Recent studies have also highlighted the potential of this compound derivatives as antimicrobial agents. These compounds have been shown to target bacterial DNA gyrase, an essential enzyme for bacterial replication, suggesting a promising avenue for the development of new antibiotics to combat multidrug-resistant infections.[10]

Conclusion

This compound-2,4(1H,3H)-dione represents a foundational scaffold of significant interest to the fields of medicinal chemistry and drug development. While comprehensive experimental data on the physicochemical properties of the parent molecule remain to be fully elucidated, the extensive research into its derivatives has unveiled a wealth of biological activities. The demonstrated efficacy of these compounds as anticancer agents, through the targeted inhibition of key signaling pathways such as PI3K/AKT/mTOR and CDKs, underscores the therapeutic potential of this chemical class. Furthermore, the emerging antimicrobial properties of these derivatives open up new avenues for addressing the critical challenge of antibiotic resistance. This technical guide provides a consolidated resource of the current knowledge on this compound-2,4(1H,3H)-dione and its analogs, with the aim of facilitating further research and development of novel therapeutics based on this versatile and promising scaffold. Future work should focus on obtaining detailed experimental physicochemical data for the core molecule to better inform structure-activity relationship studies and in silico drug design efforts.

References

The Rise of Thieno[3,2-d]pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, biological evaluation, and therapeutic potential of novel thieno[3,2-d]pyrimidine compounds reveals a versatile scaffold with broad-ranging applications in modern drug discovery. From oncology to infectious diseases, this heterocyclic core is proving to be a valuable starting point for the development of potent and selective inhibitors of various biological targets.

The this compound scaffold, a fusion of thiophene and pyrimidine rings, has garnered significant attention from medicinal chemists due to its structural resemblance to purine, a key component of nucleic acids. This structural analogy allows this compound derivatives to interact with a wide array of biological targets, making them a "privileged scaffold" in drug design. Recent research has unveiled novel compounds with potent activities against cancer, inflammation, and microbial infections, highlighting the therapeutic promise of this chemical class.

Quantitative Analysis of Biological Activity

The biological evaluation of newly synthesized this compound derivatives has yielded a wealth of quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50). These values are crucial for structure-activity relationship (SAR) studies and for identifying lead compounds for further development. The following tables summarize the inhibitory activities of several key this compound compounds against their respective targets.

CompoundTargetIC50 (nM)Reference
Sirtuin Inhibitors
11cSIRT13.6[1][2]
SIRT22.7[1][2]
SIRT34.0[1][2]
CDK7 Inhibitor
20CDK7Potent (exact value not specified)[3]
h-NTPDase Inhibitors
3jh-NTPdase1620[4]
4dh-NTPdase2330[4]
4ch-NTPdase3130[4]
3bh-NTPdase8320[4]
Anticancer Agents (PI3Kα)
36PI3Kα27[5]
Anticancer Agents (Cytotoxicity)
4aMCF-72.04 nM[6]
RIPK2 Inhibitor
HY3RIPK211[7]
Tubulin Polymerization Inhibitors
13Tubulin Polymerization~1 (IC50 against tumor cell lines)[8]
25dTubulin Polymerization~1 (IC50 against tumor cell lines)[8]
CompoundCell LineIC50 (µM)Reference
Anticancer Agents (Cytotoxicity)
36H4600.057[5]
HT-290.039[5]
MKN-450.25[5]
MDA-MB-2310.23[5]

Experimental Protocols: A Guide to Synthesis and Evaluation

The discovery of novel this compound compounds is underpinned by robust synthetic methodologies and rigorous biological assays. Below are detailed protocols for key experiments cited in the literature.

General Synthesis of this compound Derivatives

A common synthetic route to access the this compound core involves the construction of the pyrimidine ring onto a pre-functionalized thiophene.[9]

Starting Materials:

  • Ethyl 2-aminothiophene-3-carboxylate derivatives

  • Formamide or other cyclizing agents

Procedure:

  • A mixture of the appropriate ethyl 2-aminothiophene-3-carboxylate and an excess of formamide is heated at high temperatures.[10]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography to yield the desired thieno[3,2-d]pyrimidin-4(3H)-one.

Further modifications, such as chlorination and subsequent nucleophilic substitution, can be employed to introduce diversity at various positions of the scaffold. For instance, treatment with phosphorus oxychloride can convert the 4-oxo group to a 4-chloro substituent, which can then be reacted with various amines or other nucleophiles.[6][11]

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol outlines a typical procedure for evaluating the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human PI3Kα enzyme

  • Substrate (e.g., PIP2)

  • ATP

  • Test compounds

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • The test compounds are serially diluted in DMSO and then further diluted in kinase buffer.

  • The PI3Kα enzyme is added to the wells of a microplate containing the diluted compounds.

  • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

  • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[5]

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, H460)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5][6]

Visualizing the Pathways: Mechanisms of Action

Understanding the mechanism of action of these novel compounds is crucial for their rational development. Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows.

Sirtuin_Inhibition_Pathway Thienopyrimidine This compound Compound (e.g., 11c) SIRT1 SIRT1 Thienopyrimidine->SIRT1 Inhibition SIRT2 SIRT2 Thienopyrimidine->SIRT2 Inhibition SIRT3 SIRT3 Thienopyrimidine->SIRT3 Inhibition Deacetylation Protein Deacetylation SIRT1->Deacetylation SIRT2->Deacetylation SIRT3->Deacetylation Downstream Downstream Cellular Processes (Metabolism, Stress Response) Deacetylation->Downstream

Caption: Inhibition of SIRT1/2/3 by this compound Compounds.

CDK7_Inhibition_Workflow cluster_synthesis Compound Synthesis & Optimization cluster_evaluation Biological Evaluation ThienoCore This compound Core SAR Structure-Activity Relationship (SAR) ThienoCore->SAR Compound20 Lead Compound 20 SAR->Compound20 CDK7_Inhibition CDK7 Inhibitory Assay Compound20->CDK7_Inhibition Potent Inhibition TNBC_Cell_Assay Triple Negative Breast Cancer (TNBC) Cell Assay CDK7_Inhibition->TNBC_Cell_Assay Cellular Efficacy PK_Studies Pharmacokinetic (PK) Studies TNBC_Cell_Assay->PK_Studies Favorable Oral Bioavailability

Caption: Discovery Workflow for a this compound-based CDK7 Inhibitor.

DNA_Gyrase_Inhibition Thieno_S_compounds This compound Derivatives (S1-S10) DNA_Gyrase Bacterial DNA Gyrase B Thieno_S_compounds->DNA_Gyrase Inhibition DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Bacterial_Replication Bacterial DNA Replication DNA_Supercoiling->Bacterial_Replication Cell_Death Bacterial Cell Death Bacterial_Replication->Cell_Death

Caption: Mechanism of Action for this compound-based DNA Gyrase Inhibitors.

The continued exploration of the this compound scaffold is poised to deliver a new generation of therapeutic agents. The versatility of its synthesis and the breadth of its biological activities make it a highly attractive starting point for drug discovery campaigns targeting a wide range of human diseases. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in in vivo models.

References

The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-d]pyrimidine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to purine nucleobases, rendering it a "privileged" structure in drug design.[1][2] This core combines an electron-rich thiophene ring with the pharmaceutically crucial pyrimidine moiety, creating a versatile and stable platform for developing novel therapeutic agents.[3] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and CNS-protective properties, with some compounds advancing into clinical trials.[2][4][5][6]

Synthesis of the this compound Core

The construction of the this compound ring system is most commonly achieved by building the pyrimidine ring onto a pre-existing thiophene precursor. A prevalent method starts with 3-aminothiophene-2-carboxylate derivatives, which undergo cyclization reactions to form the fused bicyclic system. Various synthetic strategies allow for the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies.[4][7][8]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Core Scaffold cluster_modification Further Modifications start1 3-Aminothiophene- 2-carboxylate reaction1 Cyclization (e.g., with formamide, formic acid, etc.) start1->reaction1 Step 1 product Thieno[3,2-d]pyrimidin-4-one reaction1->product Step 2 mod1 Chlorination (e.g., POCl3) product->mod1 Step 3a mod2 Nucleophilic Substitution (e.g., Amines, Alkoxides) mod1->mod2 Step 3b mod3 Coupling Reactions (e.g., Suzuki) mod2->mod3 Step 3c

General synthetic workflow for this compound.
Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidin-4-ones

A representative protocol for synthesizing the core scaffold involves the condensation of 3-amino-5-arylthiophene amides with formic acid.[7]

  • Reaction Setup: A mixture of the appropriate 3-amino-5-arylthiophene amide (1 equivalent), formic acid, and a catalytic amount of sulfuric acid is prepared in a suitable reaction vessel.[7]

  • Heating: The reaction mixture is heated, for instance, at 50 °C overnight or under microwave irradiation (e.g., 95 °C, 80 W, 20 min) to facilitate the cyclization.[7]

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the desired thieno[3,2-d]pyrimidin-4-one derivative.[7]

Therapeutic Applications and Biological Activities

The versatility of the this compound scaffold is evident in its wide range of therapeutic applications, particularly in oncology.

Anticancer Activity

This compound derivatives have been extensively investigated as anticancer agents, primarily functioning as potent kinase inhibitors.[1][9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[10]

  • Kinase Inhibition: This scaffold has been successfully employed to design inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinase (PI3K), Janus Kinase 3 (JAK3), FMS, and Receptor-interacting serine/threonine-protein kinase 2 (RIPK2).[4][10][11][12] For example, apitolisib (GDC-0941), a bicyclic thienopyrimidine-based drug, has been in clinical trials for treating solid cancers by targeting the PI3K pathway.[4] Compound 20 emerged as a potent CDK7 inhibitor, crucial for cell cycle progression and transcriptional control, showing efficacy in triple-negative breast cancer models.[13] Derivatives like 9a and 9g have shown potent covalent inhibition of JAK3, a target for B-cell lymphoma, with IC50 values of 1.9 nM and 1.8 nM, respectively.[11]

  • Tubulin Polymerization Inhibition: Certain derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics, inducing G2/M phase cell cycle arrest, and triggering apoptosis.[14] Compounds 13 and 25d exhibited exceptionally potent antiproliferative activity, with IC50 values around 1 nM, and were able to overcome P-glycoprotein-mediated multidrug resistance.[14]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Inhibitors (e.g., GDC-0941) Inhibitor->PI3K PTEN PTEN PTEN->PIP3 Inhibits

The PI3K/AKT/mTOR signaling pathway targeted by Thieno[3,2-d]pyrimidines.
CompoundTargetIC50 ValueCell Line(s)Reference
Apitolisib (GDC-0941) PI3K-Solid Cancers[4]
Compound 6e CDKs (in silico)-HeLa, HT-29[4]
Compound 29a -0.058 - 0.23 µMH460, HT-29, MKN-45, MDA-MB-231[15]
Compound 9a JAK31.9 nMB lymphoma cells[11]
Compound 9g JAK31.8 nMB lymphoma cells[11]
Compound 21 FMS (CSF-1R)2 nMHuman breast adenocarcinoma[12]
Compound 13 Tubulin~1 nMSKOV3[14]
Compound 25d Tubulin~1 nMSKOV3[14]
Compound 20 CDK7-MDA-MB-453[13]

Anti-inflammatory and Other Activities

The scaffold's utility extends beyond oncology. Derivatives have been developed as inhibitors of enzymes involved in inflammation and metabolic processes.

  • 17β-HSD2 Inhibition: Conformationally restricted thieno[3,2-d]pyrimidinones have been synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis.[7]

  • RIPK2 Inhibition: Compound HY3 was developed as a potent RIPK2 inhibitor (IC50 = 11 nM), demonstrating significant anti-inflammatory effects in an acute liver injury model.[5]

  • Sirtuin Inhibition: A novel class of this compound-6-carboxamides was identified as potent, low nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3, which are NAD+ dependent deacetylases considered targets for metabolic and neurodegenerative disorders.[16]

  • h-NTPDase Inhibition: Various derivatives have shown selective inhibition of human nucleoside triphosphate diphosphohydrolase (h-NTPDase) isozymes, with IC50 values in the sub-micromolar range.[17]

  • Antimicrobial Activity: Novel derivatives have been synthesized and evaluated as potential DNA gyrase inhibitors to combat multidrug-resistant bacterial infections.[3]

CompoundTargetIC50 / ActivityTherapeutic AreaReference
HY3 RIPK211 nMAnti-inflammatory[5]
1b 17β-HSD247% inhibition @ 1µMOsteoporosis[7]
11c SIRT1/2/33.6 / 2.7 / 4.0 nMMetabolic/Neurodegenerative[16]
3j h-NTPdase10.62 µM-[17]
4d h-NTPdase20.33 µM-[17]
S5, S8 DNA gyrase B-8.2 kcal/mol (Binding Affinity)Antimicrobial[3]

Key Experimental Methodologies

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4]

MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate and incubate (e.g., 24h). B 2. Compound Treatment Treat cells with various concentrations of this compound derivatives. A->B C 3. Incubation Incubate for a specified period (e.g., 48h). B->C D 4. MTT Addition Add MTT solution to each well and incubate (e.g., 4h) to allow formazan formation. C->D E 5. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Measurement Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. E->F G 7. Data Analysis Calculate cell viability and determine the IC50 value. F->G

References

Preliminary Anticancer Activity Screening of Thieno[3,2-d]pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer properties. This technical guide provides a comprehensive overview of the preliminary anticancer activity screening of this class of compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways and experimental workflows.

Quantitative Data Summary: In Vitro Anticancer Activity

The anticancer efficacy of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

CompoundCancer Cell LineIC50 (µM)Reference
Series 1: CDK Inhibitors
Compound 6eHeLa (Cervical)0.591 (72h)[1]
HT-29 (Colon)Not explicitly stated, but showed 81% inhibition at 5.0 µM[1]
Compound 20 (CDK7 inhibitor)MDA-MB-453 (Breast)Potent (exact value not provided)
Series 2: EZH2 Inhibitors
Compound 12eSU-DHL-6 (Lymphoma)0.55[2]
WSU-DLCL-2 (Lymphoma)0.95[2]
K562 (Leukemia)1.68[2]
Series 3: Tubulin Inhibitors
Compound 13SKOV3 (Ovarian)~0.001[3]
Compound 25dSKOV3 (Ovarian)~0.001[3]
Series 4: HDAC Inhibitors
Compound 11HCT-116 (Colon)Potent (exact value not provided)[4]
MCF-7 (Breast)Potent (exact value not provided)[4]
HeLa (Cervical)Potent (exact value not provided)[4]
Thieno[2,3-d]pyrimidine Derivatives
Compound 14MCF-7 (Breast)22.12[5]
Compound 13MCF-7 (Breast)22.52[5]
Compound 9MCF-7 (Breast)27.83[5]
Compound 12MCF-7 (Breast)29.22[5]
2-(4-bromophenyl)triazole 10bMCF-7 (Breast)19.4[6]
2-(anthracen-9-yl)triazole 10eMCF-7 (Breast)14.5[6]
Compound 17f (VEGFR-2 inhibitor)HCT-116 (Colon)2.80[7]
HepG2 (Liver)4.10[7]
Compounds 13g, 13h, 13k (EGFR/HER2 inhibitors)Various7.592 - 16.006[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the preliminary anticancer screening of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the this compound compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point. For instance, some thieno[3,2-d]pyrimidines have been shown to induce G2/M phase arrest.[4]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Similar to the cell cycle analysis, cells are treated with the test compounds.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells The percentage of cells in each quadrant is determined to quantify the extent of apoptosis induced by the compounds. Several studies have confirmed that thieno[3,2-d]pyrimidines can induce apoptosis in cancer cells.[1][4]

Visualizing Mechanisms of Action

The anticancer effects of thieno[3,2-d]pyrimidines are often attributed to their interaction with specific molecular targets, leading to the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Experimental Workflow

The general workflow for the preliminary anticancer screening of this compound compounds is depicted below.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Analysis A Synthesis of This compound Derivatives B Cell Viability Assays (e.g., MTT) on Cancer Cell Lines A->B C Determination of IC50 Values B->C D Lead Compound Selection C->D E Cell Cycle Analysis D->E F Apoptosis Assays D->F G Target Identification (e.g., Kinase Assays) D->G H Signaling Pathway Elucidation G->H

Caption: General workflow for anticancer screening.

Signaling Pathways

Certain thieno[3,2-d]pyrimidines act as inhibitors of CDKs, which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can halt cell cycle progression and prevent cancer cell proliferation.[1]

G This compound This compound CDK/Cyclin Complex CDK/Cyclin Complex This compound->CDK/Cyclin Complex Inhibits Rb Protein Rb Protein CDK/Cyclin Complex->Rb Protein Phosphorylates Cell Cycle Progression Cell Cycle Progression E2F E2F Rb Protein->E2F Inhibits E2F->Cell Cycle Progression Promotes Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Arrest leads to

Caption: CDK inhibition pathway.

This compound derivatives have also been developed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2. Inhibition of EGFR disrupts signaling pathways that promote cell proliferation, while VEGFR-2 inhibition blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

G This compound This compound EGFR/VEGFR-2 EGFR/VEGFR-2 This compound->EGFR/VEGFR-2 Inhibits Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK,\nPI3K-AKT-mTOR) Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) EGFR/VEGFR-2->Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK,\nPI3K-AKT-mTOR) Activates Cell Proliferation\n& Angiogenesis Cell Proliferation & Angiogenesis Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK,\nPI3K-AKT-mTOR)->Cell Proliferation\n& Angiogenesis Promotes

Caption: EGFR/VEGFR-2 inhibition pathway.

Some thieno[3,2-d]pyrimidines have been identified as tubulin polymerization inhibitors. By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3]

G This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Formation->Mitotic Spindle Formation Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Mitotic Spindle Formation->Mitotic Arrest & Apoptosis Disruption leads to

Caption: Tubulin polymerization inhibition.

Thieno[3,2-d]pyrimidines bearing a hydroxamic acid moiety can act as HDAC inhibitors. HDACs play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[4]

G This compound\n(with hydroxamic acid) This compound (with hydroxamic acid) HDAC HDAC This compound\n(with hydroxamic acid)->HDAC Inhibits Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Decreases Gene Expression\n(Tumor Suppressor Genes) Gene Expression (Tumor Suppressor Genes) Histone Acetylation->Gene Expression\n(Tumor Suppressor Genes) Increases Cell Cycle Arrest\n& Apoptosis Cell Cycle Arrest & Apoptosis Gene Expression\n(Tumor Suppressor Genes)->Cell Cycle Arrest\n& Apoptosis Induces

Caption: HDAC inhibition pathway.

References

Structural Analogues of Thieno[3,2-d]pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of thieno[3,2-d]pyrimidine derivatives.

The this compound scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purine bases, which allows it to interact with a wide array of biological targets. This guide provides a comprehensive overview of the structural analogues of this compound, detailing their synthesis, biological evaluation, and the signaling pathways they modulate. The information is tailored for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Core Scaffold and Rationale for Analogue Development

The this compound core consists of a thiophene ring fused to a pyrimidine ring. This arrangement provides a rigid and planar scaffold amenable to diverse chemical modifications. The development of structural analogues is driven by the desire to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. Key strategies include scaffold hopping, where the thiophene ring is replaced by other heterocycles, and substitution at various positions of the bicyclic system to probe structure-activity relationships (SAR).[1]

Synthetic Strategies for this compound Analogues

The synthesis of the this compound core and its derivatives primarily relies on the construction of a substituted thiophene ring followed by pyrimidine ring annulation.

Synthesis of the this compound Core

A common and versatile method for synthesizing the this compound scaffold is through the cyclization of 3-amino-thiophene-2-carboxylate derivatives.[1] These intermediates can be prepared via the well-established Gewald reaction. The subsequent cyclization to form the pyrimidine ring can be achieved using various one-carbon sources like formic acid or orthoformates.[1][2]

Another key synthetic transformation is the conversion of thieno[3,2-d]pyrimidin-4-ones to 4-chloro-thieno[3,2-d]pyrimidines using reagents like phosphorus oxychloride (POCl₃).[3][4] The resulting 4-chloro derivative is a versatile intermediate for introducing a wide range of substituents at the C4-position via nucleophilic aromatic substitution.[4]

Key Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-thieno[3,2-d]pyrimidine (Compound 1 from Scheme 1 in[3])

  • Starting Material: Thieno[3,2-d]pyrimidin-2,4-dione.

  • Reagent: Phosphorus oxychloride (POCl₃).

  • Procedure:

    • A mixture of thieno[3,2-d]pyrimidin-2,4-dione and an excess of phosphorus oxychloride is refluxed for 20-24 hours.

    • After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.

    • The reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product is purified by crystallization from ethyl acetate to afford the desired 2,4-dichloro-thieno[3,2-d]pyrimidine.[3]

Protocol 2: Nucleophilic Aromatic Substitution on 4-Chloro-thieno[3,2-d]pyrimidines (General Procedure based on[4])

  • Starting Material: A 4-chloro-thieno[3,2-d]pyrimidine derivative.

  • Nucleophile: An appropriate alcohol or phenol.

  • Base: Potassium carbonate (K₂CO₃) or sodium metal.

  • Solvent: Dimethylformamide (DMF) or the corresponding alcohol.

  • Procedure for Arylether Synthesis:

    • To a solution of the desired phenol (1 equivalent) and potassium carbonate (1.1 equivalents) in DMF, the 4-chloro-thieno[3,2-d]pyrimidine (1 equivalent) is added.

    • The reaction mixture is heated at 130 °C for 3 hours.

    • After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization.[4]

Biological Activities and Therapeutic Targets

This compound analogues have demonstrated a broad spectrum of biological activities, with significant potential in oncology, immunology, and infectious diseases.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including cervical (HeLa), colon (HT-29), and leukemia (L1210) cells.[1][3]

Table 1: Antiproliferative Activity of Selected this compound Analogues

CompoundCell LineIC₅₀ (µM)Reference
Compound 1 L12100.4[3]
Compound 2 L12100.9[3]
Compound 6e HeLaNot specified (86% inhibition)[1]
Compound 6e HT-29Not specified (81% inhibition)[1]

The anticancer effects of these compounds are often mediated through the inhibition of key enzymes involved in cell cycle progression and signaling pathways.

Certain tricyclic thieno[3,2-d]pyrimidines have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs).[1] Molecular docking studies suggest that these compounds can bind to the ATP-binding pocket of CDKs, leading to cell cycle arrest and apoptosis.[1]

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. The this compound scaffold has been successfully employed to develop potent and selective PI3K inhibitors.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thieno_pyrimidine This compound Inhibitor Thieno_pyrimidine->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound analogues.

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and cell growth. Aberrant JAK1 activation is implicated in various cancers. This compound derivatives have been designed as potent and selective JAK1 inhibitors, demonstrating antiproliferative effects in non-small cell lung cancer (NSCLC) cells.[6]

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 activates STAT STAT JAK1->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes & translocates GeneExpression Gene Expression (Proliferation, Inflammation) Nucleus->GeneExpression Thieno_pyrimidine This compound Inhibitor Thieno_pyrimidine->JAK1

Caption: The JAK/STAT signaling pathway and its inhibition by this compound derivatives.

Sirtuin Inhibition

Sirtuins are a class of NAD⁺-dependent deacetylases that play critical roles in various cellular processes. A novel class of potent, low nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3 has been identified based on a this compound-6-carboxamide scaffold.[7]

Table 2: Sirtuin Inhibitory Activity of this compound-6-carboxamides

CompoundSIRT1 IC₅₀ (nM)SIRT2 IC₅₀ (nM)SIRT3 IC₅₀ (nM)Reference
11a 241[7]
11b 372[7]
11c 4103[7]
11d 5154[7]
Other Biological Activities
  • 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition: Conformationally restricted thieno[3,2-d]pyrimidinones have been designed as inhibitors of 17β-HSD2, an enzyme implicated in osteoporosis.[8]

  • Antimicrobial Activity: Some this compound derivatives have shown potential as antimicrobial agents by targeting bacterial DNA gyrase.[9]

  • Antiplasmodial Activity: 4-Substituted thieno[3,2-d]pyrimidines have been identified with in vitro activity against both the erythrocytic and hepatic stages of Plasmodium, the causative agent of malaria.[4]

Structure-Activity Relationships (SAR)

The biological activity of this compound analogues is highly dependent on the nature and position of substituents.

  • Substitution at C4: The presence of a chlorine atom at the C4-position appears to be crucial for the antiproliferative activity of certain halogenated thieno[3,2-d]pyrimidines.[3] This position is also a key site for modification to develop dual-stage antiplasmodial agents.[4]

  • Substitution at C2 and C6: Modifications at these positions have been explored to develop potent sirtuin inhibitors and JAK1 inhibitors.[6][7] For sirtuin inhibitors, a this compound-6-carboxamide core was found to be critical for inhibitory function.[7]

  • Tricyclic Analogues: The fusion of an additional ring to the this compound system has led to the discovery of potent anticancer agents that induce apoptosis.[1]

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets make it an attractive starting point for drug discovery campaigns. Future research will likely focus on the development of more selective and potent analogues with improved pharmacokinetic profiles. The exploration of novel substitution patterns and the application of modern drug design techniques, such as structure-based design and computational modeling, will be instrumental in unlocking the full therapeutic potential of this remarkable heterocyclic system. The promising activity of these compounds against cancer, infectious diseases, and other conditions warrants further investigation and preclinical development.

References

An In-depth Technical Guide to the Thieno[3,2-d]pyrimidine Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry. This bicyclic structure, which combines an electron-rich thiophene ring with a pharmaceutically relevant pyrimidine moiety, offers a versatile and stable platform for drug development.[1][2] this compound derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[2][3][4][5] The scaffold's ability to engage with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a privileged structure in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the this compound core, including its chemical properties, synthesis, biological activities, and structure-activity relationships.

Physicochemical Properties

The this compound core is a planar, aromatic system. The fusion of the thiophene and pyrimidine rings creates a unique electronic distribution that influences its chemical reactivity and biological interactions. The physicochemical properties of its derivatives can be significantly modulated by the nature and position of substituents.

PropertyValueSource
Molecular Formula (core) C6H4N2SPubChem
Molecular Weight (core) 136.18 g/mol [1]
Molecular Formula (dione derivative) C6H4N2O2S[6]
Molecular Weight (dione derivative) 168.18 g/mol [6]
XLogP3 (dione derivative) 0.5[6]
Hydrogen Bond Donor Count (dione derivative) 2[6]
Hydrogen Bond Acceptor Count (dione derivative) 2[6]

Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes, often starting from appropriately substituted thiophene precursors. A common strategy involves the construction of the pyrimidine ring onto a pre-existing thiophene ring.

A general synthetic workflow is depicted below:

G cluster_0 Starting Material Preparation cluster_1 Pyrimidine Ring Formation cluster_2 Functionalization Thiophene Precursor Thiophene Precursor Cyclization Reaction Cyclization Reaction Thiophene Precursor->Cyclization Reaction Thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one Cyclization Reaction->Thieno[3,2-d]pyrimidin-4-one Chlorination Chlorination Thieno[3,2-d]pyrimidin-4-one->Chlorination 4-Chlorothis compound 4-Chlorothis compound Chlorination->4-Chlorothis compound Nucleophilic Substitution Nucleophilic Substitution 4-Chlorothis compound->Nucleophilic Substitution Final Derivative Final Derivative Nucleophilic Substitution->Final Derivative

General Synthetic Workflow for this compound Derivatives.
Key Experimental Protocols

Synthesis of Thieno[3,2-d]pyrimidin-4-ones:

A frequently employed method for the synthesis of thieno[3,2-d]pyrimidin-4-ones involves the condensation of 3-aminothiophene-2-carboxamide derivatives with formic acid.

  • Protocol: 3-Amino-5-arylthiophene amides are condensed with formic acid, often under microwave irradiation, to yield the corresponding thieno[3,2-d]pyrimidin-4-one.[3] The resulting product can then be converted to the 4-chloro intermediate using a chlorinating agent like phosphorus oxychloride.[3]

Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines:

The 4-chloro position of the this compound core is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

  • Protocol: 4-Chlorothis compound is reacted with a nucleophile, such as an amine (e.g., N-benzylamine or a piperazine derivative), in a suitable solvent like DMF.[1][7] This reaction typically proceeds at room temperature or with gentle heating to afford the desired 4-substituted derivative. Subsequent modifications, such as Suzuki coupling with aryl or heteroaryl boronic acids, can be performed to further diversify the structure.[8]

Biological Activities and Structure-Activity Relationships (SAR)

This compound derivatives have been investigated for a multitude of biological activities. The following sections summarize key findings and SAR for some of the most prominent therapeutic areas.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.[1][2] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[1]

Structure-Activity Relationship:

  • 2-Position: Introduction of electron-withdrawing groups at the 2-position of the pyrimidine ring generally enhances antimicrobial potency.[1]

  • 4-Position: Alkyl and aryl substitutions at this position show variable activity, with bulky aromatic groups often conferring superior antimicrobial effects compared to aliphatic substituents.[2]

  • Thiophene Ring: Halogen substitutions on the thiophene ring can significantly enhance activity.[2]

Compound IDR-Group at Position 4Target OrganismIC50 (µM)
19 N-(4-(tert-butyl)phenethyl)M. bovis BCG6 - 18
7 Unsubstituted amineM. bovis BCG>50

Data extracted from a study on Mycobacterium tuberculosis bd oxidase inhibitors.[9]

Anticancer Activity

The this compound scaffold has been explored for its potential as an anticancer agent, with derivatives showing inhibitory activity against various cancer cell lines.[10] Some compounds have been identified as inhibitors of key signaling molecules in cancer progression, such as phosphoinositide 3-kinases (PI3Ks).[11]

PI3Kδ Inhibition Signaling Pathway:

cluster_0 Upstream Signaling cluster_1 PI3K Pathway cluster_2 Downstream Effects cluster_3 Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Thieno_pyrimidine This compound Derivative Thieno_pyrimidine->PI3K inhibits cluster_0 Signal Initiation cluster_1 Kinase Cascade cluster_2 Transcription Factor Activation cluster_3 Inhibition Nod Nod-like Receptor (NLR) RIPK2 RIPK2 Nod->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes HY3 HY3 (this compound) HY3->RIPK2 inhibits

References

Exploring the Chemical Space of Thieno[3,2-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and therapeutic potential of thieno[3,2-d]pyrimidine derivatives.

The this compound scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to purines and its broad spectrum of biological activities.[1] This bicyclic framework, which combines a thiophene and a pyrimidine ring, serves as a versatile platform for the development of novel therapeutic agents.[2][3][4] Derivatives of this core structure have demonstrated promising potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents, making them a fertile ground for drug discovery and development.[3][5][6][7]

This technical guide provides a comprehensive overview of the chemical space of this compound derivatives, with a focus on their synthesis, quantitative biological data, and mechanisms of action. Detailed experimental protocols for key assays are provided to facilitate further research and development in this exciting field.

Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through several versatile strategies. A common approach involves the cyclization of appropriately substituted 3-aminothiophene-2-carboxylate or 3-aminothiophene-2-carboxamide precursors.[8][9]

A prevalent synthetic route commences with the Gewald reaction to construct the initial thiophene ring, followed by cyclization to form the pyrimidine ring.[10] Subsequent modifications, often at the 2, 4, and 6-positions of the this compound nucleus, allow for the introduction of diverse functionalities to explore the structure-activity relationships (SAR).[2][3] Common synthetic transformations include nucleophilic aromatic substitution (SNAr) and Suzuki coupling reactions to introduce various substituents.[4]

General Synthetic Workflow:

G start Starting Materials (e.g., pyranone, malononitrile, sulfur powder) gewald Gewald Reaction start->gewald aminothiophene 2-Aminothiophene Derivative gewald->aminothiophene cyclization Cyclization (e.g., with formic acid, DMF-DMA) aminothiophene->cyclization core This compound Core cyclization->core functionalization Functionalization (e.g., SNAr, Suzuki Coupling) core->functionalization derivatives This compound Derivatives functionalization->derivatives purification Purification & Characterization (e.g., Column Chromatography, NMR, MS) derivatives->purification evaluation Biological Evaluation purification->evaluation

General Synthetic Workflow for this compound Derivatives.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide array of biological activities. The following tables summarize key quantitative data from various studies, highlighting their potential in different therapeutic areas.

Anticancer Activity

These compounds have shown significant antiproliferative activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in signaling pathways crucial for cancer cell growth and survival, such as PI3K, CDKs, and tubulin polymerization.[3][8][11]

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 4a MCF-7 (Breast)0.00204DNA Intercalation[12]
Compound 12e SU-DHL-6 (Lymphoma)0.55EZH2 Inhibition[13]
Compound 12e WSU-DLCL-2 (Lymphoma)0.95EZH2 Inhibition[13]
Compound 12e K562 (Leukemia)1.68EZH2 Inhibition[13]
Thieno[2,3-d]pyrimidine 14 MCF-7 (Breast)22.12Not specified[1]
Thieno[2,3-d]pyrimidine 13 MCF-7 (Breast)22.52Not specified[1]
Thieno[2,3-d]pyrimidine 9 MCF-7 (Breast)27.83Not specified[1]
Thieno[2,3-d]pyrimidine 12 MCF-7 (Breast)29.22Not specified[1]
Thieno[2,3-d]pyrimidine l MDA-MB-231 (Breast)27.6Not specified[14]
Antimicrobial Activity

Several this compound derivatives have been identified as potent antimicrobial agents, with some acting as DNA gyrase inhibitors.[3]

Compound/DerivativeTargetBinding Affinity (kcal/mol)LD50 (mg/kg)Reference
S5 DNA Gyrase B-8.21001-2018[3]
S8 DNA Gyrase B-8.21001-2018[3]
S9 DNA Gyrase B-8.11001-2018[3]
Kinase and Enzyme Inhibition

The this compound scaffold has been successfully utilized to develop potent inhibitors of various kinases and other enzymes involved in disease pathogenesis.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
3j h-NTPDase10.62 ± 0.02[4]
4d h-NTPDase20.33 ± 0.09[4]
4c h-NTPDase30.13 ± 0.06[4]
3b h-NTPDase80.32 ± 0.10[4]
HY3 RIPK20.011[7]
11c SIRT1< 0.015[15]
11c SIRT2< 0.015[15]
11c SIRT3< 0.015[15]
28 SIRT10.020[15]
28 SIRT20.016[15]
28 SIRT30.016[15]
31 SIRT10.027[15]
31 SIRT20.024[15]
31 SIRT30.024[15]

Key Signaling Pathways

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[16][17][18][19][20] Several this compound derivatives have been designed as potent PI3K inhibitors.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thieno This compound Inhibitor Thieno->PI3K

Inhibition of the PI3K/Akt Signaling Pathway.

Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division.[2][5] Some this compound derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Mitosis Mitosis Microtubules->Mitosis Thieno This compound Inhibitor Thieno->Polymerization

Inhibition of Tubulin Polymerization.

Experimental Protocols

Synthesis of 2-(N-Benzoyl-N-benzylamino)this compound (Example Protocol)[3]

Materials:

  • N-benzylthieno[3,2-d]pyrimidin-2-amine

  • Dichloromethane (DCM)

  • Pyridine

  • Benzoyl chloride

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve N-benzylthieno[3,2-d]pyrimidin-2-amine (0.5 g, 2.07 mmol) in DCM (10 mL) in a 25 mL round-bottom flask.[3]

  • Add pyridine (0.33 mL, 4.14 mmol) to the solution.[3]

  • Cool the reaction mixture to 0°C using an ice bath.[3]

  • Add benzoyl chloride (0.29 mL, 2.48 mmol) dropwise to the cooled mixture.[3]

  • Stir the reaction mixture at room temperature for 3 hours.[3]

  • Perform a standard workup procedure to isolate the crude product.

  • Purify the crude product by column chromatography to obtain the final compound.[3]

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)[2]

Materials:

  • Purified tubulin

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Nocodazole)

  • Vehicle control (e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence detection (excitation/emission suitable for the reporter) and temperature control at 37°C

Procedure:

  • Prepare a 10x stock solution of the test compounds and controls.

  • On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[2]

  • Pre-warm the 96-well plate to 37°C.[21]

  • Add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells.[2]

  • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding bubbles. The final volume will be 50 µL.[2]

  • Immediately place the plate in the pre-warmed microplate reader.

  • Measure fluorescence intensity every 60 seconds for 60 minutes at 37°C.[21]

  • Plot fluorescence intensity versus time to obtain polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

DNA Gyrase Supercoiling Inhibition Assay[22]

Materials:

  • Relaxed pBR322 DNA

  • E. coli DNA gyrase

  • 5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

  • Test compounds

  • 2x Stop Buffer/Loading Dye (e.g., 10% Sarkosyl, 0.25% bromophenol blue, 50% glycerol)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • TAE buffer

  • Ethidium bromide

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • On ice, prepare a reaction mix containing 5x Assay Buffer, relaxed pBR322 DNA, and water.

  • Aliquot the reaction mix into microfuge tubes.

  • Add the test compound or vehicle control to the respective tubes.

  • Add diluted E. coli DNA gyrase to all tubes except the negative control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding the 2x Stop Buffer/Loading Dye and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel containing ethidium bromide.

  • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV illumination. Inhibition of gyrase activity is indicated by a decrease in the amount of supercoiled DNA compared to the vehicle control.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutics. The diverse biological activities, including potent anticancer and antimicrobial effects, underscore the significant potential of this compound class. The continued exploration of the chemical space around this core, guided by structure-activity relationship studies and mechanistic investigations, is likely to yield new and improved drug candidates for a range of diseases. The synthetic and analytical protocols provided in this guide are intended to facilitate these efforts and accelerate the translation of promising this compound derivatives from the laboratory to the clinic.

References

The Thieno[3,2-d]pyrimidine Core: A Comprehensive Review of its Synthesis and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its unique combination of a thiophene and a pyrimidine ring imparts favorable physicochemical properties, making it a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic methodologies employed to construct this important heterocyclic core and explores its diverse applications in drug discovery, with a particular focus on its anticancer and antimicrobial activities.

Synthesis of the this compound Scaffold

The construction of the this compound ring system is primarily achieved through the cyclization of appropriately substituted 3-aminothiophene-2-carboxylate or carboxamide derivatives. These key intermediates are often synthesized via the versatile Gewald reaction. Several synthetic strategies have been developed to afford a wide range of substituted thieno[3,2-d]pyrimidines, allowing for extensive structure-activity relationship (SAR) studies.

One of the most common and efficient approaches involves the cyclization of 3-aminothiophene-2-carboxylates with a one-carbon source, such as formic acid or triethyl orthoformate.[1] For instance, the condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation provides the corresponding thieno[3,2-d]pyrimidin-4-ones.[2] Subsequent treatment with reagents like phosphorus oxychloride can then be used to introduce further diversity at the 4-position.[2]

Another key synthetic route involves the reaction of 3-aminothiophene-2-carboxylate synthons with lactams in the presence of a dehydrating agent like phosphorus oxychloride to yield tricyclic thieno[3,2-d]pyrimidinones.[1][3] The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve high yields of the desired products.[1][3]

Furthermore, sequential nucleophilic aromatic substitution (SNAr) and Suzuki coupling reactions on a pre-formed this compound core offer a powerful strategy for late-stage functionalization, enabling the synthesis of diverse libraries of compounds for biological screening.[4]

Key Synthetic Intermediates and Reactions

Below is a generalized workflow for the synthesis of the this compound core, starting from substituted chloronitriles.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization to this compound Core cluster_reagents Cyclizing Reagents cluster_product Product start1 Substituted Chloronitriles intermediate 3-Amino-thiophene-2-carboxylate (Gewald Reaction) start1->intermediate start2 Sulfur start2->intermediate start3 Active Methylene Compound start3->intermediate cyclization Cyclization intermediate->cyclization product This compound Derivatives cyclization->product reagent1 Formic Acid / Triethyl Orthoformate reagent1->cyclization reagent2 Lactams / POCl3 reagent2->cyclization reagent3 (Thio)urea / Iso(thio)cyanates reagent3->cyclization

Caption: Generalized synthetic workflow for this compound synthesis.

Applications in Drug Discovery

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various biological targets, leading to the development of novel therapeutic agents for a range of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exert their antiproliferative effects through various mechanisms of action.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Thieno[3,2-d]pyrimidines have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[5] By targeting CDKs, these compounds can disrupt the cell cycle progression of cancer cells, leading to cell cycle arrest and apoptosis.[3][5] For example, compound 20, a this compound derivative, emerged as a lead candidate due to its potent inhibitory activity against CDK7 and its efficacy against triple-negative breast cancer cells.[5]

  • Tubulin Polymerization Inhibition: Several this compound derivatives have been shown to target the colchicine-binding site of tubulin, thereby inhibiting tubulin polymerization and disrupting the formation of the mitotic spindle.[6] This leads to G2/M phase arrest and apoptosis in cancer cells.[6] Analogs such as 13 and 25d have demonstrated potent antiproliferative activity with IC50 values in the nanomolar range.[6]

  • Apoptosis Induction: Many this compound derivatives have been shown to induce apoptosis in cancer cells.[3] For instance, compound 6e exhibited a significant inhibitory effect on the proliferation of HeLa and HT-29 cells, with inhibition rates of 86% and 81%, respectively.[3]

The following diagram illustrates the signaling pathway leading to apoptosis induced by this compound-based CDK inhibitors.

Apoptosis_Pathway cluster_drug Drug Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Pathway drug This compound CDK Inhibitor cdk CDK7 drug->cdk inhibits cell_cycle Cell Cycle Progression cdk->cell_cycle promotes arrest Cell Cycle Arrest cell_cycle->arrest is blocked, leading to apoptosis Apoptosis arrest->apoptosis induces

Caption: Signaling pathway of CDK inhibition leading to apoptosis.

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[7][8] The introduction of specific substituents on the this compound core has been shown to be crucial for their antimicrobial potency.[8] Structure-activity relationship studies have revealed that electron-withdrawing groups at the 2-position of the pyrimidine ring can enhance antimicrobial activity.[8] The proposed mechanisms of action for their antimicrobial effects include the inhibition of essential bacterial enzymes and DNA intercalation.[8]

Other Therapeutic Applications

Beyond cancer and infectious diseases, the this compound scaffold has been explored for other therapeutic applications. For example, derivatives have been synthesized and evaluated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) for potential use in the treatment of osteoporosis.[2] Additionally, thieno[3,2-d]pyrimidines have been investigated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in purinergic signaling and have implications in various pathological conditions.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives from the literature, highlighting their biological activities.

Table 1: Anticancer Activity of this compound Derivatives

CompoundTargetCell LineIC50 (µM)Reference
6e ProliferationHeLa- (86% inhibition at 5 µM)[3]
6e ProliferationHT-29- (81% inhibition at 5 µM)[3]
20 CDK7MDA-MB-453Potent (exact value not specified)[5]
13 TubulinSKOV3~0.001[6]
25d TubulinSKOV3~0.001[6]

Table 2: h-NTPDase Inhibitory Activity of this compound Derivatives

CompoundTarget IsozymeIC50 (µM)Reference
3j h-NTPDase10.62 ± 0.02[4]
4d h-NTPDase20.33 ± 0.09[4]
4c h-NTPDase30.13 ± 0.06[4]
3b h-NTPDase80.32 ± 0.10[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives as reported in the literature.

General Procedure for the Synthesis of Tricyclic Thieno[3,2-d]pyrimidinones (e.g., 5a)[1][3]

To a solution of a 3-amino-thiophene-2-carboxylate synthon (e.g., 3a ) in dichloroethane (DCE), 2-pyrrolidone (4a ) and phosphorus oxychloride (POCl3) are added. The reaction mixture is stirred at 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to afford the tricyclic thieno[3,2-d]pyrimidinone 5a .

Synthesis of 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (1a)[2]

A solution of methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate (7 ) (302 mg, 0.95 mmol) and 3-methoxybenzylamine (146 µL, 1.14 mmol) in DMF (4 mL) is heated under microwave irradiation at 100 °C/80 W for 30 min. Water is added to the solution to quench the reaction. The aqueous layer is extracted three times with EtOAc (3 × 15 mL). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford compound 1a .

Characterization Data for 1a:

  • Yield: 31%

  • Melting Point: 144–146 °C

  • 1H-NMR (CDCl3) δ: 3.78 (s, 3H), 3.90 (s, 3H), 5.29 (s, 2H), 6.88 (dd, J = 2.3, 8.2 Hz, 1H), 6.99–7.05 (m, 3H), 7.28 (t, J = 8.0 Hz, 1H), 7.36–7.44 (m, 3H), 7.68 (s, 1H), 8.48 (s, 1H)

  • 13C-NMR (CDCl3) δ: 49.6, 55.4, 55.8, 112.5, 114.1, 114.7, 116.2, 119.5, 120.9, 122.1, 123.2, 130.7, 131.3, 135.3, 139.4, 150.1, 152.6, 157.4, 158.9, 161.0, 161.4

  • LC-MS (ESI): [M+H]+ = 379.31[2]

Synthesis of Thieno[3,2-d]pyrimidin-thiones (e.g., 6a-o) from Thienopyrimidinones[1]

A solution of the corresponding thieno[3,2-d]pyrimidinone (5a-o ) and Lawesson's reagent in toluene is refluxed for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired thieno[3,2-d]pyrimidin-thione (6a-o ). Yields for this conversion are typically high, ranging from 84-92%.[1]

Conclusion

The this compound scaffold continues to be a highly valuable framework in the field of medicinal chemistry. The synthetic versatility of this heterocyclic system allows for the creation of large and diverse compound libraries, which has led to the identification of potent modulators of a wide range of biological targets. The significant anticancer and antimicrobial activities exhibited by many this compound derivatives underscore their therapeutic potential. Future research in this area will likely focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, as well as the exploration of novel biological targets for this privileged scaffold. This in-depth guide serves as a valuable resource for researchers and scientists working in drug discovery and development, providing a solid foundation for the design and synthesis of next-generation this compound-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thieno[3,2-d]pyrimidines via Sequential SNAr and Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for a robust and versatile synthetic route to access diverse this compound derivatives. The described methodology involves a sequential nucleophilic aromatic substitution (SNAr) reaction followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach allows for the introduction of various substituents at key positions of the this compound core, facilitating the generation of libraries of analogues for structure-activity relationship (SAR) studies and drug discovery programs.[3][4]

A notable application of this synthetic strategy is the development of selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[1] These ectoenzymes play a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP and ADP.[1] Dysregulation of purinergic signaling is implicated in various pathological conditions, including cancer and inflammatory diseases. The this compound derivatives synthesized through this sequential approach have shown promising inhibitory activity against specific h-NTPDase isoforms, highlighting the therapeutic potential of this compound class.[1]

Synthetic Strategy

The overall synthetic strategy commences with the commercially available methyl 3-aminothiophene-2-carboxylate, which is first cyclized to form the thieno[3,2-d]pyrimidin-4-ol intermediate. Subsequent chlorination provides the key electrophilic precursor, 4-chlorothis compound. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a variety of secondary amines to introduce diversity at the C4 position. The final step involves a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the C7 position, affording the target 4,7-disubstituted thieno[3,2-d]pyrimidines.

Experimental Workflow

G cluster_0 Core Synthesis cluster_1 Sequential Reactions A Methyl 3-aminothiophene-2-carboxylate B Thieno[3,2-d]pyrimidin-4-ol A->B Formamidine Acetate C 4-Chlorothis compound B->C POCl3 D SNAr Reaction C->D Secondary Amine E Suzuki Coupling D->E Aryl/Heteroaryl Boronic Acid, Pd Catalyst F Target Thieno[3,2-d]pyrimidines E->F

Caption: Synthetic workflow for Thieno[3,2-d]pyrimidines.

Data Presentation

The following table summarizes the biological activity of representative this compound derivatives synthesized via the sequential SNAr and Suzuki reaction strategy. The compounds were evaluated for their inhibitory activity against various human NTPDase isoforms.

Compound IDR (C4-substituent)Ar (C7-substituent)TargetIC50 (µM)[1]
1 N-benzyl-N-methylPhenylh-NTPDase10.62 ± 0.02
2 N,N-dibenzyl4-methoxyphenylh-NTPDase20.33 ± 0.09
3 N-methyl-N-phenethyl3-fluorophenylh-NTPDase30.13 ± 0.06
4 N-ethyl-N-phenylPyridin-3-ylh-NTPDase80.32 ± 0.10

Experimental Protocols

Synthesis of Thieno[3,2-d]pyrimidin-4-ol

This protocol describes the initial cyclization to form the core heterocyclic system.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Formamidine acetate

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq.) and formamidine acetate (1.3 eq.) in ethanol.[5]

  • Heat the reaction mixture to 80 °C and stir for 14 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to afford thieno[3,2-d]pyrimidin-4-ol.

Synthesis of 4-Chlorothis compound

This protocol details the chlorination of the pyrimidinone ring.

Materials:

  • Thieno[3,2-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • Suspend thieno[3,2-d]pyrimidin-4-ol (1.0 eq.) in phosphorus oxychloride (POCl3).[6]

  • Add a catalytic amount of DMF.

  • Heat the mixture to 80 °C and stir for 3 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture into ice-cold water with stirring.

  • Collect the resulting solid by filtration, wash with water, and dry to yield 4-chlorothis compound.[6]

General Procedure for SNAr Reaction with Secondary Amines

This protocol outlines the nucleophilic aromatic substitution to introduce diversity at the C4 position.

Materials:

  • 4-Chlorothis compound

  • Appropriate secondary amine (e.g., N-benzylmethylamine)

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • Dissolve 4-chlorothis compound (1.0 eq.) and the desired secondary amine (1.2 eq.) in ethanol.[5]

  • Reflux the reaction mixture for 5 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding 4-amino-thieno[3,2-d]pyrimidine derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the final C-C bond formation to introduce aryl or heteroaryl groups.

Materials:

  • 4-Amino-7-bromo-thieno[3,2-d]pyrimidine (or corresponding chloro-derivative)

  • Aryl or heteroaryl boronic acid (1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq.)

  • Sodium carbonate (2 M aqueous solution)

  • 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Heating mantle with magnetic stirrer

Procedure:

  • To a reaction vessel, add the 4-amino-7-halo-thieno[3,2-d]pyrimidine (1.0 eq.), the aryl/heteroaryl boronic acid (1.5 eq.), and Pd(PPh3)4 (0.05 eq.).[3]

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and 2 M aqueous sodium carbonate solution.[3]

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final 4,7-disubstituted this compound.

Biological Context: Inhibition of h-NTPDases in Purinergic Signaling

Extracellular nucleotides such as ATP and ADP are important signaling molecules that mediate a wide range of physiological processes through their interaction with P2 receptors (P2X and P2Y).[6] The concentration of these nucleotides in the extracellular space is tightly regulated by a family of ecto-nucleotidases. The cell surface-located members of the E-NTPDase family (NTPDase1, 2, 3, and 8) play a pivotal role in this regulation by hydrolyzing ATP and ADP to AMP.[1]

The inhibition of specific h-NTPDase isoforms by the synthesized this compound derivatives can modulate purinergic signaling. By blocking the degradation of ATP and ADP, these inhibitors can prolong the activation of P2 receptors, leading to downstream cellular effects. This modulation of purinergic signaling is a promising therapeutic strategy for various diseases.

Purinergic Signaling Pathway and NTPDase Inhibition

G cluster_0 Extracellular Space cluster_1 Intracellular Space ATP ATP NTPDase NTPDase (1, 2, 3, 8) ATP->NTPDase Hydrolysis P2R P2 Receptors (P2X, P2Y) ATP->P2R Activation ADP ADP ADP->NTPDase ADP->P2R Activation AMP AMP NTPDase->ADP Hydrolysis NTPDase->AMP Inhibitor This compound Inhibitor Inhibitor->NTPDase Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) P2R->Signaling Response Cellular Response (e.g., Proliferation, Inflammation) Signaling->Response

Caption: Inhibition of h-NTPDases by Thieno[3,2-d]pyrimidines.

References

Application of Thieno[3,2-d]pyrimidines as Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. Its rigid, bicyclic nature provides an excellent framework for the development of potent and selective inhibitors targeting a range of kinases implicated in diseases such as cancer. This document provides an overview of the application of this compound derivatives as inhibitors of key kinases, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of the relevant signaling pathways.

Overview of Thieno[3,2-d]pyrimidines as Kinase Inhibitors

Thieno[3,2-d]pyrimidines are heterocyclic compounds that are structurally analogous to purines, allowing them to function as ATP-competitive inhibitors of a wide array of protein kinases. By substituting various positions on the this compound ring system, researchers have successfully developed inhibitors with high affinity and selectivity for specific kinase targets. These targets include, but are not limited to, Phosphoinositide 3-kinases (PI3Ks), Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The development of these inhibitors has shown promise in preclinical studies for the treatment of various cancers and other diseases driven by aberrant kinase signaling.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of representative this compound and the closely related thieno[2,3-d]pyrimidine derivatives against several important kinase targets.

Table 1: Inhibition of PI3K and Other Kinases by this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular activity)Cellular IC50 (µM)Reference
10b PI3Kδ112 ± 8SU-DHL-6-[1][2]
BRD4-BD119 ± 1--[1][2]
VIb PI3Kβ72% inhibition at 10 µMT-47D-[3]
PI3Kγ84% inhibition at 10 µMT-47D-[3]
Compound 21 FMS (CSF-1R)2Human breast adenocarcinoma cells-[4]

Table 2: Inhibition of EGFR by this compound and Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
152 EGFR14--[5]
106 EGFR5.54--[5]
6g EGFR30--[6]
B1 EGFR L858R/T790M13H19750.087[7]
5b EGFR WT37.19A54917.79[8]
EGFR T790M204.10A54917.79[8]
12c EGFR WT37.50MCF-715.67[9]
EGFR T790M148.90A54912.16[9]

Table 3: Inhibition of Other Kinases by Thienopyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
Compound 26 Aurora-B2HT-10800.021[10]
17f VEGFR-2230HCT-1162.80[11]
12e EZH2 (histone methyltransferase)-SU-DHL-60.55[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Target kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., a this compound derivative) dissolved in DMSO

  • Tb-labeled anti-phosphopeptide antibody

  • TR-FRET dilution buffer

  • 384-well plates (low volume, black)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A 10-point, 3-fold dilution series is common. Further dilute this series in kinase buffer to achieve a 4x final assay concentration.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the 4x test compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 2.5 µL of 4x kinase solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2x Substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Add 5 µL of the 2x Substrate/ATP solution to all wells to initiate the reaction. The final reaction volume is 10 µL.

  • Incubation: Cover the plate and incubate for 60-90 minutes at room temperature.

  • Detection:

    • Prepare a 2x detection solution containing the Tb-labeled anti-phosphopeptide antibody in TR-FRET dilution buffer.

    • Add 10 µL of the 2x detection solution to each well to stop the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium) after excitation at approximately 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability and Antiproliferative Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a test compound on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., a this compound derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT solution only) from all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blot Analysis of Kinase Signaling Pathways

This protocol provides a general method for analyzing the phosphorylation status of key proteins in a signaling pathway following treatment with a this compound inhibitor.

Materials:

  • Cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with the test compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against the total form of the kinase or a housekeeping protein like GAPDH or β-actin.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways targeted by this compound inhibitors.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation ThienoPyrimidine This compound Inhibitor ThienoPyrimidine->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol EGF EGF EGFR EGFR EGF->EGFR Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription ThienoPyrimidine This compound Inhibitor ThienoPyrimidine->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

Aurora_Kinase_Pathway cluster_mitosis Mitosis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis ThienoPyrimidine Thienopyrimidine Inhibitor ThienoPyrimidine->AuroraA Inhibition ThienoPyrimidine->AuroraB Inhibition

Caption: Aurora Kinase Function in Mitosis and Inhibition.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_workflow Experimental Workflow for Kinase Inhibitor Evaluation Synthesis Synthesis of This compound Derivatives Biochemical In Vitro Kinase Inhibition Assay (e.g., TR-FRET) Synthesis->Biochemical Screening Cellular Cell-Based Assays (e.g., MTT Assay) Biochemical->Cellular Validation Mechanism Mechanism of Action (e.g., Western Blot) Cellular->Mechanism Confirmation Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Workflow for Thienopyrimidine Kinase Inhibitor Evaluation.

References

Application Notes: Thieno[3,2-d]pyrimidine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thieno[3,2-d]pyrimidine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating substantial potential as anticancer agents.[1][2] Structurally analogous to purines, these compounds interact with a variety of biological targets implicated in cancer progression.[3][4] Their versatile scaffold allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles, making them attractive candidates for drug discovery and development.[5] This document provides an overview of their anticancer applications, summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the cellular pathways they modulate.

Anticancer Applications and Mechanism of Action

This compound derivatives exhibit a broad spectrum of anticancer activities against various human cancer cell lines, including cervical, colon, breast, and lung cancer.[1][3][6] Their therapeutic effects are attributed to the modulation of several critical signaling pathways involved in cell proliferation, survival, and migration.

Key molecular targets and mechanisms of action include:

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives have been shown to target CDKs, leading to cell cycle arrest and the inhibition of tumor cell proliferation.[1] Molecular docking studies suggest that these compounds can effectively bind to the active site of CDKs.[1]

  • PI3K/AKT/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer.[5] this compound-based molecules, such as Apitolisib, are in clinical development as PI3K inhibitors.[1]

  • Receptor Tyrosine Kinase (RTK) Inhibition: This class of compounds has been investigated for its ability to inhibit RTKs like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-factor Receptor 2 (VEGFR-2), which are key drivers of tumor growth and angiogenesis.[3][7]

  • Sirtuin Inhibition: Some this compound-6-carboxamides have been identified as potent pan-inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), enzymes that play a complex role in cancer metabolism and cell fate.[8]

  • Induction of Apoptosis: Several this compound derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for their anticancer effect.[1]

Data Presentation

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Tricyclic Thieno[3,2-d]pyrimidines [1]

CompoundTarget Cell LineConcentration (µM)Inhibition Rate (%)
5o HeLa (Cervical)5.047
HT-29 (Colon)5.055
6d HeLa (Cervical)5.058
HT-29 (Colon)5.062
6e HeLa (Cervical)5.086
HT-29 (Colon)5.081
6i HeLa (Cervical)5.051
HT-29 (Colon)5.048
6j HeLa (Cervical)5.067
HT-29 (Colon)5.067
6n HeLa (Cervical)5.053
HT-29 (Colon)5.060
6o HeLa (Cervical)5.061
HT-29 (Colon)5.052
Doxorubicin (Control) HeLa (Cervical)5.0~90
HT-29 (Colon)5.0~90

Table 2: Cytotoxicity of Thieno[2,3-d][1][6][9]triazolo[1,5-a]pyrimidines [3][10]

CompoundTarget Cell LineIC50 (µM)
10b MCF-7 (Breast)19.4 ± 0.22
10e MCF-7 (Breast)14.5 ± 0.30
Doxorubicin (Control) MCF-7 (Breast)40.0 ± 3.9

Table 3: VEGFR-2 Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives [7]

CompoundTarget EnzymeIC50 (µM)
17f VEGFR-20.23 ± 0.03
Sorafenib (Control) VEGFR-20.23 ± 0.04

Experimental Protocols

1. Synthesis of Tricyclic Thieno[3,2-d]pyrimidinones [1]

This protocol describes a general method for the synthesis of thieno[3,2-d]pyrimidinone derivatives.

  • Step 1: Cyclization. 3-Amino-thiophene-2-carboxylate derivatives are cyclized using a one-carbon source such as formic acid or triethyl orthoformate.

  • Step 2: Condensation. The resulting thieno[3,2-d]pyrimidinones can be further modified. For example, a one-pot condensation reaction of cyclic lactams with the thieno[3,2-d]pyrimidinone core can be performed.

  • Step 3: Thionation. To introduce a thione group, the pyrimidinone can be treated with Lawesson's reagent.

  • Step 4: Purification. The final products are purified using standard techniques like recrystallization or column chromatography.

2. In Vitro Antiproliferative Activity (MTT Assay) [1][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HeLa, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. A positive control (e.g., Doxorubicin) and a vehicle control (DMSO) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the compound concentration.

3. Cell Cycle Analysis [1]

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the this compound derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

4. Apoptosis Assay (Annexin V/PI Staining) [1]

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the compounds as described for the cell cycle analysis.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells is quantified.

Visualizations

Signaling Pathway of this compound Derivatives as Anticancer Agents

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle SIRT Sirtuins Apoptosis Apoptosis SIRT->Apoptosis Thieno This compound Derivatives Thieno->RTK Inhibition Thieno->PI3K Inhibition Thieno->CDK Inhibition Thieno->SIRT Inhibition

Caption: Key signaling pathways targeted by this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

experimental_workflow start Start: Synthesize this compound Derivatives invitro In Vitro Screening start->invitro mtt MTT Assay (Antiproliferative Activity) invitro->mtt cell_cycle Cell Cycle Analysis invitro->cell_cycle apoptosis Apoptosis Assay invitro->apoptosis active_compounds Identify Active Compounds mtt->active_compounds cell_cycle->active_compounds apoptosis->active_compounds active_compounds->invitro No (Synthesize new derivatives) mechanism Mechanism of Action Studies active_compounds->mechanism Yes invivo In Vivo Studies (e.g., Xenograft Models) mechanism->invivo end End: Lead Compound for Further Development invivo->end

Caption: A typical workflow for the evaluation of this compound derivatives.

References

Thieno[3,2-d]pyrimidine in the Development of Anti-inflammatory Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-inflammatory agents. Its rigid, bicyclic nature provides a versatile framework for the design of potent and selective inhibitors of key inflammatory mediators. This document provides detailed application notes, experimental protocols, and a summary of the current data to guide researchers in the exploration of this compound derivatives as a promising class of anti-inflammatory drugs.

Application Notes

This compound derivatives have shown efficacy in targeting various components of the inflammatory cascade. Their mechanism of action is diverse, with specific compounds demonstrating inhibitory activity against key enzymes and signaling pathways implicated in inflammation.

Key Anti-inflammatory Targets:

  • Receptor-Interacting Protein Kinase 2 (RIPK2): A crucial mediator in the NOD-like receptor (NLR) signaling pathway, which plays a significant role in the innate immune response. Inhibition of RIPK2 by this compound derivatives can dampen the downstream inflammatory signaling cascade. For instance, compound HY3, a potent RIPK2 inhibitor with a this compound core, has demonstrated significant anti-inflammatory effects.[1]

  • Sirtuins (SIRT1, SIRT2, SIRT3): These NAD+-dependent deacetylases are involved in regulating inflammatory responses. A novel class of potent, low nanomolar pan-SIRT1/2/3 inhibitors is based on a this compound-6-carboxamide scaffold.[2]

  • Cyclooxygenases (COX): While direct and potent inhibition of COX enzymes by thieno[3,2-d]pyrimidines is an area of ongoing research, the pyrimidine core, in general, is known to be a key pharmacophore in many COX inhibitors.[3] The anti-inflammatory effects of some thienopyrimidine derivatives are attributed to the reduction of prostaglandin E2 (PGE2), a downstream product of COX activity.[4]

  • Pro-inflammatory Cytokines (TNF-α, IL-6): Thieno[2,3-d]pyrimidine derivatives have been shown to reduce the production of TNF-α and IL-6 in cancer cell lines, suggesting a potential role in mitigating cytokine-driven inflammation.[5]

  • Inducible Nitric Oxide Synthase (iNOS): Certain this compound derivatives have been identified as potent inhibitors of iNOS, an enzyme responsible for the production of nitric oxide, a key inflammatory mediator.[6]

The development of this compound-based anti-inflammatory agents often involves a multi-step process, including chemical synthesis, in vitro screening against specific targets, and in vivo evaluation of efficacy in animal models of inflammation.

Data Presentation

The following tables summarize the quantitative data for the anti-inflammatory activity of representative this compound derivatives.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives

Compound IDTargetAssay TypeIC50 ValueReference
HY3RIPK2Kinase Assay11 nM[1]
Compound 18VEGFR-2Kinase Assay0.18 µM[5]
Compound 20CDK7Kinase AssayPotent Inhibition[7]
Compound 12Multiple Cancer Cell LinesAntiproliferative Assay0.6 - 2.6 µM[8]
Compound 22oiNOSNO Release Assay0.96 µM[6]
This compound-6-carboxamides (general class)SIRT1/2/3Deacetylase AssayLow nanomolar[2]

Table 2: In Vivo Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDAnimal ModelAssayDose% Inhibition/ProtectionReference
4cRatCarrageenan-induced paw edemaNot Specified35% (1h), 36% (2h), 42% (3h)[4]
4fRatCarrageenan-induced paw edemaNot Specified71% (4h)[4]
4aRatCarrageenan-induced paw edemaNot Specified69% (4h)[4]
4iRatCarrageenan-induced paw edemaNot Specified63% (4h)[4]
4eRatCarrageenan-induced paw edemaNot Specified61% (4h)[4]

Table 3: Effect of Thieno[2,3-d]pyrimidine Derivatives on Inflammatory Mediators

Compound IDMediatorCell Line/SystemEffectReference
4cPGE2Rat serumDecreased to 19 pg/mL[4]
18TNF-αMCF-7 cellsSignificantly lowered[5]
18IL-6MCF-7 cellsSignificantly lowered[5]
22oNOLO2 cells98.3% inhibition at 10 µM[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives as anti-inflammatory agents.

General Synthesis of the this compound Scaffold

A common route for the synthesis of the this compound core involves the cyclization of substituted 3-aminothiophene-2-carboxamide derivatives.

Protocol:

  • Synthesis of 3-Aminothiophene-2-carboxamide: Start with a suitable commercially available thiophene derivative or synthesize it using established methods.

  • Cyclization: React the 3-aminothiophene-2-carboxamide with a one-carbon source, such as formic acid or orthoformates, often under microwave irradiation or conventional heating, to form the thieno[3,2-d]pyrimidin-4-one ring system.[9]

  • Chlorination: Treat the thieno[3,2-d]pyrimidin-4-one with a chlorinating agent like phosphorus oxychloride (POCl3) to yield the 4-chlorothis compound intermediate.[9]

  • Functionalization: The 4-chloro group can be readily displaced by various nucleophiles (amines, alcohols, thiols) to introduce diversity at this position. Further modifications at other positions of the scaffold can be achieved through reactions like Suzuki coupling.[10]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the acute anti-inflammatory activity of novel compounds.

Protocol:

  • Animals: Use male Wistar rats (180-220 g). House them under standard laboratory conditions with free access to food and water.

  • Grouping: Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., Diclofenac sodium), and test groups receiving different doses of the this compound derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Edema volume = (Paw volume at time t) - (Initial paw volume)

    • Percentage of inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

In Vitro Assay: Prostaglandin E2 (PGE2) Measurement by ELISA

This assay quantifies the level of PGE2, a key inflammatory mediator, in biological samples.

Protocol:

  • Sample Collection: Collect blood samples from the retro-orbital plexus of the rats from the in vivo experiment at the end of the study. Allow the blood to clot and centrifuge to obtain serum.

  • ELISA Kit: Use a commercially available rat-specific PGE2 ELISA kit.

  • Assay Procedure: Follow the manufacturer's instructions. Typically, this involves:

    • Adding standards and samples to a microplate pre-coated with an anti-PGE2 antibody.

    • Adding a fixed amount of HRP-conjugated PGE2 to compete with the PGE2 in the samples.

    • Incubating and then washing the plate to remove unbound reagents.

    • Adding a substrate solution that reacts with the HRP to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the concentration of PGE2 in the samples by comparing their absorbance to a standard curve generated with known concentrations of PGE2.

In Vitro Kinase Inhibition Assay: RIPK2

This assay determines the ability of this compound derivatives to inhibit the enzymatic activity of RIPK2.

Protocol:

  • Reagents: Use recombinant human RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP.

  • Assay Platform: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, RIPK2 enzyme, and the substrate/ATP mixture.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Deacetylase Inhibition Assay: SIRT1/2/3

This assay evaluates the inhibitory effect of the compounds on the deacetylase activity of sirtuins.

Protocol:

  • Reagents: Use recombinant human SIRT1, SIRT2, and SIRT3 enzymes, a fluorogenic acetylated peptide substrate, and NAD+.

  • Assay Principle: The assay measures the fluorescence generated upon the deacetylation of the substrate by the sirtuin enzyme.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, incubate the sirtuin enzyme with the test compound.

    • Initiate the reaction by adding the fluorogenic substrate and NAD+.

    • After a set incubation time, add a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.

    • Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Determine the percentage of inhibition at different compound concentrations and calculate the IC50 values.

Mandatory Visualization

Signaling Pathway Diagram

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway in Inflammation PAMPs PAMPs/DAMPs NLRs NLRs (e.g., NOD2) PAMPs->NLRs RIPK2 RIPK2 NLRs->RIPK2 Activation TAK1 TAK1 Complex RIPK2->TAK1 Recruitment & Activation Thieno_pyrimidine This compound Inhibitors Thieno_pyrimidine->RIPK2 Inhibition IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFkB NF-κB IKK->NFkB Activation Inflammation Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, etc.) NFkB->Inflammation Transcription MAPKs->Inflammation Transcription & Post-transcriptional Regulation

Caption: RIPK2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Anti-inflammatory Drug Discovery Synthesis Synthesis of This compound Derivatives InVitro In Vitro Screening Synthesis->InVitro KinaseAssay Kinase Assays (RIPK2, Sirtuins, etc.) InVitro->KinaseAssay CellBasedAssay Cell-based Assays (PGE2, Cytokine Levels) InVitro->CellBasedAssay InVivo In Vivo Efficacy Studies InVitro->InVivo Active Compounds PawEdema Carrageenan-induced Paw Edema InVivo->PawEdema OtherModels Other Inflammation Models (e.g., Arthritis) InVivo->OtherModels LeadOptimization Lead Optimization (SAR Studies) InVivo->LeadOptimization Efficacious Compounds LeadOptimization->Synthesis Iterative Design Preclinical Preclinical Development LeadOptimization->Preclinical

Caption: A general workflow for the discovery and development of this compound-based anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Diagram

Caption: Key structure-activity relationship insights for the design of this compound-based inhibitors. (Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure image for rendering).

References

Synthesis of 2,6-Disubstituted Thieno[3,2-d]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2,6-disubstituted thieno[3,2-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The thieno[3,2-d]pyrimidine scaffold is a key pharmacophore in various kinase inhibitors and other therapeutic agents.

Introduction

Thieno[3,2-d]pyrimidines are fused heterocyclic systems that are structurally analogous to purines, allowing them to interact with a wide range of biological targets.[1] The substitution at the 2 and 6 positions of this scaffold allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors for various enzymes, including kinases involved in cancer progression such as Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K).[2] This document outlines a reliable multi-step synthesis for obtaining 2,6-disubstituted thieno[3,2-d]pyrimidines, starting from commercially available precursors.

Synthetic Workflow

The overall synthetic strategy involves the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring. Subsequent modifications at the 2 and 4 positions, followed by a final substitution at the 2-position, lead to the desired 2,6-disubstituted product.

Synthesis_Workflow cluster_legend A Starting Material (3,5-Dimethoxybenzaldehyde) B Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate A->B i, ii C Methyl 2-amino-5-(3,5-dimethoxyphenyl)thiophene-3-carboxylate B->C iii, iv D 6-(3,5-Dimethoxyphenyl)this compound-2,4(1H,3H)-dione C->D v E 2,4-Dichloro-6-(3,5-dimethoxyphenyl)this compound D->E vi F 2-Chloro-6-(3,5-dimethoxyphenyl)this compound E->F vii G 6-(3,5-Dimethoxyphenyl)thieno[3,2-d]pyrimidin-2-amine F->G viii i i: SOCl2, reflux ii ii: Ethyl potassium malonate, Et3N, MgCl2, MeCN iii iii: POCl3, DMF iv iv: Hydroxylamine hydrochloride, MeCN v v: Methyl 2-mercaptoacetate, MeONa, MeOH vi vi: Urea, 170 °C vii vii: POCl3, reflux viii viii: Pd/C, NaHCO3, EtOH, EA ix ix: 4M NH3/EtOH, 150 °C

Caption: General synthetic route for 2,6-disubstituted thieno[3,2-d]pyrimidines.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the key steps in the synthesis of a representative 2,6-disubstituted this compound.

StepProductReagents & ConditionsTimeYield (%)Reference
1Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoatei: Thionyl chloride, reflux; ii: Ethyl potassium malonate, Et3N, MgCl2, MeCN, r.t.Overnight79[2]
2Methyl 2-amino-5-(3,5-dimethoxyphenyl)thiophene-3-carboxylatei: POCl3, DMF; ii: Hydroxylamine hydrochloride, MeCN, r.t.Overnight40 (over 2 steps)[2]
36-(3,5-Dimethoxyphenyl)this compound-2,4(1H,3H)-dioneUrea, neat, 170 °C4 h89[2]
42,4-Dichloro-6-(3,5-dimethoxyphenyl)this compoundPOCl3, refluxOvernight65[2]
52-Chloro-6-(3,5-dimethoxyphenyl)this compound10% Pd/C, NaHCO3, EtOH, EA, r.t., H2 atmosphere23 h79[2]
66-(3,5-Dimethoxyphenyl)thieno[3,2-d]pyrimidin-2-amine4 M NH3/EtOH, sealed tube, 150 °C48 h67[2]

Experimental Protocols

Protocol 1: Synthesis of 6-(3,5-Dimethoxyphenyl)this compound-2,4(1H,3H)-dione (5)

This protocol outlines the cyclization of the aminothiophene carboxylate with urea to form the this compound dione core.

Materials:

  • Methyl 2-amino-5-(3,5-dimethoxyphenyl)thiophene-3-carboxylate (8.2 g, 28 mmol)[2]

  • Urea (40 g)[2]

  • Sodium hydroxide (1 M solution)

  • Water

Procedure:

  • Combine methyl 2-amino-5-(3,5-dimethoxyphenyl)thiophene-3-carboxylate (8.2 g, 28 mmol) and urea (40 g) in a reaction vessel.[2]

  • Heat the mixture to 180 °C for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Cool the mixture to 120 °C and add 500 mL of a 1 M sodium hydroxide solution, then stir for 1 hour.[2]

  • Filter the resulting solid, wash with water, and dry under vacuum to yield the product as a yellow solid.[2]

    • Yield: 7.6 g (89%)[2]

    • Characterization: M.p.: >250 °C; ESI-MS: m/z 305.1 [M + H]+.[2]

Protocol 2: Synthesis of 2,4-Dichloro-6-(3,5-dimethoxyphenyl)this compound (6)

This protocol describes the chlorination of the dione intermediate.

Materials:

  • 6-(3,5-Dimethoxyphenyl)this compound-2,4(1H,3H)-dione (7.5 g, 22 mmol)[2]

  • Phosphorus oxychloride (POCl3, 30 mL)[2]

  • Ice water

Procedure:

  • Dissolve 6-(3,5-dimethoxyphenyl)this compound-2,4(1H,3H)-dione (7.5 g, 22 mmol) in 30 mL of POCl3.[2]

  • Heat the solution to reflux overnight, monitoring by TLC.[2]

  • Cool the mixture to 40 °C and slowly pour it into 300 mL of ice water, which will cause a white solid to precipitate.[2]

  • Collect the solid by filtration to obtain the product.

    • Yield: 65%[2]

Protocol 3: Synthesis of 2-Chloro-6-(3,5-dimethoxyphenyl)this compound (7)

This protocol details the selective dehalogenation at the C4-position.

Materials:

  • 2,4-Dichloro-6-(3,5-dimethoxyphenyl)this compound (4.8 g, 14 mmol)[2]

  • Sodium bicarbonate (NaHCO3, 2.35 g, 28 mmol)[2]

  • 10% Palladium on carbon (Pd/C, 960 mg)[2]

  • Ethanol (20 mL)

  • Ethyl acetate (20 mL)

  • Celite®

Procedure:

  • To a solution of 2,4-dichloro-6-(3,5-dimethoxyphenyl)this compound (4.8 g, 14 mmol) and NaHCO3 (2.35 g, 28 mmol) in 20 mL of ethanol and 20 mL of ethyl acetate, add 10% Pd/C (960 mg).[2]

  • Stir the suspension at room temperature under a hydrogen atmosphere for 23 hours. A second portion of 10% Pd/C (980 mg) can be added after 12 hours to ensure completion.[2]

  • Filter the reaction mixture through Celite® with ethyl acetate washings.[2]

  • Concentrate the filtrate to obtain the product.

    • Yield: 79%[2]

Protocol 4: Synthesis of 6-(3,5-Dimethoxyphenyl)thieno[3,2-d]pyrimidin-2-amine (8)

This protocol describes the final amination step to introduce the 2-amino substituent.

Materials:

  • 2-Chloro-6-(3,5-dimethoxyphenyl)this compound (3.1 g, 10 mmol)[2]

  • 4 M Ammonia in Ethanol (80 mL)[2]

  • Ice water

  • Celite®

  • Ethyl acetate

Procedure:

  • Dissolve 2-chloro-6-(3,5-dimethoxyphenyl)this compound (3.1 g, 10 mmol) in 80 mL of 4 M NH3/EtOH in a sealed tube.[2]

  • Heat the solution to 150 °C for 48 hours.[2]

  • Cool the reaction mixture to room temperature and pour it into ice water.[2]

  • Filter the mixture through Celite® with ethyl acetate washings.[2]

  • Dry the resulting solid under vacuum to obtain the final product as an off-white solid.[2]

    • Yield: 1.9 g (67%)[2]

    • Characterization: M.p.: 249.4–250.2 °C; ESI-MS: m/z 288.1 [M + H]+.[2]

Alternative Synthetic Approaches

Other synthetic routes for thieno[3,2-d]pyrimidines often start from substituted 3-aminothiophene-2-carboxylate derivatives. These can be cyclized with various one-carbon sources like formic acid or through condensation with lactams in the presence of phosphorus oxychloride to yield tricyclic thieno[3,2-d]pyrimidinones.[3][4] For instance, 3-amino-5-arylthiophene amides can be condensed with formic acid under microwave irradiation to afford the corresponding thieno[3,2-d]pyrimidin-4-one, which can then be converted to the 4-chloro derivative using phosphorus oxychloride.[4] Subsequent nucleophilic substitution at the 4-position allows for the introduction of various functionalities.[4] The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.

References

Application Notes and Protocols: In Vitro Evaluation of Thieno[3,2-d]pyrimidine Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro evaluation of Thieno[3,2-d]pyrimidine derivatives as potential anti-cancer agents. It includes a summary of their activity against various cancer cell lines, detailed experimental protocols for key assays, and diagrams illustrating experimental workflows and associated signaling pathways.

Introduction to Thieno[3,2-d]pyrimidines in Oncology

Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Their structural similarity to purines allows them to interact with a variety of biological targets, making them promising candidates for the development of novel anti-cancer therapeutics. Numerous studies have demonstrated the potent in vitro activity of this compound derivatives against a range of human cancer cell lines, operating through various mechanisms of action including the inhibition of kinases, tubulin polymerization, and epigenetic modulators.[1][2][3][4]

Anti-proliferative Activity of this compound Derivatives

The following tables summarize the in vitro anti-proliferative activity (IC50 values) of selected this compound derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Table 1: IC50 Values of Tricyclic this compound Derivatives [1]

CompoundCancer Cell LineIC50 (µM)Exposure Time (h)
6e HeLa (Cervical)0.59172
Doxorubicin HeLa (Cervical)Not specified in abstract48

Note: Compound 6e demonstrated significant inhibition of HeLa cell proliferation in a concentration- and time-dependent manner.[1]

Table 2: IC50 Values of this compound Derivatives as EZH2 Inhibitors [5][6]

CompoundCancer Cell LineIC50 (µM)
12e SU-DHL-6 (Lymphoma)0.55
12e WSU-DLCL-2 (Lymphoma)0.95
12e K562 (Leukemia)1.68

Note: Compound 12e showed low toxicity against normal HEK-293T cells with a CC50 value of 15.09 µM.[5][6]

Table 3: IC50 Values of Thieno[2,3-d]pyrimidine Derivatives as Tubulin Inhibitors [3]

CompoundCancer Cell LineIC50 (nM)
13 SKOV3 (Ovarian)~1
25d SKOV3 (Ovarian)~1

Note: Compounds 13 and 25d were found to overcome P-glycoprotein (P-gp)-mediated multidrug resistance.[3]

Table 4: IC50 Values of Thieno[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors [7]

CompoundCancer Cell LineIC50 (µM)
17f HCT-116 (Colon)2.80 ± 0.16
17f HepG2 (Liver)4.10 ± 0.45
Sorafenib Not specified0.23 ± 0.04 (VEGFR-2 inhibition)

Note: Compound 17f also showed potent inhibitory activity against the VEGFR-2 enzyme with an IC50 of 0.23 ± 0.03 µM.[7]

Table 5: IC50 Values of Thieno[2,3-d]pyrimidine Derivatives Against Various Cancer Cell Lines [8][9][10]

CompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
14 MCF7 (Breast)22.12Doxorubicin30.40
13 MCF7 (Breast)22.52Doxorubicin30.40
9 MCF7 (Breast)27.83Doxorubicin30.40
12 MCF7 (Breast)29.22Doxorubicin30.40
10b MCF-7 (Breast)19.4 ± 0.22Doxorubicin40.0 ± 3.9
10e MCF-7 (Breast)14.5 ± 0.30Doxorubicin40.0 ± 3.9
6j HCT116 (Colon)0.6 - 1.2Not specifiedNot specified
6j A2780 (Ovarian)0.6 - 1.2Not specifiedNot specified
6j OV2008 (Ovarian)0.6 - 1.2Not specifiedNot specified
6j LN-229 (Brain)0.6 - 1.2Not specifiedNot specified
6j GBM-10 (Brain)0.6 - 1.2Not specifiedNot specified

Experimental Protocols

This section details the methodologies for key in vitro experiments used to evaluate the anti-cancer activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HeLa, HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)

Acridine Orange (AO) and Ethidium Bromide (EB) are fluorescent dyes used to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • This compound derivatives

  • Cancer cell lines

  • AO/EB staining solution (100 µg/mL AO and 100 µg/mL EB in PBS)

  • Fluorescence microscope

Protocol:

  • Treat cells with the this compound derivatives at their IC50 concentrations for a specified time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in a small volume of PBS.

  • Add 10 µL of the AO/EB staining solution to the cell suspension and mix gently.

  • Immediately place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.

  • Observe the cells under a fluorescence microscope and capture images.

    • Viable cells: Green nucleus with intact structure.

    • Early apoptotic cells: Green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange to red nucleus.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with Propidium Iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • This compound derivatives

  • Cancer cell lines

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the this compound derivatives at their IC50 concentrations for a specified time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for evaluating this compound derivatives and the signaling pathways they are known to modulate.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Conclusion synthesis Synthesis of this compound Derivatives screening In Vitro Anti-proliferative Screening (e.g., MTT Assay) synthesis->screening ic50 Determination of IC50 Values screening->ic50 apoptosis Apoptosis Assays (AO/EB, Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle target Target Identification (e.g., Kinase Assays, Western Blot) ic50->target data_analysis Data Analysis and Structure-Activity Relationship (SAR) apoptosis->data_analysis cell_cycle->data_analysis target->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

Caption: Experimental workflow for the in vitro evaluation of this compound derivatives.

G cluster_0 This compound Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes derivative This compound Derivative cdk CDK Inhibition derivative->cdk tubulin Tubulin Polymerization Inhibition derivative->tubulin vegfr2 VEGFR-2 Inhibition derivative->vegfr2 apoptosis Induction of Apoptosis (e.g., via Bcl-2/Bax) derivative->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M or G0/G1) cdk->cell_cycle_arrest tubulin->cell_cycle_arrest proliferation Inhibition of Cancer Cell Proliferation vegfr2->proliferation cell_death Apoptotic Cell Death apoptosis->cell_death cell_cycle_arrest->proliferation

Caption: Signaling pathways modulated by this compound derivatives in cancer cells.

Conclusion

This compound derivatives represent a versatile scaffold for the development of potent and selective anti-cancer agents. The data and protocols presented herein provide a valuable resource for researchers in the field of oncology drug discovery. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate these promising in vitro findings into novel cancer therapies.

References

Application Notes and Protocols for Molecular Docking Studies of Thieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to purines allows it to function as a competitive inhibitor for various enzymes, particularly kinases.[1][2] This document provides detailed application notes and protocols for conducting molecular docking studies of this compound derivatives against several key protein targets implicated in cancer and other diseases. These protocols are designed to guide researchers in setting up and executing in silico experiments to predict the binding affinity and interaction modes of novel thienopyrimidine-based compounds.

Key Protein Targets for this compound Derivatives

This compound derivatives have been investigated as inhibitors of several important protein targets. The following sections provide an overview of these targets and summarize the results from various molecular docking studies.

Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[3] Thieno[3,2-d]pyrimidines have been designed as CDK inhibitors to induce cell cycle arrest and apoptosis in tumor cells.[3][4][5]

Quantitative Docking Data for CDK Inhibition

CompoundTargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
Compound 6eCDK14Y72-10.1Not specified[3]
Compound 6eCDK25A14-10.4Not specified[3]
Compound 6eCDK43G33-9.6Not specified[3]
Compound 6eCDK54AU8-10.1Not specified[3]
Compound 6eCDK65L2T-9.9Not specified[3]
Compound 6eCDK71UA2-9.6Not specified[3]
Compound 6eCDK94BCG-9.8Not specified[3]

Note: The original research paper provided a table with binding energies, which is summarized here.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] Its overexpression or mutation is common in various cancers, making it a prime target for anticancer therapies.[1] Several studies have explored thienopyrimidine derivatives as EGFR inhibitors.[1][6][7]

Quantitative Docking Data for EGFR Inhibition

CompoundTargetPDB IDBinding Energy (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
Compound 10bEGFR2J6M-11.4619.4 ± 0.22 (MCF-7)Met769, Val702, Glu738[1]
Compound 10eEGFR2J6M-9.3314.5 ± 0.30 (MCF-7)Not specified[1]
Compound 5bEGFR (WT)1M17Not specified0.037Not specified[6]
Compound 5bEGFR (T790M)2JIVNot specified0.204Not specified[6]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[8] Thieno[2,3-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors.[8][9][10]

Quantitative Docking Data for VEGFR-2 Inhibition

CompoundTargetPDB IDBinding Energy (kcal/mol)IC50 (nM)Key Interacting ResiduesReference
Compound 8bVEGFR-23VHENot specified5Not specified[8]
Compound 8eVEGFR-23VHENot specified3.9Not specified[8]
Compound 18VEGFR-24ASD-22.7184Cys917, Glu883, Asp1044[9]
SorafenibVEGFR-24ASD-21.77Not specifiedCys917, Glu883, Asp1044[9]
Tubulin

Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division.[11] Agents that interfere with tubulin polymerization are effective anticancer drugs.[12][13] this compound derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site.[12][13]

Quantitative Data for Tubulin Polymerization Inhibition

CompoundTargetIC50 (µM)Binding SiteKey Interacting ResiduesReference
Compound 14Tubulin4.1 ± 0.1ColchicineNot specified[12]
Compound 13Tubulin~0.001ColchicineNot specified[13]
Compound 25dTubulin~0.001ColchicineNot specified[13]

Experimental Protocols

Protocol 1: General Molecular Docking Workflow

This protocol outlines a generalized workflow for performing molecular docking studies with this compound derivatives.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Remove Water, Add Hydrogens) protein_prep->grid_gen docking_run Run Docking Simulation (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Pose Analysis (Binding Energy, RMSD) docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis visualization Visualization (PyMOL, Discovery Studio) interaction_analysis->visualization

Caption: General workflow for molecular docking studies.

Methodology:

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges using software like AutoDock Tools.

    • Save the prepared protein in .pdbqt format for use with AutoDock Vina.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the ligand in .pdbqt format, defining the rotatable bonds.

  • Grid Box Generation:

    • Define the active site of the protein based on the location of the co-crystallized ligand or from literature data.

    • Generate a grid box that encompasses the entire active site. The size and center of the grid should be carefully chosen to allow for adequate sampling of ligand conformations.

  • Molecular Docking Simulation:

    • Use a docking program such as AutoDock Vina to perform the docking simulation.

    • Set the exhaustiveness parameter to control the computational effort (a higher value increases the accuracy but also the time).

    • The program will generate multiple binding poses for the ligand ranked by their binding affinity (in kcal/mol).

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions for the best pose using software like PyMOL or Discovery Studio Visualizer.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's active site residues.

Signaling Pathway Diagrams

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a common driver of tumorigenesis. Thienopyrimidine derivatives can inhibit this pathway by blocking the ATP-binding site of the EGFR kinase domain.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Thieno This compound Thieno->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and its inhibition.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway is the primary driver of angiogenesis. Inhibition of this pathway by thienopyrimidine derivatives can starve tumors of their blood supply, leading to reduced growth and metastasis.

G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Thieno This compound Thieno->VEGFR2 Inhibition PKC PKC PLCg->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Migration, Proliferation, Survival) ERK->Angiogenesis VEGF VEGF VEGF->VEGFR2

Caption: VEGFR-2 signaling pathway in angiogenesis.

Conclusion

Molecular docking is a powerful computational tool for the rational design and discovery of novel this compound-based inhibitors. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize in silico methods to predict the binding modes and affinities of their compounds against a variety of important biological targets. These studies can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation.

References

Design and Synthesis of Thieno[3,2-d]pyrimidine-based FAK Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of thieno[3,2-d]pyrimidine derivatives as potent inhibitors of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for anticancer drug discovery. The this compound scaffold has emerged as a promising platform for the development of novel FAK inhibitors.

FAK Signaling Pathway and Inhibition

FAK is a central node in signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a docking site for Src family kinases. The resulting FAK/Src complex phosphorylates a multitude of downstream substrates, activating key signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and motility. This compound-based inhibitors are typically designed to be ATP-competitive, binding to the kinase domain of FAK and preventing its catalytic activity, thereby blocking downstream signaling.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK pY397 FAK (pY397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment FAK_Src FAK/Src Complex pY397->FAK_Src Src->FAK_Src PI3K PI3K FAK_Src->PI3K Grb2_Sos Grb2/Sos FAK_Src->Grb2_Sos AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Inhibitor This compound Inhibitor Inhibitor->FAK

FAK Signaling Pathway and Point of Inhibition.

General Workflow for Inhibitor Development

The development of this compound-based FAK inhibitors follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Workflow Design Scaffold Hopping & Structure-Based Design Synthesis Chemical Synthesis of This compound Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Biochemical_Assay In Vitro FAK Kinase Assay (IC50 Determination) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Viability, Proliferation, Migration) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo

Workflow for this compound FAK Inhibitor Development.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative this compound-based FAK inhibitors.

Table 1: In Vitro FAK Inhibitory Activity

CompoundFAK IC50 (nM)Reference
26f 28.2
26 Not explicitly stated, but identified as a lead compound[1]
30 9.7[2]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
26f U-87MG (Glioblastoma)0.16
A-549 (Lung Cancer)0.27
MDA-MB-231 (Breast Cancer)0.19
26 MDA-MB-231 (Breast Cancer)Shows tumor burden reduction
MV4-11 (AML)Causes regression of tumor growth

Table 3: Cytotoxicity in Normal Cell Line

CompoundCell LineIC50 (µM)Reference
26f HK2 (Human Kidney)3.32

Experimental Protocols

General Synthesis of 2,7-disubstituted-Thieno[3,2-d]pyrimidines

The synthesis of 2,7-disubstituted-thieno[3,2-d]pyrimidines generally involves a multi-step process starting from a substituted thiophene precursor. The following is a generalized protocol based on published literature.

Step 1: Synthesis of the this compound Core

A common route involves the cyclization of an appropriately substituted 2-aminothiophene-3-carbonitrile or carboxamide derivative.

  • Starting Material: Ethyl 2-amino-4-substituted-thiophene-3-carboxylate.

  • Cyclization: The thiophene derivative is reacted with formamide or a similar reagent at elevated temperatures to form the thieno[3,2-d]pyrimidin-4-one core.

  • Chlorination: The resulting pyrimidinone is then chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield a 4-chloro-thieno[3,2-d]pyrimidine intermediate, which is reactive towards nucleophilic substitution.

Step 2: Introduction of Substituents at the C2 and C7 Positions

  • Substitution at C4: The 4-chloro intermediate is reacted with various amines or other nucleophiles to introduce diversity at this position, which often corresponds to the C2 position of the final inhibitor nomenclature in some publications.

  • Functionalization of the Thiophene Ring (C7 position): Substituents at the C7 position are typically introduced either from the starting thiophene material or through subsequent functionalization of the this compound core, for example, via Suzuki or other cross-coupling reactions if a halogen is present at that position.

Note: Specific reaction conditions, catalysts, solvents, and temperatures need to be optimized for each specific derivative. Purification is typically performed using column chromatography, and the structure of the final compounds is confirmed by NMR and mass spectrometry.

In Vitro FAK Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against the FAK enzyme.

  • Materials:

    • Recombinant human FAK enzyme

    • Poly(E,Y)4:1 as substrate

    • ATP

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add FAK enzyme to the wells of a 384-well plate.

    • Add the test compounds to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 1 hour) at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of the inhibitors on the viability and proliferation of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., U-87MG, A-549, MDA-MB-231)

    • Cell culture medium and supplements

    • 96-well plates

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of FAK Phosphorylation

This protocol is used to determine if the inhibitors block FAK signaling within the cell by assessing the phosphorylation status of FAK.

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-FAK (Y397) and anti-total FAK

    • HRP-conjugated secondary antibody

    • SDS-PAGE equipment and reagents

    • PVDF membrane

    • Chemiluminescence detection reagents and imaging system

  • Procedure:

    • Treat the cells with the test compound at various concentrations for a defined period.

    • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total FAK to confirm equal protein loading.

Structure-Activity Relationship (SAR)

The development of potent this compound-based FAK inhibitors has been guided by systematic exploration of the structure-activity relationship.

SAR cluster_0 This compound Core cluster_1 C2 Position cluster_2 C7 Position Core This compound Scaffold C2_sub Substituents: - Aromatic rings - Heterocycles Impact: - Potency - Selectivity Core->C2_sub Modification at C2 C7_sub Substituents: - Small alkyl groups - Halogens Impact: - Potency - Physicochemical properties Core->C7_sub Modification at C7

Structure-Activity Relationship for this compound FAK Inhibitors.

Systematic modifications at the C2 and C7 positions of the this compound scaffold have led to the identification of potent and selective FAK inhibitors. For instance, the introduction of various substituted aniline or heterocyclic moieties at the C2-position has been shown to be crucial for high-potency FAK inhibition. Modifications at the C7-position can further modulate the activity and pharmacokinetic properties of the compounds. These SAR insights are critical for the rational design of next-generation FAK inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Thieno[3,2-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of thieno[3,2-d]pyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound compound has very low aqueous solubility. What are the primary strategies I can employ to improve it?

A1: There are three main strategies to consider for enhancing the aqueous solubility of your this compound compound:

  • Chemical Modification: This involves synthesizing new analogs of your lead compound by introducing polar functional groups or ionizable moieties. Common modifications include the addition of amines, alcohols, or carboxylic acids to the core structure.

  • Formulation Strategies: These approaches focus on altering the physical form of the compound to improve its dissolution characteristics without changing its chemical structure. Key techniques include:

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its wettability and dissolution rate.

    • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its apparent solubility.

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.

  • Prodrug Approach: This involves chemically modifying the compound to create a more soluble derivative (the prodrug) that converts back to the active parent drug in vivo.

Q2: How do I choose the most suitable solubility enhancement strategy for my specific this compound derivative?

A2: The choice of strategy depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired level of solubility improvement, and the intended application (e.g., in vitro screening vs. in vivo studies). A logical workflow for selecting a strategy is outlined in the diagram below.

Start Low Aqueous Solubility of This compound Compound Assess_Properties Assess Physicochemical Properties (pKa, logP, m.p.) Start->Assess_Properties Ionizable Is the compound ionizable? Assess_Properties->Ionizable Salt_Formation Consider Salt Formation Ionizable->Salt_Formation Yes Chemical_Modification Chemical Modification: Introduce Ionizable/Polar Groups Ionizable->Chemical_Modification No Formulation Formulation Strategies Salt_Formation->Formulation Chemical_Modification->Formulation Prodrug Prodrug Approach Formulation->Prodrug High_MP High Melting Point? Formulation->High_MP Thermally_Labile Thermally Labile? Formulation->Thermally_Labile Solid_Dispersion Solid Dispersion Cyclodextrin Cyclodextrin Complexation Particle_Size Particle Size Reduction High_MP->Solid_Dispersion No (suitable for melt methods) High_MP->Cyclodextrin Yes Thermally_Labile->Solid_Dispersion No (consider spray drying) Thermally_Labile->Particle_Size Yes Start Start Dissolve Dissolve this compound and PVP K30 in Methanol Start->Dissolve Evaporate Evaporate Solvent using Rotary Evaporator Dissolve->Evaporate Dry Dry in Vacuum Oven Evaporate->Dry Pulverize Pulverize into Fine Powder Dry->Pulverize End End Pulverize->End

"optimization of reaction conditions for Thieno[3,2-d]pyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thieno[3,2-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of Thieno[3,2-d]pyrimidines, providing potential causes and recommended solutions.

Q1: Why is the yield of my thieno[3,2-d]pyrimidinone cyclization low?

A1: Low yields in the cyclization of 3-amino-thiophene-2-carboxylate derivatives to form the thieno[3,2-d]pyrimidinone core can be attributed to several factors.[1]

  • Possible Causes:

    • Inefficient Cyclizing Agent: The choice of the one-carbon source, such as formic acid or triethyl orthoformate, can significantly impact the reaction efficiency.

    • Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently. For instance, some reactions proceed swiftly at elevated temperatures (e.g., 80 °C in dichloroethane), while others may require reflux conditions.[1]

    • Incomplete Reaction: Insufficient reaction time can lead to incomplete conversion of the starting material.

    • Decomposition of Starting Material or Product: Prolonged exposure to high temperatures or harsh acidic/basic conditions might lead to degradation.

  • Troubleshooting Steps:

    • Optimize the Cyclizing Agent: Experiment with different one-carbon sources.

    • Screen Reaction Solvents and Temperatures: Conduct small-scale trials in different solvents (e.g., dichloromethane (DCM), dichloroethane (DCE), ethanol) and at various temperatures to find the optimal conditions.[1]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.

    • Modify Work-up Procedure: Ensure the work-up procedure is suitable for isolating the product without causing degradation.

Q2: I am having difficulty with the chlorination of the this compound-2,4-dione. What can I do?

A2: The conversion of this compound-2,4-dione to 2,4-dichlorothis compound using reagents like phosphorus oxychloride (POCl₃) can be challenging.[2][3][4]

  • Possible Causes:

    • Incomplete Reaction: The reaction may be slow or require a catalyst.

    • Harsh Reaction Conditions: High temperatures for extended periods can lead to side products or decomposition.

    • Difficult Work-up: Quenching the excess POCl₃ can be hazardous and product isolation can be difficult. The product is often a viscous oil which can complicate purification.[2][3]

  • Troubleshooting Steps:

    • Addition of a Base: The addition of a high-boiling tertiary amine, such as diisopropylethylamine, can facilitate the reaction.[4]

    • Careful Temperature Control: Maintain the recommended reaction temperature (e.g., 120°C or reflux) and monitor the reaction by TLC to avoid unnecessary heating.[2][3][4]

    • Controlled Work-up: Slowly and carefully add the reaction mixture to ice water to quench the excess POCl₃.[2][3] The product may be isolated by filtration after precipitation.[2][3]

    • Purification Strategy: The crude product can sometimes be purified by dissolving it in a suitable solvent like chloroform and performing an aqueous wash.[4]

Q3: My nucleophilic substitution reaction on the 2,4-dichlorothis compound is giving a mixture of products. How can I improve selectivity?

A3: Sequential nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichlorothis compound can sometimes lead to a mixture of mono- and di-substituted products.

  • Possible Causes:

    • Reaction Conditions: Temperature, reaction time, and the stoichiometry of the nucleophile can influence the selectivity.

    • Reactivity of the Nucleophile: Highly reactive nucleophiles may lead to di-substitution even at lower temperatures.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) for mono-substitution.

    • Optimize Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if necessary while monitoring the reaction by TLC.

    • Stepwise Introduction of Nucleophiles: For the synthesis of di-substituted derivatives with different nucleophiles, perform the substitutions in a stepwise manner, isolating the mono-substituted intermediate before introducing the second nucleophile.

Q4: The purification of my final this compound derivative is proving difficult. What are some common strategies?

A4: Purification can be challenging due to the nature of the compounds and potential side products.

  • Common Purification Techniques:

    • Column Chromatography: This is a widely used method. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

    • Trituration: Washing the crude solid product with a solvent in which the impurities are soluble, but the product is not, can be a simple and effective purification step.

Optimization of Reaction Conditions: Data Summary

The following tables summarize reaction conditions and yields for key steps in the synthesis of Thieno[3,2-d]pyrimidines, based on literature data.

Table 1: Cyclization to form Thieno[3,2-d]pyrimidinone

EntryStarting MaterialReagentSolventTemperatureTime (h)Yield (%)Reference
13-amino-thiophene-2-carboxylateUreaNeat180 °C889[5]
23-amino-thiophene-2-carboxylate & 2-pyrrolidonePOCl₃DCMReflux542[1]
33-amino-thiophene-2-carboxylate & 2-pyrrolidonePOCl₃DCE80 °C--[1]

Table 2: Chlorination of this compound-2,4-dione

EntryReagentAdditiveTemperatureTime (h)Yield (%)Reference
1POCl₃DMF120 °C375.7[3]
2POCl₃DiisopropylethylamineReflux2Quantitative[4]

Experimental Protocols

Protocol 1: Synthesis of this compound-2,4-dione

This protocol is adapted from a literature procedure.[5]

  • Combine 3-amino-5-(3,5-dimethoxyphenyl)thiophene-2-carboxylate (8.2 g, 28 mmol) and urea (40 g).

  • Heat the mixture at 180 °C for 8 hours. Monitor the reaction progress using TLC.

  • Cool the mixture to 120 °C.

  • Carefully add the reaction mixture to 500 mL of a 1 M NaOH solution and stir for 1 hour.

  • Filter the resulting solid, wash with water, and dry under vacuum to obtain the product.

Protocol 2: Synthesis of 2,4-Dichlorothis compound

This protocol is based on a literature procedure.[3]

  • To a flask, add this compound-2,4-diol (0.6 g, 3.5 mmol), POCl₃ (10 mL), and a few drops of DMF.

  • Heat the mixture with stirring at 120 °C for 3 hours. Monitor the reaction by TLC.

  • After completion, concentrate the mixture under reduced pressure to obtain a viscous oil.

  • Slowly add the oil to ice water with stirring.

  • Filter the resulting brown solid, wash with ice-water, and dry to obtain the product.

Visual Guides

Diagram 1: General Synthetic Workflow for this compound Derivatives

G Start 3-Amino-thiophene -2-carboxylate Step1 Cyclization (e.g., with Urea) Start->Step1 Intermediate1 This compound -2,4-dione Step1->Intermediate1 Step2 Chlorination (e.g., with POCl3) Intermediate1->Step2 Intermediate2 2,4-Dichloro-thieno [3,2-d]pyrimidine Step2->Intermediate2 Step3 Nucleophilic Substitution (S_NAr) Intermediate2->Step3 FinalProduct Substituted Thieno[3,2-d] -pyrimidine Derivatives Step3->FinalProduct

Caption: A generalized workflow for the synthesis of Thieno[3,2-d]pyrimidines.

Diagram 2: Troubleshooting Logic for Low Yield in Cyclization

G Problem Low Yield in Cyclization Cause1 Suboptimal Reagents/ Conditions Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Product Degradation Problem->Cause3 Solution1a Screen Cyclizing Agents Cause1->Solution1a Solution1b Optimize Solvent & Temperature Cause1->Solution1b Solution2 Increase Reaction Time & Monitor by TLC Cause2->Solution2 Solution3 Modify Work-up/ Purification Cause3->Solution3

Caption: A troubleshooting guide for addressing low yields in the cyclization step.

References

Technical Support Center: Overcoming Challenges in the Synthesis of Thieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of thieno[3,2-d]pyrimidine derivatives. The content is presented in a question-and-answer format, supplemented with detailed protocols, data tables, and logical diagrams to guide your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for building the this compound core?

The most prevalent synthetic pathways begin with appropriately substituted 3-amino-thiophene-2-carboxylate or 3-amino-thiophene-2-carboxamide derivatives.[1][2] These precursors contain the necessary thiophene ring and an amino group positioned for cyclization to form the pyrimidine ring. The synthesis of these thiophene synthons often starts from substituted aldehydes or ketones via methods like the Gewald reaction.[3][4]

Q2: What is the standard strategy for introducing functional groups at the 4-position of the pyrimidine ring?

A highly effective and common strategy involves a two-step process. First, the thieno[3,2-d]pyrimidin-4(3H)-one intermediate is synthesized and then chlorinated to produce 4-chlorothis compound.[5][6] This chlorinated intermediate is a versatile electrophile, readily undergoing nucleophilic aromatic substitution (SNAr) reactions.[7] Various nucleophiles, including amines, alcohols, and thiols, can then be introduced at the 4-position to generate a diverse library of derivatives.[8][9]

Q3: How can I functionalize other positions on the this compound scaffold?

Functionalization at other positions can be achieved through several methods. For instance, substituents at the 2- and 6-positions are often introduced by starting with a pre-functionalized 3-amino-thiophene precursor.[1][10] Alternatively, after the core is formed, reactions like lithiation followed by quenching with an electrophile (e.g., dry ice for carboxylation) can be used to functionalize the thiophene ring.[11] Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are also employed to add aryl or heteroaryl groups.[7]

Troubleshooting Guide

This guide addresses specific experimental challenges in a question-and-answer format.

Q1: My initial cyclization to form the thieno[3,2-d]pyrimidin-4-one core is giving a very low yield. What can I do?

Low yields in this step often stem from suboptimal reaction conditions.

  • Problem: Incomplete reaction or side product formation.

  • Solutions:

    • Reagent Choice: The choice of the one-carbon source for cyclization is critical. While formic acid is common, using N,N-dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate can be more effective, sometimes under microwave irradiation to reduce reaction times and improve yields.[2]

    • Solvent and Temperature: The reaction solvent significantly impacts yield. While solvents like dichloromethane (DCM) may give modest yields, switching to a higher boiling solvent like dichloroethane (DCE) can dramatically improve the reaction rate and yield.[1][4] Optimization of temperature is key; refluxing is common, but some reactions proceed efficiently at 80 °C.[4]

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). While some protocols suggest several hours, the core cyclization can sometimes be complete in as little as 10 minutes, and prolonged heating may lead to degradation.[4]

Q2: I'm having trouble with the chlorination of thieno[3,2-d]pyrimidin-4(3H)-one. The reaction is incomplete or my product is degrading.

This is a critical step that requires careful control. The product, 4-chlorothis compound, is a key intermediate for further diversification.[5][11]

  • Problem: Low conversion of the hydroxyl group to the chloride or formation of dark, impure products.

  • Solutions:

    • Choice of Chlorinating Agent: While phosphorus oxychloride (POCl₃) is widely used, it often requires high temperatures (reflux) which can lead to degradation.[3] A highly efficient and milder alternative is the use of oxalyl chloride with a catalytic amount of DMF in a solvent like dichloroethane. This method can achieve near-quantitative yields at low temperatures (0 °C to room temperature).[5]

    • Temperature Control: When using oxalyl chloride/DMF, it is crucial to add the reagents slowly at 0 °C to control the exothermic reaction and prevent side product formation.[5]

    • Workup Procedure: After the reaction is complete, quenching with water or ice is necessary. The product should be extracted promptly into an organic solvent like dichloromethane. Grinding the crude residue with a non-polar solvent like hexane can help remove impurities and yield a solid product.[5]

Q3: The nucleophilic substitution reaction on my 4-chlorothis compound is sluggish and gives poor yields. How can I improve it?

The reactivity of the 4-chloro position is generally high, but issues can arise with less nucleophilic partners or steric hindrance.

  • Problem: The reaction does not go to completion, or a significant amount of starting material remains.

  • Solutions:

    • Base and Solvent: For amine nucleophiles, a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF is often effective.[8] For alcohol nucleophiles, a stronger base like sodium hydride (NaH) or generating the sodium alkoxide in situ may be necessary.[8]

    • Temperature: While many reactions proceed at room temperature or slightly elevated temperatures (e.g., 60 °C), sluggish reactions may require heating up to 130 °C, particularly with phenols.[8]

    • Steric Hindrance: If your nucleophile is bulky, the reaction may be inherently slow. Increasing the reaction time, using a higher temperature, or considering a palladium-catalyzed cross-coupling reaction as an alternative route may be necessary.

    • Leaving Group: If the chloro group is not reactive enough, it can be converted to a better leaving group. For example, reacting the 4-chloro derivative with sodium iodide can produce the 4-iodo analogue, which may be more reactive in subsequent coupling reactions.[8]

Below is a troubleshooting workflow for this specific problem.

G start Low Yield in S_NAr at C4-Position check_nuc Is the Nucleophile (Amine/Alcohol) Weak or Hindered? start->check_nuc check_base Is the Base Appropriate? check_nuc->check_base No sol_nuc Increase Temperature Increase Reaction Time Consider Pd-Catalyzed Coupling check_nuc->sol_nuc Yes check_temp Are Temp./Time Optimized? check_base->check_temp Yes sol_base For Amines: Use K2CO3, DIPEA For Alcohols: Use NaH, NaOR Solvent: DMF, Dioxane check_base->sol_base No check_lg Is the Leaving Group (Cl) Not Reactive Enough? check_temp->check_lg Yes sol_temp Increase Temperature (60-130°C) Monitor by TLC to Avoid Degradation check_temp->sol_temp No sol_lg Convert -Cl to -I using NaI (Finkelstein Reaction) check_lg->sol_lg Yes end Yield Improved check_lg->end No sol_nuc->end sol_base->end sol_temp->end sol_lg->end

Caption: Troubleshooting logic for low yield in SNAr reactions.

Data Summary Tables

Table 1: Comparison of Reaction Conditions for Thieno[3,2-d]pyrimidin-4-one Synthesis

Starting MaterialReagent(s)SolventTemp. (°C)Time (h)Yield (%)Reference
3-Amino-thiophene-2-carboxylate (3a)2-Pyrrolidone, POCl₃DCE803-4~42[1][4]
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylateDMF-DMAEtOH100 (MW)0.2598[2]
3-Amino-5-arylthiophene amide (11a)Formic Acid-100 (MW)--[2]
2-Amino-3-bromobenzoic acid derivativeTriethyl orthoformate-Reflux--[2]

Table 2: Selected Conditions for Nucleophilic Substitution at the 4-Position

NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Various Alcohols (R-OH)Sodium (to form alkoxide)R-OH606-22-[8]
Various Phenols (Ar-OH)K₂CO₃DMF1303-[8]
Various Thiols (Ar-SH)K₂CO₃DMF301.5-[8]
N-benzylaminePyridineDCMRT3-463-73[12]
4-(2-Boc-aminoethyl)piperidine-Dioxane---[11]
Experimental Protocols

Protocol 1: High-Yield Synthesis of 4-chlorothis compound (1)

This protocol is adapted from a high-yield procedure using oxalyl chloride.[5]

  • Add dimethylformamide (DMF, 15.4 mL) to 150 mL of dichloroethane in a flask and cool the system to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (25 mL) dropwise to the solution. Observe for the formation of a white, gel-like substance (Vilsmeier reagent).

  • Add 3H-thieno[3,2-d]pyrimidin-4-one (15 g) portion-wise to the reaction mixture.

  • Stir the mixture at 0 °C for 2.5 hours, then allow it to warm gradually to room temperature.

  • Upon reaction completion (monitor by TLC), carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane (3 x 300 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Grind the resulting residue with hexane (200 mL) to afford 4-chlorothis compound as a solid (typical yield ~99%).[5]

Protocol 2: General Procedure for Nucleophilic Substitution with a Phenol (18)

This protocol is a general method for reacting 4-chlorothis compound with a phenolic nucleophile.[8]

  • To a solution of the desired phenol (1.0 eq.) in DMF (5 mL), add potassium carbonate (K₂CO₃, 1.1 eq.).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add 4-chlorothis compound (1.0 eq.) to the mixture.

  • Heat the reaction to 130 °C and stir for 3 hours, monitoring progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (4x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography or recrystallization as needed.

Synthesis Workflow and Biological Context

This compound derivatives are of significant interest in drug discovery due to their activity as kinase inhibitors.[10][13] They have been investigated as inhibitors of PI3K, CDKs, FMS, and RIPK2, which are crucial nodes in signaling pathways related to cancer and inflammation.[1][3][13][14]

The general workflow for synthesizing and functionalizing these compounds is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Diversification start Aldehyde/ Ketone gewald Gewald Reaction (or similar) start->gewald aminothiophene 3-Amino-thiophene -2-carboxylate gewald->aminothiophene cyclization Cyclization (e.g., Formic Acid, DMF-DMA) aminothiophene->cyclization pyrimidinone Thieno[3,2-d]pyrimidin -4(3H)-one cyclization->pyrimidinone chlorination Chlorination (e.g., POCl3, (COCl)2) pyrimidinone->chlorination chloro_intermediate 4-Chlorothieno [3,2-d]pyrimidine chlorination->chloro_intermediate snar S_NAr Reaction (Amines, Alcohols, etc.) chloro_intermediate->snar suzuki Suzuki Coupling (Boronic Acids) chloro_intermediate->suzuki final_compounds Diverse Library of Derivatives snar->final_compounds suzuki->final_compounds

Caption: General workflow for the synthesis of Thieno[3,2-d]pyrimidines.

Many of these final compounds function by inhibiting protein kinases, which are key regulators of cellular signaling. A simplified representation of this action is shown below.

G signal External Signal (e.g., Growth Factor) receptor Receptor Activation signal->receptor kinase Protein Kinase (e.g., PI3K, CDK, FMS) receptor->kinase substrate Substrate Phosphorylation kinase->substrate response Cellular Response (Proliferation, Inflammation) substrate->response inhibitor This compound Inhibitor inhibitor->kinase

Caption: Simplified kinase inhibition by this compound derivatives.

References

Technical Support Center: Crystallization of Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the crystallization of Thieno[3,2-d]pyrimidine derivatives. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the recrystallization of this compound derivatives?

A1: Based on published literature, common solvent systems for the recrystallization of this compound derivatives include ethanol, acetonitrile (ACN), and solvent mixtures such as dimethylformamide (DMF)/water and dioxane. The choice of solvent is highly dependent on the specific substitution pattern of the this compound core, which influences its polarity and solubility.

Q2: My this compound derivative is an oil and will not crystallize. What should I do?

A2: Oiling out is a common problem in crystallization and can be addressed by several strategies. First, try using a lower concentration of your compound in the solvent. You can also attempt to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. Seeding the solution with a tiny crystal of the desired compound, if available, can also be effective. If these methods fail, consider using a different solvent system, perhaps one with a lower polarity or a mixture of solvents.

Q3: How can I improve the yield of my this compound crystallization?

A3: To improve the yield, ensure that you are starting with a saturated or near-saturated solution at an elevated temperature. Slow cooling is crucial as it allows for the formation of larger, purer crystals and minimizes the amount of compound remaining in the solution. Placing the crystallization vessel in a Dewar flask with warm water or in a well-insulated container can achieve slow cooling. Once the solution has reached room temperature, further cooling in an ice bath or refrigerator can help to maximize the precipitation of the product.

Q4: What is the impact of impurities on the crystallization of Thieno[3,2-d]pyrimidines?

A4: Impurities can significantly hinder crystallization by interfering with the formation of a uniform crystal lattice. This can lead to the formation of oils, small or poorly formed crystals, or a complete failure to crystallize. It is crucial to ensure the purity of the this compound derivative before attempting crystallization. Purification techniques such as column chromatography may be necessary to remove impurities prior to the final crystallization step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound derivatives, offering potential causes and solutions.

Issue Potential Cause Solution
No Crystals Form 1. Solution is not supersaturated. 2. Compound is too soluble in the chosen solvent. 3. Cooling rate is too fast.1. Concentrate the solution by slowly evaporating some of the solvent. 2. Select a solvent in which the compound has lower solubility at room temperature. A solvent mixture can also be effective. 3. Allow the solution to cool to room temperature slowly, then transfer to a colder environment (e.g., refrigerator or freezer).
Oiling Out 1. High concentration of the compound. 2. Solvent is too nonpolar for the compound. 3. Presence of impurities.1. Dilute the solution with more solvent and reheat until the oil dissolves, then cool slowly. 2. Add a more polar co-solvent dropwise until the oil dissolves, then cool. 3. Purify the compound using chromatography before attempting recrystallization.
Formation of Very Fine Needles or Powder 1. Rapid crystallization due to high supersaturation or fast cooling. 2. Inherent crystal habit of the compound.1. Reduce the concentration of the solution and slow down the cooling rate. 2. While the crystal habit may be inherent, trying different solvents or solvent combinations can sometimes lead to the formation of larger crystals.
Low Recovery of Crystals 1. Compound has significant solubility in the mother liquor at low temperatures. 2. Insufficient cooling. 3. Premature filtration.1. Add a less polar "anti-solvent" dropwise to the cold mother liquor to precipitate more product. 2. Ensure the solution has been thoroughly cooled for an adequate amount of time. 3. Allow sufficient time for crystallization to complete before filtering.

Experimental Protocols

General Recrystallization Protocol for this compound Derivatives

  • Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the this compound derivative completely at an elevated temperature but poorly at room temperature or below.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass and placing it in an insulated container can promote slow cooling. For further precipitation, the flask can then be placed in an ice bath or a refrigerator.

  • Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent. The melting point of the dried crystals can be taken to assess their purity.

Visualizations

G Troubleshooting Crystallization Workflow start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Yes no_crystals No Crystals / Oil Out observe->no_crystals No end End crystals->end troubleshoot Troubleshoot no_crystals->troubleshoot troubleshoot->start Retry

Caption: A general workflow for troubleshooting the crystallization process.

G Problem-Cause-Solution Logic for Crystallization p1 No Crystals c1 Low Supersaturation p1->c1 c2 High Solubility p1->c2 p2 Oiling Out c3 High Concentration p2->c3 c4 Impurities Present p2->c4 p3 Low Yield c5 Significant Solubility in Mother Liquor p3->c5 s1 Concentrate Solution c1->s1 s2 Change Solvent c2->s2 s3 Dilute Solution c3->s3 s4 Purify Compound c4->s4 s5 Use Anti-Solvent c5->s5

"enhancing the yield and purity of Thieno[3,2-d]pyrimidine products"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of thieno[3,2-d]pyrimidine products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound derivatives.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a common issue that can stem from several factors related to starting materials, reaction conditions, and work-up procedures.

Potential Causes and Solutions:

  • Purity of Starting Materials: The quality of your starting materials is crucial. Impurities in reactants or solvents can interfere with the reaction.

    • Troubleshooting:

      • Ensure all chemicals and reagents are of analytical grade and used without further purification unless specified.[1]

      • Verify the purity of your starting 3-amino-thiophene-2-carboxylate derivatives, as these are key synthons for building the this compound core.[2]

      • Use dry solvents, especially in reactions sensitive to moisture.

  • Reaction Conditions: Suboptimal reaction conditions can significantly impact yield.

    • Troubleshooting:

      • Temperature: Ensure the reaction is conducted at the optimal temperature. For instance, some reactions may require initial cooling to 0°C followed by stirring at room temperature.[1] Other protocols may specify heating under reflux.[2][3]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Reaction times can vary from a few hours to overnight.[1][3]

      • Catalyst: If a catalyst is used (e.g., triethylamine, pyridine), ensure the correct stoichiometric amount is added.[1]

      • Microwave Irradiation: Consider using microwave irradiation, which has been shown to reduce reaction times and improve yields in some cases.[3][4]

  • Inefficient Cyclization: The cyclization of the 3-amino-thiophene-2-carboxylate derivative is a critical step.

    • Troubleshooting:

      • Different cyclizing agents can be employed, such as formic acid, triethyl orthoformate, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][3] The choice of reagent can influence the yield.

      • For the synthesis of thieno[3,2-d]pyrimidin-4-ones, condensation with formic acid or cyclization with DMF-DMA followed by reaction with an amine are common routes.[3]

  • Work-up and Purification: Product loss can occur during the extraction and purification steps.

    • Troubleshooting:

      • Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1][3]

      • Optimize the mobile phase for column chromatography to achieve good separation of the product from impurities.

Issue 2: Product Purity Issues

Q: My final this compound product is impure. How can I improve its purity?

A: Product impurity can arise from side reactions, incomplete reactions, or co-elution of byproducts during purification.

Potential Causes and Solutions:

  • Side Reactions: The formation of undesired side products can complicate purification.

    • Troubleshooting:

      • Carefully control the reaction temperature. For example, dropwise addition of reagents at 0°C can minimize side reactions.[1]

      • The choice of base can be critical. For instance, using a milder base might prevent the formation of certain byproducts.

  • Ineffective Purification: The chosen purification method may not be adequate for separating the product from impurities.

    • Troubleshooting:

      • Column Chromatography: This is a common and effective method for purifying this compound derivatives.[1][3]

        • Experiment with different solvent systems (e.g., n-hexane/EtOAc) to optimize separation.[3]

        • Use a gradient elution if necessary to separate closely related compounds.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

      • Trituration: Washing the crude product with a solvent in which the impurities are soluble but the product is not can also improve purity.[3]

Issue 3: Difficulty with a Specific Reaction Step - Nucleophilic Substitution

Q: I am having trouble with the nucleophilic substitution at the 4-position of the this compound core. What are some key considerations?

A: Nucleophilic aromatic substitution is a key method for introducing diversity to the this compound scaffold.

Key Considerations and Troubleshooting:

  • Leaving Group: The nature of the leaving group at the 4-position is critical. A good leaving group, such as a halogen (e.g., chloro), is typically required. The conversion of a thieno[3,2-d]pyrimidin-4-one to the 4-chloro derivative is often achieved using phosphorus oxychloride (POCl₃).[3]

  • Nucleophile and Reaction Conditions:

    • Alkoxy and Aryloxy Derivatives: O-alkylation or O-arylation can be achieved using sodium alkoxides or phenols in the presence of a base like potassium carbonate.[5]

    • Amino Derivatives: N-alkylation can be performed with various aliphatic amines in the presence of a base, often under reflux conditions.[5]

    • Solvent: The choice of solvent (e.g., DMF, ethanol) can influence the reaction rate and outcome.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of thieno[3,2-d]pyrimidines?

A1: A common and versatile starting material is a substituted 3-amino-thiophene-2-carboxylate or a related 3-aminothiophene derivative.[2][3] These can be synthesized via the Gewald reaction, which is a one-pot multicomponent reaction.[6]

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the specific synthetic route and target molecule. Reported yields for various derivatives range from moderate to excellent, for instance, from 31% to as high as 99% in some multi-step syntheses.[3] One study reported yields ranging from 63.4% to 72.8% for a series of ten derivatives.[1][7]

Q3: What analytical techniques are used to characterize this compound products?

A3: The structure and purity of synthesized this compound derivatives are typically confirmed using a combination of spectroscopic methods, including:

  • Fourier-Transform Infrared Spectroscopy (FTIR)[1]

  • Proton Nuclear Magnetic Resonance (¹H NMR)[1][3]

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)[1][3]

  • Mass Spectrometry (MS)[1][3]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for this compound Derivatives

ProductStarting MaterialReagents and ConditionsYield (%)Reference
3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-oneMethyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate and 3-methoxybenzylamineDMF, microwave irradiation (100 °C, 80 W, 30 min)31%[3]
3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-oneBF₃·SMe₂, CH₂Cl₂, rt82%[3]
4-Methoxy-6-(3-methoxyphenyl)this compound4-Chloro-6-(3-methoxyphenyl)this compoundMeONa in MeOH, DMF, rt, 2 h91%[3]
2-(N-Benzoyl-N-benzylamino)this compoundN-benzylthieno[3,2-d]pyrimidin-2-amineBenzoyl chloride, Pyridine, DCM, 0°C to rt, 3 hNot specified[1]
Tricyclic thieno[3,2-d]pyrimidinone 5a3-amino-thiophene-2-carboxylate 3a and 2-pyrrolidonePOCl₃, DCE, 80 °CNot specified[2]
This compound derivatives (S1-S10)N-benzylthieno[3,2-d]pyrimidin-2-amineVarious acyl and sulfonyl chlorides, Pyridine, DCM63.4 - 72.8%[1][7]

Experimental Protocols

Protocol 1: General Synthesis of 2-(N-Acyl/Sulfonyl-N-benzylamino)thieno[3,2-d]pyrimidines [1]

  • Dissolve N-benzylthieno[3,2-d]pyrimidin-2-amine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Add pyridine (2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the corresponding acyl chloride or sulfonyl chloride (1.2 equivalents) dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for the time specified for the particular derivative (typically 2.5-4 hours).

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Protocol 2: Synthesis of 4-Methoxy-thieno[3,2-d]pyrimidines via Nucleophilic Substitution [3]

  • Synthesize the corresponding thieno[3,2-d]pyrimidin-4-one precursor.

  • Convert the thieno[3,2-d]pyrimidin-4-one to the 4-chloro-thieno[3,2-d]pyrimidine intermediate using phosphorus oxychloride (POCl₃) under microwave irradiation (e.g., 95 °C, 80 W, 20 min).

  • Dissolve the 4-chloro-thieno[3,2-d]pyrimidine in dry DMF.

  • Add a solution of sodium methoxide (MeONa) in methanol.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 4-methoxy-thieno[3,2-d]pyrimidine.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 3-aminothiophene derivative) reaction Chemical Reaction (e.g., Cyclization, Substitution) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup crude Crude Product workup->crude purification Purification Method (Column Chromatography, Recrystallization) crude->purification pure Pure Product purification->pure analysis Characterization (NMR, MS, FTIR) pure->analysis

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low or No Product Yield cause1 Impure Starting Materials start->cause1 Check cause2 Suboptimal Reaction Conditions start->cause2 Check cause3 Inefficient Cyclization start->cause3 Check cause4 Product Loss During Work-up start->cause4 Check sol1 Verify Purity of Reactants Use Dry Solvents cause1->sol1 sol2 Optimize Temperature & Time Check Catalyst Loading Consider Microwave cause2->sol2 sol3 Test Different Cyclizing Agents cause3->sol3 sol4 Optimize Extraction & Purification cause4->sol4

Caption: Troubleshooting decision tree for addressing low product yield in this compound synthesis.

References

Technical Support Center: Refining the Purification Process for Novel Thieno[3,2-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of novel Thieno[3,2-d]pyrimidine analogues. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice to streamline your purification workflow and enhance product purity.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to develop a purification strategy for my novel this compound analogue?

A1: The initial and most critical step is to assess the purity of your crude product and understand the nature of the impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for this. It helps in visualizing the number of components in your crude mixture and in selecting an appropriate solvent system for column chromatography.

Q2: What are the most common purification techniques for this compound analogues?

A2: The most frequently employed purification methods for this class of compounds are silica gel column chromatography and recrystallization. The choice between these depends on the nature of the impurities and the physical state of your compound.

Q3: My this compound analogue is a solid. Should I opt for recrystallization or column chromatography?

A3: If your crude product is substantially pure (generally >80-90%) and solid, recrystallization is often a more efficient method for removing minor impurities. For more complex mixtures with multiple components or closely related impurities, column chromatography is typically necessary.

Q4: What are some common impurities I should expect in the synthesis of this compound analogues?

A4: Common impurities may include unreacted starting materials, reagents, and byproducts from side reactions. Given the basic nature of the pyrimidine ring, incomplete reactions or side reactions involving this moiety are possible.

Q5: How do I choose the right solvent system for column chromatography of my this compound analogue?

A5: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of your product ideally between 0.2 and 0.4. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). For more polar analogues, adding a small percentage of methanol to the mobile phase can be beneficial.

Q6: My this compound analogue is showing poor solubility. How can I purify it effectively?

A6: For compounds with low solubility, you might need to use more polar solvent systems for chromatography, such as dichloromethane/methanol gradients. For recrystallization, you may need to screen a variety of solvents or use a co-solvent system. Dissolving the compound in a good solvent and then adding a poor solvent until turbidity appears is a common technique.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your this compound analogues.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound Streaking on TLC and Column - The compound is highly polar. - The compound is acidic or basic. Thieno[3,2-d]pyrimidines have basic nitrogen atoms. - Sample overload.- Add a small amount of a more polar solvent (e.g., methanol) to your eluent. - Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to suppress the interaction of the basic nitrogen atoms with the acidic silica gel. - Reduce the amount of sample loaded onto the TLC plate or column.
Poor Separation of Compound and Impurities - The chosen solvent system has inadequate selectivity.- Systematically vary the polarity of your eluent. - Try a different solvent system. For example, if hexane/ethyl acetate fails, try dichloromethane/methanol. - Consider using a different stationary phase, such as alumina (basic or neutral) if your compound is sensitive to acidic silica gel.
Compound is not Eluting from the Column - The eluent is not polar enough. - The compound is irreversibly adsorbed onto the silica gel.- Gradually increase the polarity of your mobile phase. A gradient elution from a non-polar to a more polar solvent system is often effective. - If the compound is still retained, a flush with a highly polar solvent like methanol with a small amount of acetic acid or ammonia (depending on the compound's nature) might be necessary.
Product Decomposes on the Column - The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel by pre-treating it with a base like triethylamine. - Use a less acidic stationary phase like neutral alumina. - Minimize the time the compound spends on the column by using a faster flow rate.
Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is not saturated.- Evaporate some of the solvent to concentrate the solution and then try cooling again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of your pure compound if available.
Oiling Out Instead of Crystallizing - The compound's melting point is lower than the boiling point of the solvent. - The rate of cooling is too fast. - High concentration of impurities.- Lower the temperature at which you dissolve the compound by using a solvent with a lower boiling point. - Allow the solution to cool more slowly. Let it cool to room temperature first before placing it in an ice bath. - Try a different recrystallization solvent or a solvent pair. - If impurities are the issue, a preliminary purification by column chromatography might be necessary.
Low Recovery of the Product - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. - Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
Colored Impurities Remain in Crystals - The impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly. - A second recrystallization from a different solvent may be effective.

Data Presentation: Purification of this compound Analogues

The following table summarizes purification data for various this compound analogues reported in the literature. This can serve as a reference for expected yields and successful purification conditions.

Compound Structure/Reference Purification Method Eluent/Solvent System Yield (%) Purity Assessment
2,6-disubstituted thieno[3,2-d]pyrimidinesSilica Gel ChromatographyHexane/Ethyl Acetate60-85NMR, MS
4-amino substituted thieno[3,2-d]pyrimidinesSilica Gel ChromatographyDichloromethane/Methanol55-78NMR, MS
Thieno[3,2-d]pyrimidin-4-onesRecrystallizationEthanol or Methanol70-92Melting Point, NMR
N-aryl thieno[3,2-d]pyrimidinesSilica Gel ChromatographyPetroleum Ether/Ethyl Acetate65-88NMR, MS

Experimental Protocols

General Protocol for Silica Gel Column Chromatography

This protocol outlines a standard procedure for the purification of this compound analogues using silica gel column chromatography.

Materials:

  • Crude this compound analogue

  • Silica gel (60-120 or 230-400 mesh)

  • Appropriate solvent system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: In a beaker, make a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the column to ensure even packing. Allow the excess solvent to drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully add the sample solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions. Maintain a constant level of solvent above the silica bed to prevent the column from running dry.

  • Fraction Collection and Analysis: Collect fractions of a suitable volume. Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for Recrystallization

This protocol provides a general method for purifying solid this compound analogues.

Materials:

  • Crude solid this compound analogue

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound analogues have been investigated as inhibitors of several key signaling pathways implicated in various diseases. Below are simplified diagrams of some of these pathways.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork allows progression Cell_Division Cell Division Replication_Fork->Cell_Division leads to Thienopyrimidine This compound Analogue Inhibition Thienopyrimidine->Inhibition Inhibition->DNA_Gyrase inhibits

Caption: Inhibition of DNA Gyrase by this compound Analogues.

FGFR4_Signaling cluster_cell Cancer Cell FGF19 FGF19 (Ligand) FGFR4 FGFR4 (Receptor Tyrosine Kinase) FGF19->FGFR4 binds & activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Thienopyrimidine This compound Analogue Inhibition Thienopyrimidine->Inhibition Inhibition->FGFR4 inhibits

Caption: Inhibition of FGFR4 Signaling by this compound Analogues.

Experimental Workflow

Purification_Workflow Start Crude Reaction Mixture TLC_Analysis TLC Analysis Start->TLC_Analysis Decision Assess Purity & Complexity TLC_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography Complex Mixture / Low Purity Recrystallization Recrystallization Decision->Recrystallization Relatively Pure / Solid Purity_Check Purity Check (TLC, NMR, LC-MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure this compound Analogue Purity_Check->Pure_Product

Caption: General Experimental Workflow for Purification.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Purification Issue Encountered Identify_Problem Identify the Specific Problem (e.g., Streaking, Oiling Out) Start->Identify_Problem Consult_Guide Consult Relevant Troubleshooting Guide Identify_Problem->Consult_Guide Select_Solution Select a Suggested Solution Consult_Guide->Select_Solution Implement_Solution Implement the Solution Select_Solution->Implement_Solution Evaluate_Result Evaluate the Outcome Implement_Solution->Evaluate_Result Problem_Solved Problem Solved Evaluate_Result->Problem_Solved Successful Try_Alternative Try an Alternative Solution Evaluate_Result->Try_Alternative Unsuccessful Try_Alternative->Select_Solution

Caption: Logical Flow for Troubleshooting Purification Issues.

"addressing regioselectivity issues in Thieno[3,2-d]pyrimidine functionalization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the functionalization of the thieno[3,2-d]pyrimidine scaffold. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and functionalization of thieno[3,2-d]pyrimidines, with a focus on controlling regioselectivity.

Issue 1: Poor or non-selective halogenation of the this compound core.

  • Question: My halogenation reaction is giving me a mixture of products or no reaction at all. How can I improve the regioselectivity for a specific position?

  • Answer: Regioselective halogenation of the this compound core can be challenging. The C4 position of the pyrimidine ring is often the most susceptible to nucleophilic substitution after an initial manipulation of the core structure. For direct halogenation, the reaction conditions are critical.

    • For C4-Chlorination: A common and effective method is the treatment of a 4-oxo-thieno[3,2-d]pyrimidine precursor with a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This method is highly selective for the C4 position.

    • Troubleshooting:

      • Low Yield: Ensure anhydrous conditions, as POCl₃ is sensitive to moisture. The reaction often requires elevated temperatures and prolonged reaction times. The addition of a tertiary amine, such as N,N-dimethylaniline, can facilitate the reaction.

      • Side Reactions: Overheating can lead to decomposition. Monitor the reaction progress carefully using TLC or LC-MS.

Issue 2: Difficulty in achieving selective functionalization of the thiophene ring via C-H activation.

  • Question: I am trying to perform a direct C-H arylation on the thiophene ring, but I am getting a mixture of C2 and C3 isomers. How can I control the regioselectivity?

  • Answer: Palladium-catalyzed direct C-H activation is a powerful tool for functionalizing the thiophene ring of thieno[3,2-d]pyrimidines. However, achieving high regioselectivity between the C2 and C3 positions can be challenging and is often substrate-dependent.

    • General Observation: The C2 position is generally more reactive towards C-H activation.

    • Improving Selectivity:

      • Ligand and Catalyst Choice: The choice of palladium catalyst and ligand is crucial. Experiment with different phosphine ligands or N-heterocyclic carbene (NHC) ligands.

      • Directing Groups: The presence of certain substituents on the pyrimidine ring can direct the C-H activation to a specific position on the thiophene ring. The electronic nature of these groups can influence the electron density of the thiophene ring and thus its reactivity.

      • Reaction Conditions: Carefully optimize the temperature, solvent, and base.

Issue 3: Unsuccessful or low-yielding cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Question: My Suzuki coupling reaction on a halogenated this compound is not working well. What are the common pitfalls?

  • Answer: Cross-coupling reactions are essential for introducing carbon-carbon and carbon-heteroatom bonds. Success often depends on the specific substrate and careful optimization of reaction conditions.

    • Starting Material: Ensure the purity of your halogenated this compound. Impurities can poison the catalyst.

    • Catalyst System:

      • The choice of palladium catalyst and ligand is critical. For Suzuki reactions, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.

      • Ensure the catalyst is active. Use fresh catalyst or perform a pre-activation step if necessary.

    • Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) and its stoichiometry are important. The base not only facilitates the transmetalation step but can also influence the stability of the catalyst and substrate.

    • Solvent: A variety of solvents can be used, often in biphasic systems (e.g., toluene/water, dioxane/water). The choice of solvent can affect the solubility of the reactants and the efficiency of the reaction.

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Frequently Asked Questions (FAQs)

Q1: Which position on the this compound core is most reactive towards nucleophiles?

A1: The C4 position of the pyrimidine ring is generally the most susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like a halogen is present.[2][3] The electron-withdrawing nature of the pyrimidine ring activates this position for nucleophilic attack.

Q2: How can I selectively functionalize the C2 versus the C4 position if both are halogenated?

A2: In a 2,4-dihalogenated this compound, the C4-halogen is typically more reactive towards nucleophilic substitution than the C2-halogen.[2] This allows for sequential functionalization. By carefully controlling the reaction conditions (e.g., temperature, reaction time, and nature of the nucleophile), you can selectively substitute the C4-halogen first, and then proceed to functionalize the C2 position in a subsequent step.

Q3: What is a common precursor for introducing a variety of substituents at the C4 position?

A3: A 4-chloro-thieno[3,2-d]pyrimidine is an excellent and widely used precursor.[1] The chloro group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, through SNAr reactions. This intermediate is typically synthesized from the corresponding 4-oxo-thieno[3,2-d]pyrimidine.

Q4: Are there any established directing groups to control regioselectivity during functionalization?

A4: While the inherent reactivity of the this compound core often dictates the initial sites of functionalization, the introduction of substituents can influence subsequent reactions. For instance, the presence of an amino group at C4 can modulate the electronic properties of the entire ring system and potentially influence the regioselectivity of further electrophilic or C-H activation reactions on the thiophene ring. The specific directing effects will depend on the nature and position of the substituent.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the functionalization of thieno[3,2-d]pyrimidines, providing a comparative overview of reaction conditions and outcomes.

Table 1: Regioselective Suzuki-Miyaura Coupling on a 6-Bromo-thieno[3,2-b]pyridine Core

EntryAryl/Heteroaryl Boronic Acid/EsterProductYield (%)
1Phenylboronic acid6-Phenyl derivative85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl) derivative91
32-Thienylboronic acid6-(2-Thienyl) derivative78
43-Pyridinylboronic acid6-(3-Pyridinyl) derivative65

Data synthesized from a study on Suzuki-Miyaura cross-coupling reactions.[4]

Table 2: Nucleophilic Aromatic Substitution at the C4-Position of a 4-Chloro-thieno[3,2-d]pyrimidine

EntryNucleophile (R₂OH)ProductYield (%)
1Methanol4-Methoxy derivative75
2Ethanol4-Ethoxy derivative82
3Isopropanol4-Isopropoxy derivative68

Data represents typical yields for SNAr reactions with alkoxides.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-thieno[3,2-d]pyrimidine

This protocol describes the conversion of a 4-oxo-thieno[3,2-d]pyrimidine to its corresponding 4-chloro derivative.

  • To a solution of the 4-oxo-thieno[3,2-d]pyrimidine (1 equivalent) in an appropriate solvent such as acetonitrile, add N,N-dimethylaniline (0.7 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 5.5 equivalents) to the cooled solution over a period of 2 hours.

  • After the addition is complete, heat the reaction mixture to 80-85 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 40 °C and carefully quench by pouring it into ice water.

  • Stir the aqueous mixture for 2 hours to allow for the precipitation of the product.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • The crude product can be further purified by recrystallization or column chromatography.

This protocol is adapted from a procedure for the synthesis of a 4-chloro-thieno[3,2-d]pyrimidine derivative.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound with a boronic acid.

  • In a reaction vessel, combine the halogenated this compound (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent system (e.g., a mixture of toluene and water).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This is a general protocol for Suzuki-Miyaura reactions and may require optimization for specific substrates.[3][5]

Visualizations

experimental_workflow General Workflow for this compound Functionalization start Thieno[3,2-d]pyrimidin-4-one chlorination C4-Chlorination (e.g., POCl3) start->chlorination chloro_intermediate 4-Chloro-thieno[3,2-d]pyrimidine chlorination->chloro_intermediate snar SNAr (Amines, Alcohols, etc.) chloro_intermediate->snar cross_coupling Cross-Coupling (Suzuki, Sonogashira, etc.) chloro_intermediate->cross_coupling functionalized_product C4-Functionalized Product snar->functionalized_product cross_coupled_product C4-Cross-Coupled Product cross_coupling->cross_coupled_product

Caption: Workflow for C4-functionalization.

regioselectivity_decision_tree Troubleshooting Regioselectivity in C-H Activation start Mixture of C2/C3 Isomers in C-H Activation optimize Optimize Reaction Conditions (Temperature, Solvent, Base) start->optimize catalyst Screen Different Pd Catalysts and Ligands start->catalyst directing_group Introduce/Modify a Directing Group on the Pyrimidine Ring start->directing_group outcome1 Improved Regioselectivity optimize->outcome1 outcome2 No Improvement optimize->outcome2 catalyst->outcome1 catalyst->outcome2 directing_group->outcome1 directing_group->outcome2

Caption: Decision tree for C-H activation.

signaling_pathway_pi3k PI3K Signaling Pathway Inhibition rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Growth, Survival mtor->proliferation inhibitor This compound Inhibitor inhibitor->pi3k

Caption: Inhibition of the PI3K pathway.

References

"mitigating off-target effects of Thieno[3,2-d]pyrimidine-based drugs"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thieno[3,2-d]pyrimidine-based drugs. Our goal is to help you mitigate off-target effects and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common molecular targets of this compound-based drugs?

A1: The this compound scaffold is a prevalent pharmacophore in kinase inhibitors.[1] Derivatives of this structure have demonstrated activity against a variety of kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR)[1][2]

  • Janus Kinase (JAK), particularly JAK3[1][3]

  • Phosphatidylinositol 3-kinase (PI3K)[1][4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5]

  • Cyclin-dependent kinases (CDKs)[6]

The specific primary targets for any given 7-methylthis compound derivative must be determined empirically through thorough kinase profiling.[1]

Q2: My experimental results suggest potential off-target effects with my this compound-based compound. What are the likely off-target kinases?

A2: Off-target effects are common with kinase inhibitors that target the highly conserved ATP-binding site.[1][7] For a this compound derivative, likely off-targets may include other members of the same kinase family as the primary target (e.g., other receptor tyrosine kinases if the primary target is EGFR) or kinases from different families that share structural similarities in their ATP-binding pockets.[1] Predicting specific off-targets without experimental data is challenging. Therefore, broad kinase screening panels are the most effective method for identifying these unintended interactions.[1][8]

Q3: How can I experimentally differentiate between on-target and off-target effects in my cellular assays?

A3: Distinguishing between on-target and off-target effects is a critical aspect of drug development. A multi-faceted approach is recommended:

  • Target Knockout/Knockdown: Employ techniques like CRISPR/Cas9 or RNAi to eliminate or reduce the expression of the intended target protein. If the compound's effect persists in these cells, it is likely attributable to off-target interactions.[1]

  • Resistant Mutant Rescue: Introduce a mutation into the primary target that confers resistance to the drug. If the wild-type phenotype is restored in the presence of the drug, it confirms an on-target effect.[1]

  • Use of Structurally Different Inhibitors: Test inhibitors with different chemical scaffolds that target the same primary kinase. If these compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[8]

Q4: What strategies can be employed to improve the selectivity of my this compound-based inhibitor?

A4: Several medicinal chemistry and chemical biology strategies can be utilized to enhance kinase inhibitor selectivity:

  • Targeting Non-conserved Residues: Design inhibitors that covalently bind to a non-conserved cysteine residue near the active site. This can drastically increase potency and selectivity.[9]

  • Exploiting the Gatekeeper Residue: Develop compounds with bulky substituents that create a steric clash with kinases possessing large gatekeeper residues, thereby favoring binding to the approximately 20% of kinases with small gatekeeper residues.[9]

  • Bivalent Inhibitors: Tether the inhibitor to a second molecule (a small molecule or peptide) that targets another site on the kinase to create a bivalent inhibitor with increased selectivity.[9]

  • Macrocyclization: This strategy can enhance the binding affinity of inhibitors to their target kinases, which is particularly useful for overcoming resistance caused by point mutations.[10]

  • Exploiting Atropisomerism: Utilizing chiral conformations that arise from hindered bond rotation can lead to more selective binding.[9]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at effective concentrations.

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[8] 2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.[8]1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists, it may be an on-target effect.
Inappropriate dosage 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction in your experimental design.[8]Minimized cytotoxicity while maintaining on-target activity.
Compound solubility issues 1. Check the inhibitor's solubility in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[8]Prevention of compound precipitation and elimination of solvent-induced toxicity.

Issue 2: Inconsistent or unexpected experimental results.

Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting to probe for the activation of known compensatory pathways.[8] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.A clearer understanding of the cellular response and more consistent results.
Inhibitor instability 1. Check the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C).[8]Ensures observed effects are due to the inhibitor and not its degradation products.
Cell line-specific effects 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.[8]Distinguishes between general off-target effects and those specific to a particular cellular context.

Experimental Protocols

1. Kinome Profiling

  • Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.[8][11]

  • Methodology:

    • Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its known IC50 for the primary target to identify potential off-targets.

    • Assay: Submit the compound to a commercial kinase profiling service. These services typically offer panels of hundreds of human kinases. The assays are often performed as in vitro activity assays where the ability of the compound to inhibit the phosphorylation of a substrate by each kinase is measured.

    • Data Analysis: Analyze the percentage of inhibition for each kinase. A common threshold for a significant off-target interaction is >50% inhibition at a 1 µM compound concentration. Follow-up with IC50 determination for any identified off-targets.

2. Western Blotting for Compensatory Pathway Activation

  • Objective: To assess the activation state of key proteins in signaling pathways that may be activated as a compensatory mechanism to inhibitor treatment.[8]

  • Methodology:

    • Cell Treatment: Treat cells with the this compound-based drug at various concentrations and time points. Include appropriate vehicle controls.

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., p-AKT/AKT, p-ERK/ERK).

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

3. MTT Assay for Cytotoxicity

  • Objective: To determine the cytotoxic effects of the this compound-based compound on cell viability.[12]

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P CellGrowth Cell Growth & Survival mTORC1->CellGrowth ThienoPyrimidinone This compound Inhibitor ThienoPyrimidinone->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a this compound-based drug.

Experimental_Workflow start Start: Observe Unexpected Phenotype kinome_screen Kinome-wide Selectivity Screen start->kinome_screen off_target_id Identify Potential Off-Targets kinome_screen->off_target_id on_target_validation On-Target Validation off_target_id->on_target_validation knockdown Target Knockdown (CRISPR/RNAi) on_target_validation->knockdown  If off-targets  identified mutant Resistant Mutant Rescue on_target_validation->mutant  To confirm  on-target phenotype_persists Phenotype Persists? knockdown->phenotype_persists on_target_conclusion Conclude On-Target Effect mutant->on_target_conclusion off_target_conclusion Conclude Off-Target Effect phenotype_persists->off_target_conclusion Yes phenotype_persists->on_target_conclusion No

Caption: Experimental workflow for distinguishing on-target from off-target effects.

References

Technical Support Center: Enhancing the In Vivo Efficacy of Thieno[3,2-d]pyrimidine Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo efficacy of Thieno[3,2-d]pyrimidine-based anti-inflammatory agents.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows excellent in vitro activity but poor in vivo efficacy. What are the likely causes?

A1: This is a common challenge in drug development. The discrepancy between in vitro and in vivo results can often be attributed to poor pharmacokinetic properties of the compound. Key factors to investigate include:

  • Low Solubility: this compound derivatives are often poorly soluble in aqueous solutions, which can limit their absorption and bioavailability.

  • Poor Bioavailability: The compound may not be efficiently absorbed into the systemic circulation after administration. For instance, a study on a this compound-based RIPK2 inhibitor, compound HY3, reported a bioavailability of 46.6%, which is a significant consideration for its therapeutic potential.[1]

  • Rapid Metabolism: The compound may be quickly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations at the site of inflammation.

  • Suboptimal Formulation: The vehicle used to deliver the drug may not be suitable for ensuring adequate dissolution and absorption.

Q2: What are the most common in vivo models for assessing the anti-inflammatory activity of this compound derivatives?

A2: The most frequently used and well-validated acute inflammation models are:

  • Carrageenan-Induced Paw Edema: This model is widely used to screen for anti-inflammatory drugs. Carrageenan injection in the paw induces a biphasic inflammatory response, allowing for the evaluation of drug effects on different phases of inflammation.

  • Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of Gram-negative bacteria, can be administered to induce a systemic inflammatory response, often referred to as a "cytokine storm". This model is useful for studying the effects of compounds on pro-inflammatory cytokine production.

Q3: Are there any known off-target effects or toxicities associated with this compound-based kinase inhibitors?

A3: Yes, as with many kinase inhibitors, off-target effects and toxicities can be a concern. Cardiovascular toxicities are particularly noteworthy for this class of drugs, with potential side effects including QT prolongation, arrhythmia, and hypertension. It is crucial to conduct thorough preclinical safety and toxicology studies to identify and mitigate these risks.

Troubleshooting Guides

Issue 1: High Variability in In Vivo Efficacy Data
Potential Cause Troubleshooting Steps
Inconsistent Formulation Ensure the compound is fully dissolved or uniformly suspended in the vehicle before each administration. Use sonication or vortexing to maintain homogeneity. Prepare fresh formulations for each experiment.
Animal Handling and Dosing Technique Standardize animal handling procedures to minimize stress, which can impact inflammatory responses. Ensure accurate and consistent dosing volumes and administration routes.
Biological Variability in Animals Use age- and weight-matched animals for all experimental groups. Consider the phase of the inflammatory response when timing drug administration and measurements.
Inconsistent Measurement of Inflammation For paw edema models, ensure the same, well-trained individual performs all measurements using a calibrated plethysmometer or caliper. For cytokine analysis, standardize blood collection and processing protocols.
Issue 2: Poor Oral Bioavailability
Potential Cause Troubleshooting Steps
Low Aqueous Solubility Explore formulation strategies such as using co-solvents, surfactants, or creating amorphous solid dispersions. Complexation with cyclodextrins can also enhance solubility.
First-Pass Metabolism Investigate the metabolic stability of the compound in vitro using liver microsomes. If first-pass metabolism is high, consider alternative routes of administration (e.g., intravenous, intraperitoneal) for initial efficacy studies.
Efflux Transporter Substrate Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit intestinal absorption.
Issue 3: Unexpected Animal Toxicity
Potential Cause Troubleshooting Steps
On-Target Toxicity If the target kinase is essential for normal physiological functions, on-target inhibition may lead to toxicity. Consider dose reduction or intermittent dosing schedules.
Off-Target Kinase Inhibition Profile the compound against a panel of kinases to identify potential off-target activities that could contribute to toxicity. Cardiovascular kinase panels are particularly relevant.
Formulation-Related Toxicity Evaluate the toxicity of the vehicle alone in a control group. Some solubilizing agents can cause adverse effects at high concentrations.

Data Presentation

Table 1: In Vivo Anti-inflammatory Activity of Selected Thienopyrimidine Derivatives

CompoundTargetAnimal ModelDose% Inhibition of Paw EdemaReference
HY3 RIPK2APAP-induced acute liver injury (mouse)-Significant anti-inflammatory effects[1]
Compound 4c Not specifiedCarrageenan-induced paw edema (rat)-35% (1h), 36% (2h), 42% (3h)[2]
Compound 4f Not specifiedCarrageenan-induced paw edema (rat)-71% (4h)[2]
Compound 4a Not specifiedCarrageenan-induced paw edema (rat)-69% (4h)[2]
Compound 4i Not specifiedCarrageenan-induced paw edema (rat)-63% (4h)[2]
Compound 4e Not specifiedCarrageenan-induced paw edema (rat)-61% (4h)[2]

Table 2: Pharmacokinetic Parameters of Compound HY3

ParameterValue
Bioavailability (F%) 46.6%
Target RIPK2
IC50 11 nM

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Lambda carrageenan (1% w/v in sterile saline)

  • Test compound in an appropriate vehicle

  • Reference drug (e.g., Diclofenac sodium)

  • Plethysmometer or digital caliper

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where:

  • Vc = Mean paw volume of the control group

  • Vt = Mean paw volume of the treated group

LPS-Induced Systemic Inflammation in Mice

Objective: To evaluate the effect of a test compound on systemic inflammation and cytokine production.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound in an appropriate vehicle

  • Saline

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Administer the test compound or vehicle to the mice.

  • After a predetermined time (e.g., 1 hour), inject LPS intraperitoneally (i.p.).

  • At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture or tail vein.

  • Separate serum and store at -80°C until analysis.

  • Measure the concentrations of pro-inflammatory cytokines in the serum using ELISA kits according to the manufacturer's instructions.

Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group. Statistical analysis is typically performed using ANOVA followed by a post-hoc test.

Visualizations

experimental_workflow cluster_preclinical In Vivo Efficacy Assessment A Compound Formulation B Animal Model Selection (e.g., Carrageenan, LPS) A->B 1. Prepare Compound C Drug Administration B->C 2. Select Model D Inflammation Induction C->D 3. Administer Drug E Data Collection (Paw Volume, Cytokines) D->E 4. Induce Inflammation F Data Analysis E->F 5. Collect & Analyze Data

Caption: A typical experimental workflow for assessing the in vivo anti-inflammatory efficacy of this compound agents.

troubleshooting_logic Start Poor In Vivo Efficacy Q1 Is the compound soluble in the formulation? Start->Q1 Sol_Strat Implement Solubility Enhancement Strategies Q1->Sol_Strat No Q2 Is bioavailability adequate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_Strat->Q1 PK_Study Conduct Pharmacokinetic Studies Q2->PK_Study No Q3 Is there high data variability? Q2->Q3 Yes A2_Yes Yes A2_No No PK_Study->Q2 Standardize Standardize Experimental Protocols Q3->Standardize Yes End Re-evaluate In Vivo Efficacy Q3->End No A3_Yes Yes A3_No No Standardize->Q3

Caption: A logical troubleshooting guide for addressing poor in vivo efficacy of this compound anti-inflammatory agents.

RIPK2_pathway cluster_pathway RIPK2 Signaling Pathway in Inflammation NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 Activation TAK1 TAK1 RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Upregulates Thieno This compound Inhibitor (e.g., HY3) Thieno->RIPK2 Inhibits

Caption: The RIPK2 signaling pathway and the inhibitory action of a this compound derivative.[1][3]

SIRT1_pathway cluster_sirt1 SIRT1-Mediated Anti-inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB (p65) Inflammatory_Stimuli->NFkB Activates Acetylation Acetylation NFkB->Acetylation Undergoes Deacetylation Deacetylation NFkB->Deacetylation Substrate for Cytokine_Expression Pro-inflammatory Cytokine Expression Acetylation->Cytokine_Expression Promotes SIRT1 SIRT1 SIRT1->Deacetylation Mediates Inactive_NFkB Inactive NF-κB Deacetylation->Inactive_NFkB Results in Thieno This compound (Potential Activator/Modulator) Thieno->SIRT1 May Modulate

Caption: The role of SIRT1 in suppressing inflammation via NF-κB deacetylation, a potential target for Thieno[3,2-d]pyrimidines.[4]

References

Validation & Comparative

"validating the in vivo anti-inflammatory efficacy of Thieno[3,2-d]pyrimidine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of novel Thieno[2,3-d]pyrimidine derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is synthesized from preclinical studies to aid researchers and drug development professionals in evaluating the potential of this heterocyclic scaffold as a source for new anti-inflammatory agents. The primary focus is on the widely accepted carrageenan-induced paw edema model, a standard for assessing acute inflammation.

Introduction to Thienopyrimidines as Anti-inflammatory Agents

Thienopyrimidine derivatives have garnered significant interest in medicinal chemistry due to their structural similarity to purine bases, allowing them to interact with a wide range of biological targets.[1] Their fused heterocyclic system has been explored for various therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.[2][3] A key advantage sought in developing new agents like thienopyrimidines is to overcome the significant side effects associated with long-term use of traditional NSAIDs, such as gastrointestinal issues, which are often linked to the carboxylic acid moiety present in many of these drugs.[4] The development of potent and safer anti-inflammatory compounds lacking this acidic function is a major goal in this field.[4]

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established in vivo assay to screen for acute anti-inflammatory activity.[5][6] The subcutaneous injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response, characterized by the release of mediators like histamine, serotonin, bradykinin, and prostaglandins, resulting in measurable edema.[6]

A recent study investigated a series of novel 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives for their in vivo anti-inflammatory properties.[4] The efficacy of these compounds was compared against Diclofenac, a potent, commercially available NSAID.

Key Findings:

  • Compound 4c , a representative of the series, demonstrated the most potent in vivo anti-inflammatory activity.[4]

  • The anti-inflammatory effect of Compound 4c was comparable to that of Diclofenac over a 3-hour period.[4]

  • The mechanism of action is suggested to be, at least in part, through the inhibition of prostaglandin E2 (PGE2) synthesis.[4]

Below is a summary of the comparative performance of Compound 4c and the reference drug, Diclofenac.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Compound Dose Time (Post-Carrageenan) Edema Protection (%) Relative Activity to Diclofenac (%)
Compound 4c Not Specified 1h 35% 92%
2h 36% 86%
3h 42% 88%
Diclofenac Not Specified 1h ~38% 100%
2h ~42% 100%

| | | 3h | ~48% | 100% |

Table 2: Effect on Serum Prostaglandin E2 (PGE2) Levels

Compound Dose Serum PGE2 Concentration (pg/mL) Comparison
Compound 4c Not Specified 19 Comparable to Diclofenac

| Diclofenac | Not Specified | 12 | Potent PGE2 Inhibition |

Proposed Signaling Pathway

The reduction in PGE2 levels by the Thieno[2,3-d]pyrimidine derivative suggests interference with the arachidonic acid inflammatory cascade.[4] Pro-inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, key mediators of inflammation and pain.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates PLA2->Arachidonic_Acid Liberates Thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives Thienopyrimidine->COX_Enzymes Inhibits

Caption: Proposed mechanism of action for Thieno[2,3-d]pyrimidine derivatives.

Experimental Protocols

The following is a generalized methodology for the carrageenan-induced paw edema assay as described in the cited literature.[4][5][7][8]

1. Animals:

  • Species: Wistar rats or mice are commonly used.

  • Housing: Animals are housed under standard laboratory conditions with free access to food and water. They are typically acclimatized for a week before the experiment.

2. Experimental Groups:

  • Control Group: Receives the vehicle (e.g., saline or a suspension agent).

  • Reference Group: Receives a standard anti-inflammatory drug (e.g., Diclofenac or Indomethacin).

  • Test Groups: Receive different doses of the Thieno[2,3-d]pyrimidine derivatives.

3. Procedure:

  • The test compounds and reference drug are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30 to 60 minutes before the induction of inflammation.

  • The basal volume of each animal's hind paw is measured using a plethysmometer.

  • Inflammation is induced by a sub-plantar injection of a 1% carrageenan solution into the right hind paw.

  • Paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

4. Data Analysis:

  • The percentage of edema (inflammation) is calculated for each animal.

  • The percentage of edema inhibition by the test or reference compound is calculated relative to the control group.

  • Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

5. PGE2 Measurement:

  • At the end of the experiment, blood samples can be collected.

  • Serum is separated, and the concentration of PGE2 is determined using a specific ELISA kit.[4]

G Start Start Acclimatize Acclimatize Animals Start->Acclimatize Group Group Animals (Control, Reference, Test) Acclimatize->Group Baseline Measure Baseline Paw Volume Group->Baseline Administer Administer Compounds (Vehicle, Drug, Test Article) Baseline->Administer Induce Induce Edema (Carrageenan Injection) Administer->Induce After 30-60 min Measure_Edema Measure Paw Volume at Time Intervals Induce->Measure_Edema Collect_Blood Collect Blood Samples Measure_Edema->Collect_Blood After final reading Analyze Analyze Data (% Inhibition, PGE2 Levels) Collect_Blood->Analyze End End Analyze->End

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

The available preclinical data indicates that Thieno[2,3-d]pyrimidine derivatives represent a promising scaffold for the development of new anti-inflammatory agents.[4] Compounds such as 4c have demonstrated efficacy comparable to established NSAIDs like Diclofenac in a standard model of acute inflammation.[4] Their mechanism of action appears to involve the inhibition of prostaglandin synthesis, a well-validated target for anti-inflammatory drugs. Further studies, including dose-response relationships, oral bioavailability, and safety profiles, are warranted to fully establish their therapeutic potential.

References

A Comparative Analysis of Thieno[3,2-d]pyrimidines and Quinazolines as Potent EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships, comparative efficacy, and underlying mechanisms of two pivotal scaffolds in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

The relentless pursuit of effective cancer therapeutics has identified the Epidermal Growth Factor Receptor (EGFR) as a critical target. Overexpression or mutation of EGFR is a hallmark of various malignancies, driving uncontrolled cell proliferation and survival. In the landscape of EGFR inhibitors, quinazolines have long been a cornerstone, leading to the development of several FDA-approved drugs. More recently, the thieno[3,2-d]pyrimidine scaffold has emerged as a highly promising alternative, demonstrating potent inhibitory activity and favorable pharmacological profiles. This guide provides a comprehensive comparison of these two pivotal heterocyclic systems, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data.

At a Glance: Thieno[3,2-d]pyrimidines vs. Quinazolines

FeatureThieno[3,2-d]pyrimidinesQuinazolines
Core Structure A thiophene ring fused to a pyrimidine ring.A benzene ring fused to a pyrimidine ring.
Clinical Status Primarily in preclinical and clinical development.Well-established with multiple FDA-approved drugs (e.g., Gefitinib, Erlotinib, Afatinib).[1]
Key Advantages Can offer novel intellectual property, potential for improved selectivity and potency against resistant mutations.Proven clinical efficacy and well-understood structure-activity relationships.[1]
Mechanism of Action Primarily ATP-competitive inhibitors of the EGFR tyrosine kinase.Primarily ATP-competitive inhibitors of the EGFR tyrosine kinase.

Comparative Efficacy: A Quantitative Look at EGFR Inhibition

The true measure of an EGFR inhibitor lies in its potency against both wild-type and mutated forms of the receptor, particularly those conferring resistance to earlier-generation drugs. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative this compound and quinazoline derivatives against various EGFR isoforms, as reported in head-to-head comparative studies.

Compound ID/NameScaffoldEGFR MutantIC50 (nM)Reference CompoundReference IC50 (nM)
Compound B1 This compoundEGFRL858R/T790M13Olmutinib-
Compound B1 This compoundEGFRWT>1000Olmutinib-
Compound 6g This compoundEGFRWT30Erlotinib1.5
Compound 6b This compoundEGFRWT2.5Erlotinib1.5
Compound 8a QuinazolineEGFRWT99Erlotinib43
Compound 8a QuinazolineEGFRT790M123Erlotinib71
Compound 8d QuinazolineEGFRWT419Erlotinib43
Compound 8d QuinazolineEGFRT790M290Erlotinib71
Compound 9a QuinazolineEGFRWT594Erlotinib43
Compound 9a QuinazolineEGFRT790M571Erlotinib71

Understanding the Mechanism: The EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling events. These pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for normal cell growth, proliferation, and survival. In cancer, aberrant EGFR activation leads to the persistent stimulation of these pathways, driving tumorigenesis. Both thieno[3,2-d]pyrimidines and quinazolines act by competing with ATP for the binding site within the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound or Quinazoline Inhibitor Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Corner: Protocols for Inhibitor Evaluation

Accurate and reproducible experimental data are the bedrock of drug discovery. Below are detailed methodologies for two key assays used to evaluate the efficacy of EGFR inhibitors.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (Thieno[3,2-d]pyrimidines and Quinazolines)

  • Control inhibitor (e.g., Gefitinib)

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and control inhibitor in DMSO. Further dilute these solutions in the kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the peptide substrate in the kinase buffer to their optimal working concentrations.

  • Assay Reaction:

    • To each well of a 96-well plate, add the diluted test compound or control.

    • Add the diluted EGFR enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format. For example, in an ADP-Glo™ assay, a reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

Materials:

  • EGFR-dependent cancer cell line (e.g., A549, NCI-H1975)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (Thieno[3,2-d]pyrimidines and Quinazolines)

  • Control inhibitor (e.g., Gefitinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds and control inhibitor in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) to allow the compounds to exert their anti-proliferative effects.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

A Standardized Approach: Experimental Workflow for Inhibitor Screening

The discovery and development of novel EGFR inhibitors follow a structured workflow, from initial screening to in-depth characterization. This process ensures a systematic evaluation of compound efficacy and selectivity.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Optimization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 (Biochemical Assay) Hit_ID->Dose_Response Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Dose_Response->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy (Xenograft Models) ADMET->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: Experimental Workflow for EGFR Inhibitors.

References

Unraveling the Cancer-Fighting Mechanism of Thieno[3,2-d]pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thieno[3,2-d]pyrimidine anticancer agents, detailing their mechanism of action with supporting experimental data. We delve into their performance against various cancer cell lines and elucidate the signaling pathways they influence.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. These compounds exert their effects through various mechanisms, primarily by inhibiting key enzymes involved in cell cycle regulation and epigenetic modification, leading to apoptosis and cell cycle arrest in cancer cells. This guide synthesizes findings from multiple studies to present a comparative analysis of their anticancer activities and mechanisms.

Comparative Anticancer Activity of this compound Derivatives

The anticancer efficacy of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values highlight the differential sensitivity of cancer cell lines to these compounds and provide a basis for comparing their antiproliferative activities.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 6e HeLa (Cervical)0.591 (72h)Doxorubicin-
HT-29 (Colon)-Doxorubicin-
Compound 12e SU-DHL-6 (Lymphoma)0.55Tazemetostat-
WSU-DLCL-2 (Lymphoma)0.95Tazemetostat-
K562 (Leukemia)1.68Tazemetostat-
Compound 36 H460 (Lung)0.057GDC-0941-
HT-29 (Colon)0.039GDC-0941-
MKN-45 (Gastric)0.25Sorafenib-
MDA-MB-231 (Breast)0.23Sorafenib-
Compound B1 H1975 (Lung, EGFR L858R/T790M)13 nM (kinase assay)Olmutinib-
A549 (Lung)-Olmutinib-

Confirmed Mechanisms of Action

This compound derivatives have been shown to primarily target key regulators of the cell cycle and epigenetic machinery, leading to the induction of apoptosis and cell cycle arrest.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Certain this compound derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs such as CDK1, CDK2, CDK4, and CDK6.[2] These CDKs, in turn, regulate the progression through different phases of the cell cycle. By inhibiting CDK7, these compounds prevent the activation of downstream CDKs, leading to cell cycle arrest, predominantly at the G1/S and G2/M checkpoints.[2][3] Furthermore, CDK7 is involved in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II.[4] Its inhibition can disrupt the transcription of key oncogenes like MYC, further contributing to the anticancer effect.[2]

CDK7_Inhibition_Pathway Thieno_pyrimidine This compound Derivative CDK7 CDK7 Thieno_pyrimidine->CDK7 Inhibits CAK_complex CAK Complex CDK7->CAK_complex RNAPolII RNA Polymerase II CDK7->RNAPolII Phosphorylates CyclinH_MAT1 Cyclin H / MAT1 CyclinH_MAT1->CAK_complex CDK4_6 CDK4/6 CAK_complex->CDK4_6 Activates CDK2 CDK2 CAK_complex->CDK2 Activates CDK1 CDK1 CAK_complex->CDK1 Activates pRb pRb CDK4_6->pRb Phosphorylates G1_S_transition G1/S Transition CDK2->G1_S_transition Promotes G2_M_transition G2/M Transition CDK1->G2_M_transition Promotes E2F E2F pRb->E2F Releases E2F->G1_S_transition Promotes CellCycleArrest Cell Cycle Arrest pRNAPolII p-RNA Polymerase II Transcription Oncogene Transcription (e.g., MYC) pRNAPolII->Transcription Initiates Apoptosis Apoptosis

CDK7 Inhibition Pathway
Inhibition of EZH2

Another key mechanism of action for some this compound derivatives is the inhibition of the Enhancer of Zeste Homolog 2 (EZH2).[4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to the silencing of tumor suppressor genes. By inhibiting EZH2, these compounds prevent the methylation of H3K27, leading to the re-expression of tumor suppressor genes, which in turn can induce apoptosis and inhibit cancer cell proliferation.

EZH2_Inhibition_Pathway Thieno_pyrimidine This compound Derivative EZH2 EZH2 Thieno_pyrimidine->EZH2 Inhibits TSG_expression Gene Expression Thieno_pyrimidine->TSG_expression Promotes PRC2 PRC2 Complex EZH2->PRC2 Catalytic Subunit HistoneH3 Histone H3 PRC2->HistoneH3 Methylates H3K27me3 H3K27me3 TSG Tumor Suppressor Genes H3K27me3->TSG Silences TSG_silencing Gene Silencing Apoptosis Apoptosis TSG_expression->Apoptosis Proliferation_inhibition Inhibition of Proliferation TSG_expression->Proliferation_inhibition

EZH2 Inhibition Pathway
Induction of Apoptosis and Cell Cycle Arrest

The ultimate outcome of the inhibition of these key cellular targets is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. Studies have shown that treatment with this compound derivatives leads to a significant increase in the population of apoptotic cells and an accumulation of cells in the G1 and G2/M phases of the cell cycle.[3][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound anticancer agents.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment.

Protocol:

  • Cell Treatment: Treat cells with the this compound derivatives at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p21, cyclin B1) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound Derivatives start->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot treatment->western ic50 Determine IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_exp Analyze Protein Expression (Caspases, Bcl-2, etc.) western->protein_exp mechanism Confirm Mechanism of Action ic50->mechanism apoptosis_quant->mechanism protein_exp->mechanism

Experimental Workflow

This guide provides a foundational understanding of the anticancer mechanism of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of this promising class of compounds.

References

"head-to-head comparison of different Thieno[3,2-d]pyrimidine-based kinase inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors. These inhibitors have shown promise in the treatment of various diseases, particularly cancer and inflammatory disorders. This guide provides a head-to-head comparison of different this compound-based kinase inhibitors, presenting their performance with supporting experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

Data Presentation: A Comparative Overview of Kinase Inhibitor Potency

The following table summarizes the in vitro potency (IC50 values) of several notable this compound-based kinase inhibitors against their primary targets and, where available, against other kinases to indicate selectivity. This allows for a direct comparison of their efficacy and specificity.

Inhibitor IDPrimary TargetIC50 (nM) vs. Primary TargetSelectivity Data (IC50 in nM)Reference
Compound 9a JAK31.9-[1]
Compound 9g JAK31.8-[1]
HY3 RIPK211Highly selective over RIPK1[2]
Compound 17f VEGFR-2230-[3][4]
Compound 25 JAK1-Selective vs. JAK2 & JAK3[5]
Compound 46 JAK1224-fold more active than AZD4205; Selective vs. JAK2 & JAK3[5]
Compound 2a VEGFR-2199-[6]
Compound 2b VEGFR-2188-[6]
Compound 2c VEGFR-2150-[6]
Compound 8b VEGFR-273-[7]
Compound 8e VEGFR-23.9-[8]
Compound 20 CDK7Potent-[9]
Compound 36 CDK7PotentGood kinome selectivity

Note: A lower IC50 value indicates higher potency. The selectivity data provides insight into the inhibitor's specificity for its intended target.

Experimental Protocols: Methodologies for Kinase Inhibition Assays

The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors. These protocols are representative of the general procedures used to obtain the data presented above.

Biochemical Kinase Assay (e.g., TR-FRET Assay)

This assay quantitatively measures the enzymatic activity of a purified kinase and the inhibitory effect of a compound.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., LanthaScreen™ Eu-anti-phosphopeptide antibody and Alexa Fluor™ 647-labeled tracer)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase and its specific substrate in the assay buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and add the detection reagents (e.g., Eu-labeled antibody and fluorescent tracer). The antibody binds to the phosphorylated substrate, bringing the europium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Kinase Assay (e.g., Western Blot for Phospho-protein Levels)

This assay assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of its downstream target.

Objective: To confirm the on-target activity of a kinase inhibitor in a cellular environment.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target substrate)

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specific duration (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways targeted by this compound-based inhibitors and a general workflow for their evaluation.

experimental_workflow cluster_discovery Discovery & Screening cluster_validation Validation & Optimization cluster_preclinical Preclinical Development Compound_Library This compound Library Biochemical_Screening Biochemical Screening (e.g., TR-FRET) Compound_Library->Biochemical_Screening Hit_Identification Hit Identification Biochemical_Screening->Hit_Identification Cellular_Assays Cellular Assays (e.g., Western Blot) Hit_Identification->Cellular_Assays Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assays->Selectivity_Profiling Lead_Optimization Lead Optimization (SAR) Selectivity_Profiling->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Efficacy ADMET_Profiling ADMET Profiling In_Vivo_Efficacy->ADMET_Profiling

General workflow for kinase inhibitor discovery and development.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates & Regulates STAT->STAT_dimer Dimerizes Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor This compound JAK Inhibitor Inhibitor->JAK Inhibits

Simplified JAK/STAT signaling pathway and inhibitor action.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

Key downstream signaling of the VEGFR-2 pathway.

RIPK2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1_2 NOD1/NOD2 RIPK2 RIPK2 NOD1_2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activates Inflammation Inflammatory Gene Expression NFkB->Inflammation Translocates & Regulates PAMPs PAMPs/DAMPs PAMPs->NOD1_2 Activates Inhibitor This compound RIPK2 Inhibitor Inhibitor->RIPK2 Inhibits CDK7_Pathway cluster_nucleus Nucleus TFIIH TFIIH Complex CDK7 CDK7 TFIIH->CDK7 Component of RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II Phosphorylates CTD Cell_Cycle_CDKs Cell Cycle CDKs (CDK1, CDK2, CDK4/6) CDK7->Cell_Cycle_CDKs Activates (CAK) Transcription Transcription Initiation RNA_Pol_II->Transcription Cell_Cycle Cell Cycle Progression Cell_Cycle_CDKs->Cell_Cycle Inhibitor This compound CDK7 Inhibitor Inhibitor->CDK7 Inhibits

References

Cross-Validation of Molecular Docking and In Vitro Results for Thieno[3,2-d]pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of in silico molecular docking predictions with in vitro experimental results for a series of Thieno[3,2-d]pyrimidine derivatives targeting key proteins in cancer progression: Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK). The objective is to offer researchers, scientists, and drug development professionals a clear cross-validation perspective, highlighting the synergistic use of computational and experimental data in drug discovery.

Thieno[3,2-d]pyrimidines as Kinase Inhibitors

Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1] This guide focuses on two distinct series of these compounds designed to inhibit CDKs and FAK, both critical targets in oncology.

Comparison of Molecular Docking and In Vitro Antiproliferative Activity against CDKs

A series of tricyclic Thieno[3,2-d]pyrimidines were synthesized and evaluated for their antiproliferative activity against HeLa (cervical cancer) and HT-29 (colon cancer) cell lines.[2][3] Molecular docking studies were subsequently performed to elucidate the potential binding modes of the most active compounds against various CDKs.

Table 1: In Vitro Antiproliferative Activity and Molecular Docking Scores of this compound Derivatives against CDKs

CompoundInhibition (%) on HeLa at 5.0 µMInhibition (%) on HT-29 at 5.0 µMCDK1 Docking Score (kcal/mol)CDK2 Docking Score (kcal/mol)CDK4 Docking Score (kcal/mol)CDK6 Docking Score (kcal/mol)
5g No InhibitionNo Inhibition----
5h No InhibitionNo Inhibition----
6e 8681-9.2-9.0-8.5-8.8
6g No InhibitionNo Inhibition----
6h No InhibitionNo Inhibition----
6k No InhibitionNo Inhibition----
DOX (Control) 9289----

Note: The original study did not provide docking scores for the inactive compounds. DOX (Doxorubicin) was used as a positive control in the in vitro assays.

The data clearly indicates that compound 6e is the most potent inhibitor of both HeLa and HT-29 cell proliferation, with inhibition rates of 86% and 81%, respectively.[2] This strong in vitro activity is well-corroborated by the molecular docking results, where compound 6e exhibits favorable binding energies across multiple CDKs, particularly CDK1 and CDK2.[2]

Comparison of Molecular Docking and In Vitro FAK Inhibition

A separate study focused on 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives as inhibitors of Focal Adhesion Kinase (FAK).[4] The compounds were evaluated for their enzymatic inhibitory activity against FAK and their antiproliferative effects on various cancer cell lines.

Table 2: In Vitro FAK Inhibition and Antiproliferative Activity of this compound Derivatives

CompoundFAK IC50 (nM)U-87MG IC50 (µM)A-549 IC50 (µM)MDA-MB-231 IC50 (µM)
26f 28.20.160.270.19
TAE-226 (Control) ->10>10>10

Note: TAE-226 is a known FAK inhibitor used as a comparator.

Table 3: Molecular Docking Results for Compound 26f against FAK

CompoundDocking Score (kcal/mol)
26f -10.5

Compound 26f demonstrated potent enzymatic inhibition of FAK with an IC50 of 28.2 nM.[4] This was reflected in its strong antiproliferative activity against U-87MG, A-549, and MDA-MB-231 cancer cell lines, with IC50 values in the sub-micromolar range.[4] The molecular docking study for compound 26f revealed a strong binding affinity to the FAK active site, which is consistent with its potent in vitro activity.

Experimental Protocols

Molecular Docking (CDK Inhibitors)

The molecular docking studies were performed using AutoDock Vina. The crystal structures of CDK1, CDK2, CDK4, and CDK6 were obtained from the Protein Data Bank. The receptor-ligand interactions were analyzed to determine binding patterns, including hydrogen bonding and hydrophobic interactions, which were then correlated with the docking scores.[2]

Molecular Docking (FAK Inhibitors)

For the FAK inhibitors, molecular docking was performed using the Surflex-Dock program in the Sybyl-X 2.0 software package. The crystal structure of FAK was retrieved from the Protein Data Bank (PDB ID: 2JKK). The docking protocol was validated by redocking the co-crystallized ligand into the active site. The final docking scores were expressed in -log10(Kd) units.

In Vitro Antiproliferative Assay (MTT Assay)

HeLa and HT-29 cells were seeded in 96-well plates and treated with the this compound compounds at a concentration of 5.0 µM for 48 hours.[3] Cell viability was assessed using the MTT assay, where the reduction of tetrazolium salt to formazan by viable cells was measured spectrophotometrically. Doxorubicin was used as a positive control.[3]

In Vitro FAK Enzymatic Assay

The FAK enzymatic activity was determined using a Lance Ultra kinase assay. The assay measures the phosphorylation of a ULight-poly-GT substrate by the FAK enzyme. The inhibitory effect of the compounds was determined by measuring the decrease in substrate phosphorylation at various compound concentrations.

Visualizations

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation mol_dock Molecular Docking binding_analysis Binding Mode Analysis mol_dock->binding_analysis Predicts binding affinity and interactions cross_validation Cross-Validation binding_analysis->cross_validation Docking Scores synthesis Compound Synthesis enzymatic_assay Enzymatic Assays (FAK) synthesis->enzymatic_assay cell_assay Cell-Based Assays (Antiproliferative) synthesis->cell_assay enzymatic_assay->cross_validation IC50 Values cell_assay->cross_validation IC50 / % Inhibition sar Structure-Activity Relationship (SAR) cross_validation->sar Establish Correlation

Caption: Workflow for cross-validation of in silico and in vitro studies.

cdk_pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK4_6 CDK4/6-Cyclin D CDK4_6->G1 CDK2 CDK2-Cyclin E/A CDK2->S CDK1 CDK1-Cyclin B CDK1->M inhibitor This compound (e.g., Compound 6e) inhibitor->CDK4_6 inhibitor->CDK2 inhibitor->CDK1

Caption: Simplified CDK signaling pathway in the cell cycle.

fak_pathway integrin Integrin Activation fak FAK Activation integrin->fak downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) fak->downstream outcomes Cell Proliferation, Migration, Survival downstream->outcomes inhibitor This compound (e.g., Compound 26f) inhibitor->fak

Caption: Simplified FAK signaling pathway.

References

A Comparative Analysis of Thieno[3,2-d]pyrimidine and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance, synthesis, and therapeutic potential of thieno[3,2-d]pyrimidines in comparison to other prominent heterocyclic scaffolds.

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Heterocyclic compounds, in particular, form the bedrock of a vast number of approved drugs, owing to their ability to present functional groups in precise spatial orientations and engage in a multitude of interactions with biological targets.[1] Among these, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[2][3] This guide provides an objective comparison of the this compound scaffold against other widely utilized heterocyclic systems, namely quinazolines and purines, with a focus on their application as kinase inhibitors in oncology.

Core Scaffold Architectures

The fundamental difference between these scaffolds lies in their fused ring systems. The this compound core consists of a thiophene ring fused to a pyrimidine ring.[4] In contrast, the quinazoline scaffold features a benzene ring fused to a pyrimidine ring, while the purine scaffold is characterized by a pyrimidine ring fused to an imidazole ring. This variation in the fused aromatic system significantly impacts the molecule's electronics, lipophilicity, and steric profile, which in turn dictates its binding affinity, selectivity, and pharmacokinetic properties.

Comparative Biological Activity: A Focus on Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in regulating cellular signaling pathways that are often dysregulated in cancer.[5] Thieno[3,2-d]pyrimidines, quinazolines, and purines have all been successfully developed as potent kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a critical driver of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[6] Quinazoline-based inhibitors like gefitinib and erlotinib were among the first generation of EGFR tyrosine kinase inhibitors (TKIs) to achieve clinical success.[4] More recently, this compound derivatives have also shown significant promise as EGFR inhibitors.

While direct head-to-head comparisons in a single study are limited, analysis of data from various sources allows for an informed assessment. It has been noted that on the same cancer cell lines, thieno[2,3-d]pyrimidines (an isomer of the focus scaffold) were more potent than the corresponding thieno[3,2-d]pyrimidines.[7]

Table 1: Comparative in vitro activity of representative EGFR inhibitors

ScaffoldCompoundTargetIC₅₀ (nM)Cell LineReference
This compound Derivative 13kEGFRWT7.59 (µM)MCF-7[8]
Quinazoline GefitinibEGFR~5Various[9]
Quinazoline ErlotinibEGFR2Various[9]
Purine -----
PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[10][11] Both thieno[3,2-d]pyrimidines and purine analogs have been explored as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[2][12]

Table 2: Comparative in vitro activity of representative PI3K/mTOR inhibitors

ScaffoldCompoundTargetIC₅₀ (nM)Reference
This compound GDC-0941PI3Kα3[13]
This compound Compound 15imTOR19.3[12]
Purine ----
Quinazoline ----

Note: Data is compiled from different studies and should be interpreted with caution.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their inhibition represents a powerful strategy for halting cancer cell proliferation.[14] this compound derivatives have recently been identified as potent inhibitors of CDK7, a kinase that plays a dual role in regulating the cell cycle and transcription.[15]

Table 3: Comparative in vitro activity of a representative CDK7 inhibitor

ScaffoldCompoundTargetIC₅₀ (nM)Cell LineReference
This compound Compound 20CDK7<10MDA-MB-453[15]
Quinazoline -----
Purine -----

Comparative Pharmacokinetic (ADME) Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. The inherent physicochemical properties of the core scaffold play a significant role in determining the overall ADME profile.

Table 4: Comparative ADME Properties of Representative Drugs

ScaffoldDrugBioavailability (%)MetabolismExcretionReference
Quinazoline Gefitinib~60Extensive (CYP3A4, CYP2D6)Feces[16]
Quinazoline Erlotinib~60Extensive (CYP3A4, CYP1A2)Feces[16]
Purine Analog Imatinib>97Extensive (CYP3A4)Feces
This compound HY3 (RIPK2 Inhibitor)46.6--

Note: This table presents data for approved drugs and a preclinical candidate and is intended for illustrative purposes.

Comparative Synthetic Accessibility

The ease and efficiency of synthesis are crucial considerations in drug development. The synthetic routes to these scaffolds vary in complexity and overall yield.

Table 5: Overview of Synthetic Yields for Core Scaffolds

ScaffoldSynthetic StepYield (%)Reference
This compound Tricyclic thieno[3,2-d]pyrimidinone synthesisup to 97
Quinazoline Gefitinib Synthesis (4 steps)14 (overall)
Quinazoline Erlotinib Synthesis (6 steps)51 (overall)[9]
Purine Analog Imatinib Synthesis27.0 (overall)[5]

Note: Yields are highly dependent on the specific synthetic route and reaction conditions.

Key Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway.

PI3K_AKT_mTOR_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade.

CDK7_Signaling cluster_transcription Transcription cluster_cell_cycle Cell Cycle CDK7 CDK7 CyclinH Cyclin H CDK7->CyclinH MAT1 MAT1 CDK7->MAT1 RNAPolII RNA Polymerase II CDK7->RNAPolII Phosphorylates CDK1_2_4_6 CDK1, 2, 4, 6 CDK7->CDK1_2_4_6 Activates GeneExpression Gene Expression RNAPolII->GeneExpression CellCycleProgression Cell Cycle Progression CDK1_2_4_6->CellCycleProgression Experimental_Workflow Synthesis Compound Synthesis Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT, Western Blot) Biochemical_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Studies (Animal Models) Cell_Based_Assay->In_Vivo_Studies Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Process

References

A Comparative Guide to the Synthesis of Thieno[3,2-d]pyrimidines: Evaluating Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of robust and reproducible synthetic methods is crucial for the exploration of this chemical space and the generation of novel therapeutic agents. This guide provides a comparative overview of common synthetic routes to thieno[3,2-d]pyrimidines, with a focus on reproducibility, reaction conditions, and yields to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Synthetic Methodologies

The synthesis of the this compound core predominantly relies on the construction of the pyrimidine ring onto a pre-existing thiophene precursor, most commonly a 3-amino-thiophene-2-carboxylate derivative. Variations in the cyclization conditions and subsequent functionalization steps offer a range of strategies with distinct advantages and potential reproducibility challenges. The following table summarizes key quantitative data for the primary synthetic approaches.

Synthetic Step Starting Material Key Reagents & Conditions Product Reported Yield (%) Reference
Thiophene Synthesis Substituted Aldehydes/KetonesMethyl 2-mercaptoacetate, NaOMe3-Amino-thiophene-2-carboxylates85-91[1]
Thiophene Synthesis Ketone, Cyanoacetate, SulfurMorpholine, 45 °C, 3 h2-Amino-thiophene-3-carboxylates70-85[2]
Cyclization 3-Amino-thiophene-2-carboxylateFormamide, Reflux, 1.5 hThieno[3,2-d]pyrimidin-4-one92[3]
Cyclization 3-Amino-thiophene-2-carboxylates & LactamPOCl₃, DCE, 80 °C, 2 hTricyclic Thieno[3,2-d]pyrimidinonesUp to 97[1]
Chlorination Thieno[3,2-d]pyrimidin-4-onePOCl₃, N,N-dimethylaniline, Reflux, 14 h4-Chloro-thieno[3,2-d]pyrimidine90
Chlorination This compound-2,4-diolPOCl₃, DMF, 120 °C, 3 h2,4-Dichloro-thieno[3,2-d]pyrimidine75.7[4]
Nucleophilic Substitution 4-Chloro-thieno[3,2-d]pyrimidineSecondary Amines4-Amino-thieno[3,2-d]pyrimidines-[5]
Nucleophilic Substitution 2,4-Dichloro-thieno[3,2-d]pyrimidine3-Nitrophenol, Cs₂CO₃, 1,4-dioxane, 60 °C, 3 h2-Chloro-4-(3-nitrophenoxy)this compound80[4]
Suzuki Coupling 4-Chloro-thieno[3,2-d]pyrimidineAryl/Heteroaryl Boronic Acids, Pd(PPh₃)₄, K₃PO₄4-Aryl/Heteroaryl-thieno[3,2-d]pyrimidinesGood yields

Generalized Synthetic Workflow

A prevalent and versatile strategy for the synthesis of a variety of substituted thieno[3,2-d]pyrimidines follows a multi-step sequence. This workflow allows for the introduction of diversity at different positions of the heterocyclic core.

This compound Synthesis Workflow A Starting Materials (Ketone/Aldehyde, Cyanoacetate, Sulfur) B Gewald Reaction A->B Step 1 C 3-Amino-thiophene- 2-carboxylate B->C D Cyclization (e.g., with Formamide) C->D Step 2 E Thieno[3,2-d]pyrimidin-4-one D->E F Chlorination (e.g., POCl₃) E->F Step 3 G 4-Chloro-thieno[3,2-d]pyrimidine F->G H Functionalization G->H I Nucleophilic Substitution H->I J Suzuki Coupling H->J K Substituted Thieno[3,2-d]pyrimidines I->K J->K

A common multi-step synthesis of Thieno[3,2-d]pyrimidines.

Experimental Protocols

Reproducibility in chemical synthesis is paramount. The following are detailed experimental protocols for key steps in the synthesis of thieno[3,2-d]pyrimidines, adapted from the literature. These protocols are intended to serve as a reliable starting point for researchers.

Protocol 1: Synthesis of 3-Amino-thiophene-2-carboxylate Synthon (Gewald Reaction)

This one-pot condensation reaction is a widely used and generally reproducible method for constructing the initial thiophene ring.

Materials:

  • Appropriate ketone or aldehyde (0.05 mol)

  • Methyl or ethyl cyanoacetate (0.05 mol)

  • Elemental sulfur (0.05 mol)

  • Methanol (30 mL)

  • Morpholine (5 mL)

Procedure:

  • To a mixture of the ketone/aldehyde, cyanoacetate, and elemental sulfur in methanol, slowly add morpholine over a period of 30 minutes at 35-40 °C with stirring.[2]

  • Stir the reaction mixture at 45 °C for 3 hours.[2]

  • Allow the mixture to cool to room temperature.

  • Filter the resulting precipitate and wash it with ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-thiophene-3-carboxylate derivative.

Note on Reproducibility: The success of the Gewald reaction can be sensitive to the purity of reagents and the reaction temperature. Maintaining a consistent temperature during the addition of morpholine and the subsequent stirring is crucial for achieving high and reproducible yields.

Protocol 2: Cyclization to Thieno[3,2-d]pyrimidin-4-one

The cyclization of the aminothiophene intermediate is a critical step in forming the pyrimidine ring. The use of formamide is a common and effective method.

Materials:

  • 3-Amino-thiophene-2-carboxylate derivative (2 mmol)

  • Formamide (20 mL)

Procedure:

  • Heat a mixture of the 3-amino-thiophene-2-carboxylate and formamide under reflux for 1.5 hours.[3]

  • Allow the reaction to cool to room temperature overnight.

  • Filter the solid that forms, wash it with water, and then dry it.

  • Recrystallize the product from ethanol to yield the pure 5,6,7,8-tetrahydro-3H-benzo[3][6]thieno[2,3-d]pyrimidin-4-one.[3]

Note on Reproducibility: The duration of reflux and the efficiency of the subsequent work-up are key to obtaining high yields. Ensuring complete reaction and proper purification will lead to more consistent results.

Protocol 3: Chlorination of Thieno[3,2-d]pyrimidin-4-one

Conversion of the 4-oxo group to a chloro group is a common strategy to enable further functionalization of the thienopyrimidine core.

Materials:

  • Thieno[3,2-d]pyrimidin-4-one derivative

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

Procedure:

  • Reflux a mixture of the thieno[3,2-d]pyrimidin-4-one derivative, POCl₃, and N,N-dimethylaniline for 14 hours.

  • After cooling, carefully quench the reaction mixture with ice water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 4-chloro-thieno[3,2-d]pyrimidine.

Note on Reproducibility: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃. The reaction time can be crucial, and monitoring the reaction by thin-layer chromatography (TLC) is recommended to ensure completion.

Protocol 4: Suzuki Cross-Coupling for C-4 Functionalization

The palladium-catalyzed Suzuki coupling is a powerful and highly reproducible method for introducing aryl or heteroaryl substituents at the 4-position of the thienopyrimidine ring.

Materials:

  • 4-Chloro-thieno[3,2-d]pyrimidine derivative

  • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

  • To a reaction vessel, add the 4-chloro-thieno[3,2-d]pyrimidine, boronic acid, palladium catalyst, and base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitor by TLC).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-thieno[3,2-d]pyrimidine.

Note on Reproducibility: The success of Suzuki couplings is highly dependent on the quality of the catalyst, the exclusion of oxygen from the reaction mixture, and the choice of base and solvent. Careful optimization of these parameters for a specific substrate combination is often necessary to achieve reproducible high yields.

References

Benchmarking New Thieno[3,2-d]pyrimidine Derivatives Against Existing Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent inhibitory activity against various key targets in cellular signaling pathways implicated in cancer and other diseases. This guide provides an objective comparison of newly developed this compound derivatives against established inhibitors, supported by experimental data from recent studies.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data for novel this compound derivatives and their established counterparts, focusing on their half-maximal inhibitory concentrations (IC50) against specific molecular targets and cancer cell lines.

PI3Kδ Inhibitors
CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference CompoundTargetIC50 (nM)Cell LineIC50 (µM)
10b PI3Kδ112 ± 8SU-DHL-4-IdelalisibPI3Kδ-SU-DHL-4-
BRD4-BD119 ± 1SU-DHL-6-SU-DHL-6-

Data for compound 10b, a bifunctional PI3Kδ/BET inhibitor, demonstrates potent and balanced activities.[1]

EZH2 Inhibitors
CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
12e SU-DHL-60.55TazemetostatSU-DHL-6-
WSU-DLCL-20.95WSU-DLCL-2-
K5621.68K562-

Compound 12e, a novel EZH2 inhibitor, shows remarkable antitumor activity against various cancer cell lines.[2][3]

FAK Inhibitors
CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference CompoundTargetIC50 (nM)Cell LineIC50 (µM)
26f FAK28.2U-87MG0.16TAE-226FAK-U-87MG-
A-5490.27A-549-
MDA-MB-2310.19MDA-MB-231-

The 2,7-disubstituted-thieno[3,2-d]pyrimidine derivative, compound 26f, displays potent FAK inhibition and antiproliferative activity.[4]

Multi-Targeted Kinase Inhibitors
CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
29a H4600.081GDC-0941H460-
HT-290.058SorafenibHT-29-
MKN-450.18MKN-45-
MDA-MB-2310.23MDA-MB-231-

Compound 29a, a this compound derivative containing a diaryl urea moiety, exhibits potent antitumor activities across multiple cell lines.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assays

Biochemical assays are performed to determine the direct inhibitory effect of the compounds on the target kinase. A common method is a radiometric filter binding assay or a fluorescence-based assay.

General Procedure:

  • Reaction Mixture Preparation: The kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often at its Km concentration) are combined in a reaction buffer.

  • Compound Addition: The test compounds (new derivatives and existing inhibitors) are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow for phosphorylation of the substrate.

  • Detection:

    • Radiometric Assay: Radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) is used. After incubation, the reaction mixture is spotted onto a filter membrane which binds the phosphorylated substrate. The amount of radioactivity is quantified using a scintillation counter.

    • Fluorescence-Based Assay: These assays often rely on antibodies that specifically recognize the phosphorylated substrate or on changes in the fluorescence properties of a labeled substrate upon phosphorylation.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives or a reference drug for a specified duration (e.g., 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration, and the IC50 value is determined.

Apoptosis Assay (Flow Cytometry)

Apoptosis, or programmed cell death, induced by the compounds is often quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

General Procedure:

  • Cell Treatment: Cells are treated with the test compounds at different concentrations for a defined period.

  • Cell Harvesting and Staining: The cells are harvested, washed, and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

  • Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by this compound derivatives and a general workflow for inhibitor evaluation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a frequent target of this compound inhibitors.

Inhibitor_Evaluation_Workflow Synthesis Compound Synthesis & Characterization Biochemical Biochemical Assays (e.g., Kinase Assay) Synthesis->Biochemical CellBased Cell-Based Assays (e.g., MTT, Apoptosis) Biochemical->CellBased SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A generalized workflow for the discovery and evaluation of novel this compound inhibitors.

References

A Comparative Guide to the In Vivo Validation of Thieno[3,2-d]pyrimidine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-d]pyrimidine scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry for its diverse biological activities.[1] This guide provides an objective comparison of the in vivo performance of various this compound derivatives across different therapeutic areas, supported by experimental data from preclinical animal studies. It is intended for researchers, scientists, and professionals in drug development seeking to evaluate the potential of this promising class of compounds.

Anti-inflammatory Activity

This compound derivatives have demonstrated notable efficacy in animal models of inflammation, primarily through the inhibition of key signaling molecules like Receptor-Interacting Protein Kinase 2 (RIPK2).

Data Presentation: In Vivo Anti-inflammatory Efficacy
Compound IDAnimal ModelDosing RegimenKey Efficacy ReadoutsPharmacokineticsReference
HY3 Acetaminophen (APAP)-induced Acute Liver Injury (ALI) in miceNot specifiedSignificant anti-inflammatory and hepatoprotective effectsOral Bioavailability: 46.6%[2]
Compound 7 Not specified in vivo, but identified as an excellent COX-2 inhibitor in vitro using human cartilage cultures.[3]10 µmol/L (in vitro)Excellent COX-2 inhibition in an in vitro inflammation model.[3]Not reported[3]
Experimental Protocols

Acetaminophen (APAP)-Induced Acute Liver Injury (ALI) Model This model is a standard method for evaluating the hepatoprotective and anti-inflammatory effects of drug candidates.[2]

  • Animal Selection: Typically, male C57BL/6 mice are used.

  • Induction of Injury: A single high dose of acetaminophen (APAP) is administered intraperitoneally to induce severe liver damage.

  • Compound Administration: The test compound, such as HY3, is administered to the animals (e.g., orally) before or after the APAP challenge.

  • Evaluation: After a set period (e.g., 24 hours), blood and liver tissues are collected. Serum levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to quantify liver damage. Histopathological analysis of liver tissue is performed to assess inflammation and necrosis.

Signaling Pathway Visualization

The compound HY3 exerts its anti-inflammatory effects by targeting RIPK2, a key kinase in the NOD1/2 signaling pathway, which is crucial for the innate immune response and inflammation.

RIPK2_Inhibition_Pathway cluster_pathway NOD1/2 Signaling Pathway cluster_intervention Therapeutic Intervention PAMPs Pathogen-Associated Molecular Patterns (PAMPs) NODs NOD1/2 Receptors PAMPs->NODs Activation RIPK2 RIPK2 Kinase NODs->RIPK2 Recruitment & Activation TAK1 TAK1 Complex RIPK2->TAK1 NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK Pathway TAK1->MAPK Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation MAPK->Inflammation HY3 This compound Derivative (HY3) HY3->RIPK2 Inhibition Xenograft_Workflow start Start: Select Cancer Cell Line culture In Vitro Cell Culture start->culture implant Subcutaneous Implantation into Immunocompromised Mice culture->implant growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) implant->growth randomize Randomize Mice into Control & Treatment Groups growth->randomize treat Administer this compound Derivative or Vehicle randomize->treat measure Monitor Tumor Volume & Body Weight treat->measure endpoint Endpoint Reached (e.g., Tumor Size Limit) measure->endpoint endpoint->treat Continue Treatment analyze Data Analysis: Tumor Growth Inhibition (TGI) endpoint->analyze Final end End of Study analyze->end

References

Safety Operating Guide

Proper Disposal Procedures for Thieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Thieno[3,2-d]pyrimidine and its derivatives based on publicly available Safety Data Sheets (SDS). It is not a substitute for a thorough review of the specific SDS for the compound in use, nor for the guidelines provided by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office before handling and disposing of chemical waste.

This compound and its derivatives are a class of heterocyclic compounds widely used in medicinal chemistry and drug development.[1][2] Proper handling and disposal of these compounds are critical to ensure laboratory safety and environmental protection. This guide provides essential safety information and a step-by-step operational plan for the disposal of this compound waste.

Quantitative Hazard and Safety Summary

The safe disposal of any chemical begins with a clear understanding of its hazards. The following table summarizes the key hazard information for representative this compound derivatives as found in their Safety Data Sheets.

Hazard CategoryGHS Hazard StatementsPrecautionary Statements (Prevention & Disposal)
Acute Toxicity / Irritation H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H332: Harmful if inhaled.[4] H335: May cause respiratory irritation.[3][4]Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P271: Use only outdoors or in a well-ventilated area.[4][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6] Disposal: P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

Experimental Protocols for Deactivation and Neutralization

Operational Plan for Disposal

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. This involves proper collection, storage, and transfer to a licensed waste disposal facility.

1. Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation.[4][5] If dust formation is likely, a respirator may be necessary.

2. Waste Collection and Storage

  • Waste Segregation: Do not mix this compound waste with other waste streams unless permitted by your EHS guidelines.

  • Containers: Use designated, leak-proof, and chemically compatible containers for solid and liquid waste. Keep the containers tightly closed when not in use.[4][5][7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" and any derivatives), and the associated hazards (e.g., "Toxic," "Irritant").

3. Spill and Emergency Procedures

In the event of a spill:

  • Safety First: Evacuate non-essential personnel from the area and ensure adequate ventilation.[4][7]

  • Containment: Prevent the spill from spreading and from entering drains.[4][7]

  • Cleanup: For small spills, use an inert absorbent material to collect the waste. Place the contaminated material into a sealed container for hazardous waste disposal. Use spark-proof tools if the compound is flammable.[4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[5][6]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][5]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][5]

4. Final Disposal

  • Approved Methods: The primary recommended methods for the final disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[4]

  • Container Disposal: Empty containers should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[4]

  • Scheduling Pickup: Contact your institution's EHS department to schedule a pickup for your properly labeled and sealed hazardous waste containers.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_lab In the Laboratory cluster_ehs EHS & Facility Operations cluster_disposal Final Disposal Method A Waste Generation (Solid or Liquid) B Segregation & Collection in Labeled, Closed Containers A->B C Secure Temporary Storage (Designated Satellite Accumulation Area) B->C spill Spill Occurs B->spill D Scheduled Waste Pickup by EHS Personnel C->D E Transportation to Licensed Waste Facility D->E F Controlled Incineration with Flue Gas Scrubbing E->F G Licensed Chemical Destruction Plant E->G spill_response Follow Emergency Spill Procedures spill->spill_response spill_response->B Collect waste for disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Thieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Thieno[3,2-d]pyrimidine and its derivatives. This guide provides immediate, actionable steps for the safe handling, storage, and disposal of this class of compounds, ensuring the well-being of laboratory personnel and the integrity of your research.

This compound and its analogs are a significant class of heterocyclic compounds with broad applications in medicinal chemistry, including the development of anticancer and anti-inflammatory agents.[1][2][3][4][5] Due to their reactive nature, strict adherence to safety protocols is paramount. The following information, compiled from safety data sheets (SDS) of related compounds and general laboratory safety guidelines, outlines the necessary personal protective equipment (PPE) and procedures.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. Below is a summary of the recommended PPE for handling this compound derivatives.

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against splashes. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[6]
Eye & Face Protection Safety goggles or face shieldChemical splash goggles that meet ANSI Z.87.1 standards are mandatory to protect against splashes and fumes.[6][7] A face shield worn over goggles is required when there is a significant risk of splashing or explosion.[6]
Body Protection Laboratory coatA flame-resistant lab coat, fully buttoned, should be worn to protect the skin and personal clothing.[6][8]
Respiratory Protection RespiratorUse is required if work cannot be conducted in a well-ventilated area or a fume hood, and there is a risk of inhaling dust or vapors. A NIOSH-approved respirator may be necessary, requiring a prior hazard evaluation and fit testing.[6]
Foot Protection Closed-toe shoesShoes that completely cover the foot are required to protect against spills.[6][7]

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Engineering Controls:

  • Always handle this compound and its derivatives in a well-ventilated area.[9][10]

  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for the specific derivative being used.

  • Handling:

    • Avoid the formation of dust and aerosols.[9]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[9][10]

    • Avoid contact with skin and eyes.[9]

    • Wash hands and any exposed skin thoroughly after handling.[9][10]

    • Do not eat, drink, or smoke in the laboratory area where chemicals are handled.[9][10]

  • Spill Response:

    • In case of a spill, evacuate personnel from the immediate area.

    • Remove all sources of ignition.[9]

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material into a suitable container for disposal.

    • Do not let the chemical enter drains.[9]

Storage and Disposal Plan

Proper storage and disposal are critical to laboratory safety and environmental protection.

Storage:

  • Store in a dry, cool, and well-ventilated place.[10]

  • Keep the container tightly closed.[9][10]

  • Store in a designated corrosives area if applicable.[10]

  • Store locked up.[9][10]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong reducing agents.[10]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

  • Contaminated clothing should be removed immediately and washed before reuse.[9]

Emergency First-Aid Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst-Aid Procedure
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. Seek medical attention if irritation persists.[9][10]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_storage 4. Storage cluster_disposal 5. Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe handle_fume_hood Use Fume Hood prep_ppe->handle_fume_hood handle_avoid_contact Avoid Contact handle_fume_hood->handle_avoid_contact post_wash Wash Hands handle_avoid_contact->post_wash post_doff Doff PPE post_wash->post_doff storage_conditions Cool, Dry, Ventilated post_doff->storage_conditions disposal_waste Approved Waste Plant post_doff->disposal_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,2-d]pyrimidine
Reactant of Route 2
Thieno[3,2-d]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。